Product packaging for Dipentyl phosphoramidate(Cat. No.:CAS No. 38775-66-5)

Dipentyl phosphoramidate

Cat. No.: B15476283
CAS No.: 38775-66-5
M. Wt: 237.28 g/mol
InChI Key: PGAJDELJDOCTIO-UHFFFAOYSA-N
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Description

Dipentyl phosphoramidate is an organophosphorus compound with the molecular formula C10H24NO3P. As a phosphoramidate, it features a stable phosphoryl bond (P=O) and a phosphorus-nitrogen (P-N) linkage, a key functional group in a wide array of biologically active compounds and synthetic applications . Phosphoramidates, as a class, are recognized for their significant role across multiple research domains. In agricultural chemistry, phosphoramidates have been studied for their potential as pesticides, acting by inhibiting acetylcholinesterase in insects, and as urease inhibitors to enhance the efficiency of nitrogenous fertilizers . Within medicinal and pharmaceutical research, the phosphoramidate motif is a critical component of the "ProTide" technology, a prodrug strategy designed to improve the intracellular delivery and efficacy of nucleotide analogs, as exemplified by the antiviral drug Remdesivir . Furthermore, phosphoramidates are valuable in synthetic chemistry, where they can serve as ligands in coordination chemistry and as intermediates in the synthesis of complex molecules, including N-based heterocycles . The properties and specific research applications of this compound are a subject of ongoing scientific investigation. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H24NO3P B15476283 Dipentyl phosphoramidate CAS No. 38775-66-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

38775-66-5

Molecular Formula

C10H24NO3P

Molecular Weight

237.28 g/mol

IUPAC Name

1-[amino(pentoxy)phosphoryl]oxypentane

InChI

InChI=1S/C10H24NO3P/c1-3-5-7-9-13-15(11,12)14-10-8-6-4-2/h3-10H2,1-2H3,(H2,11,12)

InChI Key

PGAJDELJDOCTIO-UHFFFAOYSA-N

Canonical SMILES

CCCCCOP(=O)(N)OCCCCC

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Dipentyl Phosphoramidate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for Dipentyl phosphoramidate. While specific experimental data for this compound is not extensively available in the reviewed literature, this document outlines the core synthetic strategies, including detailed experimental protocols adapted from established methods for analogous compounds. The information is intended to serve as a foundational resource for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction to Phosphoramidates

Phosphoramidates are a class of organophosphorus compounds characterized by a phosphorus-nitrogen (P-N) bond. They are structurally analogous to phosphates, where an oxygen atom is replaced by a nitrogen atom. This structural motif is found in a variety of biologically active molecules and has garnered significant interest in medicinal chemistry as a key component of prodrugs, enzyme inhibitors, and as building blocks for modified oligonucleotides. The synthesis of phosphoramidates is, therefore, a critical area of research.

This guide focuses on the synthesis of O,O'-Dipentyl phosphoramidate, a dialkyl phosphoramidate. The primary synthetic routes discussed are:

  • Synthesis from Phosphorus Oxychloride

  • The Atherton-Todd Reaction

  • The Staudinger Reaction

Each of these pathways offers distinct advantages and disadvantages concerning starting material availability, reaction conditions, and scalability.

Synthesis Pathways

Synthesis from Phosphorus Oxychloride

A common and direct method for the synthesis of dialkyl phosphoramidates involves the use of phosphorus oxychloride (POCl₃) as the phosphorus source.[1] The reaction typically proceeds in a two-step sequence: first, the reaction of phosphorus oxychloride with two equivalents of an alcohol (in this case, n-pentanol) to form the corresponding dialkyl phosphorochloridate intermediate, followed by the reaction of this intermediate with an amine (ammonia for the parent phosphoramidate).

Reaction Scheme:

  • POCl₃ + 2 R-OH → (RO)₂P(O)Cl + 2 HCl (where R = n-pentyl)

  • (RO)₂P(O)Cl + 2 NH₃ → (RO)₂P(O)NH₂ + NH₄Cl

G POCl3 Phosphorus Oxychloride intermediate Dipentyl Phosphorochloridate ((C₅H₁₁O)₂P(O)Cl) POCl3->intermediate n_pentanol n-Pentanol n_pentanol->intermediate product This compound ((C₅H₁₁O)₂P(O)NH₂) intermediate->product ammonia Ammonia ammonia->product

Caption: Synthesis of this compound from Phosphorus Oxychloride.

The Atherton-Todd Reaction

The Atherton-Todd reaction is a classic method for the formation of a P-N bond from a dialkyl phosphite.[2][3] This reaction involves the in-situ generation of a dialkyl phosphorochloridate from a dialkyl phosphite and a chlorinating agent, typically carbon tetrachloride, in the presence of a base. The intermediate then reacts with an amine to yield the phosphoramidate.[2]

Reaction Scheme:

(RO)₂P(O)H + CCl₄ + R'₃N + R''₂NH → (RO)₂P(O)NR''₂ + CHCl₃ + R'₃N·HCl (where R = n-pentyl, R''₂NH = NH₃)

G start Start: Dipentyl Phosphite, Amine, Base, CCl₄ reaction Reaction: In-situ generation of Dipentyl Phosphorochloridate start->reaction amination Amination: Reaction with Ammonia reaction->amination workup Work-up: Filtration and Extraction amination->workup purification Purification: Chromatography workup->purification product Product: This compound purification->product

Caption: Atherton-Todd reaction workflow for this compound synthesis.

The Staudinger Reaction

The Staudinger reaction provides another route to phosphoramidates, typically involving the reaction of a trialkyl phosphite with an azide. The reaction proceeds through an iminophosphorane intermediate, which can then be hydrolyzed to the phosphoramidate. For the synthesis of an unsubstituted phosphoramidate, a protected azide source would be required, followed by deprotection. A more direct approach for related compounds involves the reaction of a phosphite with an azide and subsequent reaction with an electrophile.[4]

Reaction Scheme:

(RO)₃P + R'-N₃ → (RO)₃P=NR' + N₂ (RO)₃P=NR' + H₂O → (RO)₂P(O)NHR' + ROH (where R = n-pentyl)

G tripentyl_phosphite Tripentyl Phosphite iminophosphorane Iminophosphorane Intermediate tripentyl_phosphite->iminophosphorane azide Azide (R'-N₃) azide->iminophosphorane product This compound iminophosphorane->product Hydrolysis hydrolysis Hydrolysis (H₂O) hydrolysis->product

Caption: Staudinger reaction pathway to a phosphoramidate.

Experimental Protocols

The following protocols are adapted from general procedures for the synthesis of dialkyl phosphoramidates and have been tailored for the synthesis of this compound.

Protocol for Synthesis from Phosphorus Oxychloride

Materials:

  • Phosphorus oxychloride (POCl₃)

  • n-Pentanol

  • Anhydrous diethyl ether (or other suitable inert solvent)

  • Anhydrous ammonia (gas or solution in a suitable solvent)

  • Pyridine (or other suitable acid scavenger)

  • Sodium sulfate (anhydrous)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate (for chromatography)

Procedure:

  • Preparation of Dipentyl Phosphorochloridate:

    • To a solution of phosphorus oxychloride (1.0 eq.) in anhydrous diethyl ether under an inert atmosphere (e.g., argon or nitrogen) and cooled to 0 °C, a solution of n-pentanol (2.0 eq.) and pyridine (2.0 eq.) in anhydrous diethyl ether is added dropwise with stirring.

    • The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours.

    • The resulting precipitate (pyridinium hydrochloride) is removed by filtration under an inert atmosphere.

    • The filtrate, containing the crude dipentyl phosphorochloridate, is concentrated under reduced pressure. The intermediate is often used in the next step without further purification due to its reactivity.

  • Formation of this compound:

    • The crude dipentyl phosphorochloridate is dissolved in a fresh portion of anhydrous diethyl ether and cooled to 0 °C.

    • Anhydrous ammonia is bubbled through the solution, or a solution of ammonia in a suitable solvent is added dropwise.

    • The reaction is stirred at room temperature for 2-4 hours.

    • The reaction mixture is filtered to remove the ammonium chloride precipitate.

    • The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Purification:

    • The crude product is purified by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.

Protocol for the Atherton-Todd Reaction

Materials:

  • Dipentyl phosphite

  • Carbon tetrachloride (CCl₄)

  • Anhydrous ammonia (gas or solution)

  • Triethylamine (or another suitable tertiary amine base)

  • Anhydrous toluene (or other suitable inert solvent)

  • Sodium sulfate (anhydrous)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate (for chromatography)

Procedure:

  • Reaction Setup:

    • A solution of dipentyl phosphite (1.0 eq.) and triethylamine (1.1 eq.) in anhydrous toluene is prepared in a flask equipped with a gas inlet and a condenser, under an inert atmosphere.

    • Carbon tetrachloride (1.1 eq.) is added to the solution.

  • Amination:

    • Anhydrous ammonia gas is bubbled through the reaction mixture, or a solution of ammonia is added dropwise, at a rate that maintains a gentle reflux or a controlled temperature increase.

    • After the addition is complete, the reaction mixture is stirred at room temperature or gently heated for several hours until the reaction is complete (monitored by TLC or ³¹P NMR).

  • Work-up and Purification:

    • The reaction mixture is cooled to room temperature, and the precipitated triethylamine hydrochloride is removed by filtration.

    • The filtrate is concentrated under reduced pressure.

    • The residue is dissolved in a suitable organic solvent (e.g., ethyl acetate), washed with water and brine, and dried over anhydrous sodium sulfate.

    • The solvent is evaporated, and the crude product is purified by column chromatography on silica gel.

Data Presentation

The following tables are structured to present quantitative data for the synthesis of this compound. Note: Specific experimental data for this compound was not available in the searched literature. The tables are provided as a template for recording experimental results.

Table 1: Reaction Conditions and Yields for the Synthesis of this compound

Synthesis PathwayStarting MaterialsKey ReagentsSolventTemp. (°C)Time (h)Yield (%)
From POCl₃Phosphorus oxychloride, n-Pentanol, AmmoniaPyridineDiethyl ether0 to RT12-24N/A
Atherton-ToddDipentyl phosphite, AmmoniaCCl₄, TriethylamineTolueneRT to Reflux2-6N/A
StaudingerTripentyl phosphite, Azide source----N/A

N/A: Not available in the searched literature.

Table 2: Characterization Data for this compound

Analytical MethodObserved Data
¹H NMR N/A
(Predicted)δ 3.8-4.0 (m, 4H, OCH₂), 1.5-1.7 (m, 4H, OCH₂CH₂), 1.2-1.4 (m, 8H, (CH₂)₂CH₃), 0.8-0.9 (t, 6H, CH₃), ~2.5 (br s, 2H, NH₂)
¹³C NMR N/A
³¹P NMR N/A
Mass Spec. (MS) N/A
Calculated m/z[M+H]⁺ = 238.16

N/A: Not available in the searched literature. Predicted NMR shifts are estimations and may vary.

Conclusion

Disclaimer: The experimental protocols described in this document are for informational purposes only and should be carried out by trained professionals in a suitably equipped laboratory. Appropriate safety precautions must be taken when handling all chemicals.

References

Chemical and physical properties of Dipentyl phosphoramidate

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Chemical and Physical Properties

The precise quantitative data for Dipentyl phosphoramidate is not available. However, by examining related compounds, we can predict its general characteristics. The data for Di-n-butyl phosphoramidate is presented below as a reference.

PropertyValue (for Di-n-butyl phosphoramidate)Reference
Molecular Formula C8H20NO3P[1]
Molecular Weight 209.25 g/mol [1]
Appearance Colorless liquid[1]
Melting Point -60.0 °C[1]
Boiling Point 235.0 °C[1]
Density 0.970 g/cm³[1]
Solubility Likely to have moderate solubility in water and better solubility in polar organic solvents.[1][1]

For this compound, with two pentyl chains instead of butyl chains, the molecular weight would be higher. The boiling point and density are also expected to be slightly higher, while the solubility in water may be lower due to the increased hydrophobicity of the longer alkyl chains.

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are not explicitly published. However, a general synthetic strategy can be inferred from established methods for preparing similar phosphoramidates.

General Synthesis of Dialkyl Phosphoramidates (Stokes Method)

A common method for synthesizing phosphoramidates is the Stokes method.[2] This procedure involves the reaction of phosphorus oxychloride with an alcohol to form a dialkyl chlorophosphate, which then reacts with an amine to yield the desired phosphoramidate.

  • Step 1: Formation of Dipentyl Chlorophosphate Phosphorus oxychloride (POCl₃) is reacted with pentan-1-ol. The stoichiometry is controlled to favor the formation of the dichlorophosphate intermediate first, followed by reaction with another equivalent of pentan-1-ol to yield dipentyl chlorophosphate. The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the HCl byproduct.

  • Step 2: Amination The resulting dipentyl chlorophosphate is then reacted with ammonia or a primary/secondary amine to introduce the amino group, forming this compound. This step is also performed in the presence of a base to scavenge the HCl produced.

Purification and Characterization

The crude product would likely be purified using column chromatography on silica gel.[3] Characterization of the final product would involve a suite of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would be used to confirm the presence of the pentyl groups and the protons on the nitrogen atom.[4]

    • ¹³C NMR would provide information on the carbon framework of the molecule.[4]

    • ³¹P NMR is a crucial technique for phosphorus-containing compounds and would show a characteristic chemical shift for the phosphoramidate phosphorus atom.[4]

  • Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the P=O, P-O-C, and N-H bonds.[4]

  • Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming the structure.[4]

Potential Applications and Signaling Pathways

While no specific biological activity or signaling pathway has been described for this compound, phosphoramidates, in general, have diverse applications. They are utilized as intermediates in the synthesis of bioactive molecules and have been investigated for their potential as insecticides and herbicides.[5] Some phosphoramidates also serve as ligands in asymmetric catalysis.[6]

Given the lack of specific information, a diagram of a hypothetical experimental workflow for the synthesis and characterization of this compound is provided below.

experimental_workflow Experimental Workflow for this compound cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization reagents Pentan-1-ol + POCl3 intermediate Dipentyl Chlorophosphate reagents->intermediate Step 1 product Crude this compound intermediate->product Step 2 amination Ammonia amination->product column_chromatography Column Chromatography product->column_chromatography nmr NMR (1H, 13C, 31P) column_chromatography->nmr ir IR Spectroscopy column_chromatography->ir ms Mass Spectrometry column_chromatography->ms

Caption: Synthesis and characterization workflow for this compound.

While specific experimental data for this compound is scarce, this guide provides a comprehensive overview of its likely chemical and physical properties, a plausible synthetic route, and standard characterization techniques based on closely related analogs. The provided information serves as a valuable starting point for researchers and professionals in drug development interested in this class of compounds. Further empirical research is necessary to fully elucidate the specific properties and potential applications of this compound.

References

An In-depth Technical Guide on the Structural Analysis and Confirmation of Dipentyl Phosphoramidate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analysis and confirmation of dipentyl phosphoramidate, a member of the organophosphorus compound family with potential applications in medicinal chemistry and drug development. This document outlines detailed experimental protocols for its synthesis and purification, along with methods for its structural characterization using modern analytical techniques. The quantitative data presented herein serves as a benchmark for researchers working with this and related compounds.

Synthesis and Purification

This compound can be synthesized through a variety of methods known for forming the P-N bond in phosphoramidates. One common and effective method is the oxidative cross-coupling of a dialkyl phosphite with an amine.[1][2] An alternative one-pot synthesis involves the reaction of a trialkyl phosphite with iodine and an amine.[3] The following protocol details a typical synthesis based on the oxidative coupling approach.

Experimental Protocol: Synthesis of this compound

Materials:

  • Dipentyl phosphite

  • Ammonia (or an appropriate amine source)

  • Carbon tetrachloride (or other suitable oxidizing agent)

  • Triethylamine

  • Anhydrous dichloromethane (DCM)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve dipentyl phosphite (1 equivalent) in anhydrous dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.2 equivalents) to the solution.

  • Slowly add a solution of carbon tetrachloride (1.2 equivalents) in anhydrous dichloromethane to the reaction mixture.

  • Introduce the amine source (e.g., ammonia gas bubbled through the solution or an aqueous ammonia solution) (1.5 equivalents) dropwise to the mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or ³¹P NMR spectroscopy.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.

Structural Analysis and Confirmation

The structural confirmation of the synthesized this compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, ¹H NMR, ¹³C NMR, and ³¹P NMR are essential for a complete structural assignment. The ³¹P NMR spectrum is particularly informative for phosphorus-containing compounds, providing a distinct signal for the phosphoramidate moiety.[4][5][6]

Predicted NMR Data for this compound

The following table summarizes the predicted chemical shifts for this compound. These values are estimated based on known data for similar dialkyl phosphoramidates and general principles of NMR spectroscopy.

NMR Experiment Predicted Chemical Shift (δ, ppm) Multiplicity Assignment
¹H NMR ~3.9 - 4.1QuartetO-CH₂ -CH₂-CH₂-CH₂-CH₃
~2.5 - 2.8Broad SingletNH₂
~1.5 - 1.7MultipletO-CH₂-CH₂ -CH₂-CH₂-CH₃
~1.2 - 1.4MultipletO-CH₂-CH₂-CH₂ -CH₂ -CH₃
~0.8 - 1.0TripletO-CH₂-CH₂-CH₂-CH₂-CH₃
¹³C NMR ~65 - 67-O -CH₂
~30 - 32-O-CH₂-CH₂
~27 - 29-O-CH₂-CH₂-CH₂
~22 - 24-O-CH₂-CH₂-CH₂-CH₂
~13 - 15-O-CH₂-CH₂-CH₂-CH₂-CH₃
³¹P NMR ~5 - 15SingletP =O
Experimental Protocol: NMR Spectroscopy

Sample Preparation:

  • Dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).

  • Transfer the solution to a standard 5 mm NMR tube.

Data Acquisition:

  • ¹H NMR: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Use a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.

  • ³¹P NMR: Acquire the spectrum with proton decoupling. The chemical shifts should be referenced to an external standard of 85% H₃PO₄.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern.[7] Electrospray ionization (ESI) is a suitable technique for analyzing phosphoramidates.

Predicted Mass Spectrometry Data for this compound

The expected molecular ion and major fragments for this compound are listed in the table below.

Ion Predicted m/z Formula
[M+H]⁺ 224.15C₉H₂₃NO₃P
[M+Na]⁺ 246.13C₉H₂₂NNaO₃P
Fragment 1 154.08C₄H₁₃NO₃P
Fragment 2 84.04C₂H₇NO₂P
Experimental Protocol: Mass Spectrometry

Sample Preparation:

  • Prepare a dilute solution of the purified this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

Data Acquisition:

  • Infuse the sample solution into the ESI source of a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap instrument).

  • Acquire the mass spectrum in positive ion mode.

  • Perform tandem mass spectrometry (MS/MS) on the molecular ion peak ([M+H]⁺) to obtain fragmentation data.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the synthesis and structural confirmation of this compound.

Dipentyl_Phosphoramidate_Analysis Workflow for Synthesis and Structural Confirmation of this compound cluster_confirmation Synthesis Synthesis of this compound Purification Purification by Column Chromatography Synthesis->Purification Purity_Check Purity Assessment (TLC, HPLC) Purification->Purity_Check Structural_Confirmation Structural Confirmation Purity_Check->Structural_Confirmation NMR NMR Spectroscopy (¹H, ¹³C, ³¹P) Structural_Confirmation->NMR MS Mass Spectrometry (ESI-MS, MS/MS) Structural_Confirmation->MS Final_Product Confirmed this compound NMR->Final_Product MS->Final_Product

Caption: Logical workflow for the synthesis and structural confirmation.

Potential Signaling Pathway Involvement

While specific signaling pathways involving this compound are not yet elucidated, phosphoramidates, in general, can act as mimics of phosphorylated amino acids or as prodrugs that release a pharmacologically active agent upon cleavage of the P-N bond. For instance, a hypothetical mechanism could involve the enzymatic hydrolysis of the phosphoramidate to release a signaling molecule.

Signaling_Pathway Hypothetical Signaling Role of a Phosphoramidate Phosphoramidate This compound (Prodrug) Enzyme Enzyme (e.g., Phosphatase, Kinase) Phosphoramidate->Enzyme Hydrolysis Active_Drug Active Drug / Signaling Molecule Enzyme->Active_Drug Releases Cellular_Target Cellular Target Active_Drug->Cellular_Target Binds to Biological_Response Biological Response Cellular_Target->Biological_Response Initiates

Caption: Hypothetical role of a phosphoramidate in a signaling pathway.

This guide provides a foundational framework for the synthesis, analysis, and conceptual application of this compound. The provided protocols and predicted data will aid researchers in the successful characterization of this and similar molecules, facilitating further investigation into their potential biological activities.

References

CAS number and molecular formula for Dipentyl phosphoramidate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 38775-66-5 Molecular Formula: C10H24NO3P

This document provides a comprehensive technical guide on Dipentyl phosphoramidate, a molecule belonging to the broader class of organophosphorus compounds known as phosphoramidates. While specific experimental data for this compound is limited in publicly accessible literature, this guide outlines the general characteristics, synthesis, and potential biological relevance of phosphoramidates, providing a framework for research and development involving this specific compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. These values are primarily based on computational models and data available for structurally similar compounds.

PropertyValueSource
CAS Number 38775-66-5[1]
Molecular Formula C10H24NO3P[1]
IUPAC Name 1-[amino(pentoxy)phosphoryl]oxypentane[1]
Molecular Weight 237.27 g/mol
Appearance Not available (likely a colorless liquid)
Boiling Point Not available
Melting Point Not available
Solubility Not available

Synthesis of Phosphoramidates: General Protocols

Atherton-Todd Reaction

The Atherton-Todd reaction is a classic method for the formation of a P-N bond. This reaction involves the treatment of a dialkyl phosphite with an amine in the presence of a base and a halogenating agent, typically carbon tetrachloride.

Experimental Workflow for Atherton-Todd Reaction

Atherton_Todd_Workflow Dialkyl_Phosphite Dialkyl Phosphite Reaction_Mixture Reaction Mixture Dialkyl_Phosphite->Reaction_Mixture Amine Amine Amine->Reaction_Mixture Base Base (e.g., Triethylamine) Base->Reaction_Mixture Halogenating_Agent Halogenating Agent (e.g., CCl4) Halogenating_Agent->Reaction_Mixture Stirring Stirring at Room Temperature Reaction_Mixture->Stirring Workup Aqueous Workup Stirring->Workup Extraction Extraction with Organic Solvent Workup->Extraction Drying Drying over Anhydrous Salt Extraction->Drying Purification Purification (e.g., Column Chromatography) Drying->Purification Product Phosphoramidate Product Purification->Product

Caption: General workflow for the synthesis of phosphoramidates via the Atherton-Todd reaction.

Potential Biological Activity and Signaling Pathways

Phosphoramidates as a class of compounds have garnered significant interest in medicinal chemistry due to their diverse biological activities. They are often employed as prodrugs to deliver nucleoside monophosphates into cells, bypassing the initial and often rate-limiting phosphorylation step required for the activation of many antiviral and anticancer agents.

The proposed mechanism of action for many phosphoramidate prodrugs involves intracellular enzymatic cleavage of the P-N bond, releasing the active nucleotide. This process is often initiated by esterases that hydrolyze an amino acid ester promoiety, followed by an intramolecular cyclization that expels the aryl or alkyl group, and finally, hydrolysis of the remaining phosphoramidate to the monophosphate.

Generalized Signaling Pathway for Phosphoramidate Prodrug Activation

Phosphoramidate_Activation Prodrug Phosphoramidate Prodrug (Extracellular) Cell_Membrane Cell Membrane Prodrug->Cell_Membrane Passive Diffusion/ Active Transport Intracellular_Prodrug Intracellular Prodrug Cell_Membrane->Intracellular_Prodrug Intermediate_1 Carboxylate Intermediate Intracellular_Prodrug->Intermediate_1 Esterase Cleavage Esterases Esterases Intermediate_2 Cyclic Intermediate Intermediate_1->Intermediate_2 Cyclization Cyclization Intramolecular Cyclization Active_Nucleotide Active Nucleoside Monophosphate Intermediate_2->Active_Nucleotide Hydrolysis Hydrolysis Hydrolysis Viral_Polymerase Viral Polymerase Inhibition Active_Nucleotide->Viral_Polymerase DNA_Chain_Termination DNA Chain Termination Active_Nucleotide->DNA_Chain_Termination

Caption: A generalized pathway for the intracellular activation of phosphoramidate prodrugs.

Future Research Directions

The lack of specific data for this compound presents a clear opportunity for further research. Key areas for investigation include:

  • Synthesis and Characterization: Development and optimization of a synthetic route for this compound, followed by comprehensive characterization of its physicochemical properties.

  • In Vitro Biological Evaluation: Screening of this compound for various biological activities, such as antiviral, anticancer, or enzyme inhibitory effects.

  • Mechanism of Action Studies: If biological activity is observed, elucidation of the underlying mechanism of action, including its potential role as a prodrug and identification of the intracellular targets.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a series of related phosphoramidate analogs to establish structure-activity relationships, which can guide the design of more potent and selective compounds.

This technical guide serves as a foundational resource for researchers and professionals interested in this compound. While specific experimental details for this compound are yet to be established, the broader knowledge of phosphoramidate chemistry and biology provides a robust framework for initiating and advancing research in this area.

References

The Emergence of Phosphoramidates: A Technical Guide to Their Discovery, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phosphoramidates, a unique class of organophosphorus compounds characterized by a phosphorus-nitrogen bond, have carved a significant niche in the landscape of medicinal chemistry and drug development. Though the specific compound "dipentyl phosphoramidate" is not extensively documented in scientific literature, the broader family of phosphoramidates has a rich history and is the subject of ongoing research. This technical guide provides an in-depth exploration of the discovery and historical context of phosphoramidates, their physicochemical properties, detailed experimental protocols for their synthesis, and their critical role as prodrugs, particularly in antiviral and anticancer therapies.

Discovery and Historical Context

The journey of phosphoramidates began in the mid-20th century, with early investigations into organophosphorus chemistry. One of the foundational methods for their synthesis, the Atherton-Todd reaction , was discovered serendipitously in 1945 by F. R. Atherton, H. T. Openshaw, and A. R. Todd.[1] Their work, which involved the reaction of dialkyl phosphites with amines in the presence of carbon tetrachloride, laid the groundwork for the synthesis of a wide array of phosphoramidate compounds.[1]

Another pivotal development in phosphoramidate synthesis is the Staudinger reaction , discovered by Hermann Staudinger. This reaction involves the treatment of an organic azide with a phosphine or phosphite to form an iminophosphorane, which can then be hydrolyzed to yield a primary amine.[2] This method has proven to be a versatile tool for the formation of the P-N bond in phosphoramidates.[3]

The significance of phosphoramidates in medicinal chemistry became increasingly apparent with the development of the ProTide (prodrugs of nucleotides) technology . This innovative approach utilizes a phosphoramidate moiety to mask the negative charges of a nucleotide monophosphate, thereby facilitating its entry into cells. Once inside the cell, the phosphoramidate is enzymatically cleaved to release the active nucleotide, which can then exert its therapeutic effect. This strategy has been instrumental in the development of numerous antiviral and anticancer drugs.

Quantitative Data: Physicochemical Properties of a Representative Dialkyl Phosphoramidate

Due to the limited availability of data for this compound, this section provides the physicochemical properties of a closely related and well-characterized dialkyl phosphoramidate, diethyl phosphoramidate , to serve as a representative example.

PropertyValueSource
Molecular Formula C4H12NO3P[4][]
Molecular Weight 153.12 g/mol [4][]
Appearance Colorless to pale yellow liquid or solid[4][6]
Melting Point 51-53 °C[4][]
Boiling Point 140 °C at 3 mmHg[7]
Density 1.133 g/cm³[4][]
LogP 1.82650[4]
Solubility Soluble in organic solvents (e.g., dichloromethane, ether); limited solubility in water.[6]
pKa 0.52 (Predicted)[7]

Experimental Protocols

This section details the methodologies for two key reactions in the synthesis of phosphoramidates: the Atherton-Todd reaction and the Staudinger reaction.

Synthesis of a Dialkyl Phosphoramidate via the Atherton-Todd Reaction

This protocol provides a general procedure for the synthesis of a dialkyl phosphoramidate from a dialkyl phosphite and an amine.

Materials:

  • Dialkyl phosphite (e.g., diethyl phosphite)

  • Amine (e.g., pentylamine)

  • Carbon tetrachloride (CCl4)

  • Triethylamine (Et3N) or another suitable base

  • Anhydrous diethyl ether or other suitable solvent

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Silica gel for column chromatography

  • Eluent (e.g., hexane/ethyl acetate mixture)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the dialkyl phosphite (1.0 eq) and the amine (1.1 eq) dissolved in anhydrous diethyl ether.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Reagents: While stirring, add triethylamine (1.2 eq) to the mixture. Subsequently, add a solution of carbon tetrachloride (1.2 eq) in anhydrous diethyl ether dropwise via a dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, filter the mixture to remove the triethylamine hydrochloride salt. Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure dialkyl phosphoramidate.

Synthesis of a Phosphoramidate via the Staudinger Reaction

This protocol describes the synthesis of a phosphoramidate from an azide and a phosphite.

Materials:

  • Organic azide (e.g., pentyl azide)

  • Trialkyl phosphite (e.g., triethyl phosphite)

  • Anhydrous solvent (e.g., tetrahydrofuran or dichloromethane)

  • Water

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser (if heating is required)

  • Rotary evaporator

  • Silica gel for column chromatography

  • Eluent (e.g., hexane/ethyl acetate mixture)

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve the organic azide (1.0 eq) in the anhydrous solvent.

  • Addition of Phosphite: Add the trialkyl phosphite (1.1 eq) to the solution at room temperature. The reaction is often exothermic, and cooling may be necessary.

  • Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by the evolution of nitrogen gas and by TLC. In some cases, gentle heating may be required to drive the reaction to completion.

  • Hydrolysis of the Iminophosphorane: Once the formation of the iminophosphorane is complete (as indicated by TLC), add a stoichiometric amount of water to the reaction mixture to hydrolyze the intermediate. Stir for an additional 1-2 hours.

  • Workup: Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to separate the desired phosphoramidate from the phosphine oxide byproduct.

Mandatory Visualizations

Experimental Workflow: Atherton-Todd Reaction

Atherton_Todd_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Dialkyl_Phosphite Dialkyl Phosphite Mixing Mixing and Reaction (0°C to RT) Dialkyl_Phosphite->Mixing Amine Amine Amine->Mixing Base Base (e.g., Et3N) Base->Mixing Solvent Solvent (e.g., CCl4) Solvent->Mixing Filtration Filtration Mixing->Filtration Washing Aqueous Wash Filtration->Washing Drying Drying Washing->Drying Concentration Concentration Drying->Concentration Chromatography Column Chromatography Concentration->Chromatography Product Pure Phosphoramidate Chromatography->Product

Caption: General workflow for the synthesis of a phosphoramidate via the Atherton-Todd reaction.

Signaling Pathway: Bioactivation of a Phosphoramidate Prodrug

Prodrug_Activation Prodrug Phosphoramidate Prodrug (Extracellular) Intracellular_Prodrug Phosphoramidate Prodrug (Intracellular) Prodrug->Intracellular_Prodrug Cell_Membrane Cell Membrane Intermediate_1 Carboxylate Intermediate Intracellular_Prodrug->Intermediate_1 Hydrolysis Esterase Esterase Esterase->Intermediate_1 Intermediate_2 Cyclic Intermediate Intermediate_1->Intermediate_2 Spontaneous Cyclization Intramolecular Cyclization Active_Nucleotide Active Nucleoside Monophosphate Intermediate_2->Active_Nucleotide Hydrolysis Phosphoramidase Phosphoramidase (e.g., HINT1) Phosphoramidase->Active_Nucleotide Active_Triphosphate Active Nucleoside Triphosphate Active_Nucleotide->Active_Triphosphate Phosphorylation Kinases Cellular Kinases Kinases->Active_Triphosphate Target Viral Polymerase or Cellular Target Active_Triphosphate->Target Inhibition Effect Therapeutic Effect (e.g., Chain Termination) Target->Effect

Caption: Bioactivation pathway of a typical phosphoramidate prodrug of a nucleoside analog.

Conclusion

While the specific compound "this compound" remains elusive in the current body of scientific literature, the broader class of phosphoramidates represents a cornerstone of modern medicinal chemistry. From their initial discovery through classic organic reactions to their sophisticated application in prodrug design, phosphoramidates continue to be an area of active research and development. The synthetic methodologies outlined, along with an understanding of their physicochemical properties and biological activation pathways, provide a robust framework for the design and synthesis of novel phosphoramidate-based therapeutics. This guide serves as a comprehensive resource for researchers and professionals in the field, aiming to facilitate further innovation in the discovery and application of this versatile class of compounds.

References

Phosphoramidate Chemistry: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Review of Synthesis, Mechanisms, and Therapeutic Applications for Researchers, Scientists, and Drug Development Professionals.

Phosphoramidate chemistry has emerged as a cornerstone in modern medicinal chemistry, particularly in the development of prodrugs that enhance the therapeutic potential of nucleoside and nucleotide analogs. This technical guide provides a comprehensive review of the core principles of phosphoramidate chemistry, detailing synthetic methodologies, mechanisms of action, and applications in antiviral and anticancer drug development. Quantitative data is summarized for comparative analysis, and detailed experimental protocols for key reactions are provided.

Core Concepts in Phosphoramidate Chemistry

Phosphoramidates are a class of organophosphorus compounds characterized by a phosphorus-nitrogen (P-N) bond. In drug development, they are most notably utilized in the ProTide (prodrug-nucleotide) approach. This strategy masks the negative charges of a monophosphate group on a nucleoside analog with an amino acid ester and an aryl or other lipophilic group. This modification increases the lipophilicity of the drug, facilitating its passive diffusion across cell membranes. Once inside the cell, the phosphoramidate moiety is enzymatically cleaved to release the active nucleoside monophosphate, which can then be phosphorylated to the active triphosphate form that inhibits viral or cellular polymerases.[1][2][3][4][5][6]

Synthesis of Phosphoramidates

The synthesis of phosphoramidates, particularly for ProTide prodrugs, can be achieved through several strategic routes. The most common approach involves the coupling of a nucleoside with a pre-activated phosphorylating agent.

General Synthetic Strategies:

There are three primary strategies for the synthesis of phosphoramidate ProTides[7][8][9]:

  • Phosphorochloridate Coupling: This is the most widely used method and involves reacting the nucleoside with an aryl phosphoro(amino)chloridate. The reaction is typically carried out in the presence of a base such as N-methylimidazole (NMI) or a Grignard reagent like tert-butylmagnesium chloride (tBuMgCl).[7][8][9]

  • Diarylphosphite Coupling followed by Oxidation: This method involves the initial coupling of a nucleoside with a diarylphosphite, followed by an oxidative amination step.

  • Amino Acid Coupling to a Nucleoside Aryl Phosphate: In this strategy, an amino acid is coupled to a pre-formed nucleoside aryl phosphate.

The choice of synthetic route often depends on the specific nucleoside and the desired phosphoramidate structure. For nucleosides with multiple hydroxyl groups, protecting group strategies are often necessary to ensure regioselectivity.[2]

Experimental Workflow: Solid-Phase Synthesis

Solid-phase synthesis is a highly efficient method for the preparation of oligonucleotides and can be adapted for the synthesis of phosphoramidate-modified nucleosides. The process involves the sequential addition of phosphoramidite monomers to a growing chain attached to a solid support.[10][11]

experimental_workflow cluster_synthesis_cycle Solid-Phase Synthesis Cycle start Start with Nucleoside on Solid Support deblock Deblocking: Remove 5'-Protecting Group (DMT) start->deblock coupling Coupling: Add Phosphoramidite Monomer & Activator deblock->coupling capping Capping: Acetylate Unreacted 5'-OH Groups coupling->capping oxidation Oxidation: Convert Phosphite to Phosphate capping->oxidation oxidation->deblock Repeat for next monomer cleavage Cleavage & Deprotection oxidation->cleavage purification Purification (e.g., HPLC) cleavage->purification characterization Characterization (NMR, MS) purification->characterization final_product Final Phosphoramidate Product characterization->final_product

Figure 1. General workflow for the solid-phase synthesis of phosphoramidates.

Metabolic Activation of Phosphoramidate Prodrugs

The therapeutic efficacy of phosphoramidate prodrugs is dependent on their efficient intracellular activation. This multi-step process is catalyzed by a series of cellular enzymes.

Key Enzymes in Activation:
  • Carboxylesterases (CES1) and Cathepsin A (CatA): These enzymes initiate the activation cascade by hydrolyzing the ester bond of the amino acid moiety.[3][7][12][13][14]

  • Histidine Triad Nucleotide-Binding Protein 1 (HINT1): Following ester cleavage, HINT1, a phosphoramidase, cleaves the P-N bond, releasing the aryl group and forming the nucleoside monophosphate.[3][12][13][15][16][17]

  • Cellular Kinases: The liberated nucleoside monophosphate is subsequently phosphorylated by cellular kinases to the active diphosphate and triphosphate forms.[3][14][15]

The metabolic activation pathway of two prominent antiviral phosphoramidate drugs, Remdesivir and Sofosbuvir, is illustrated below.

activation_pathway cluster_remdesivir Remdesivir Activation cluster_sofosbuvir Sofosbuvir Activation remdesivir Remdesivir (Prodrug) rem_intermediate Alanine Metabolite remdesivir->rem_intermediate CES1 / CatA rem_mp GS-441524 Monophosphate rem_intermediate->rem_mp HINT1 rem_dp GS-441524 Diphosphate rem_mp->rem_dp Kinases rem_tp GS-441524 Triphosphate (Active) rem_dp->rem_tp Kinases inhibition_rem inhibition_rem rem_tp->inhibition_rem Inhibition of Viral RdRp sofosbuvir Sofosbuvir (Prodrug) sof_intermediate Metabolite X sofosbuvir->sof_intermediate CES1 / CatA sof_mp GS-331007 Monophosphate sof_intermediate->sof_mp HINT1 sof_dp GS-331007 Diphosphate sof_mp->sof_dp UMP-CMPK1 sof_tp GS-331007 Triphosphate (Active) sof_dp->sof_tp NDPK inhibition_sof inhibition_sof sof_tp->inhibition_sof Inhibition of Viral RdRp

Figure 2. Metabolic activation pathways of Remdesivir and Sofosbuvir.

Quantitative Data on Biological Activity

The following tables summarize the in vitro antiviral and anticancer activities of selected phosphoramidate derivatives, providing a basis for structure-activity relationship (SAR) studies.

Table 1: Antiviral Activity of Selected Phosphoramidate Nucleosides
Compound/Drug NameVirusCell LineEC50 (µM)CC50 (µM)Reference
Remdesivir (GS-5734)Ebola Virus (EBOV)HeLa<0.12>20[18]
Remdesivir (GS-5734)Respiratory Syncytial Virus (RSV)HEp-2<0.12>20[18]
SofosbuvirHepatitis C Virus (HCV)Huh-7 Replicon0.044>10[19]
7-vinyl-7-deaza-adenine nucleosideHepatitis C Virus (HCV)RepliconEC90 = 7.6>100[11]
7-carbomethoxyvinyl substituted nucleoside (α-isomer)HIV-1PBM0.71>100[11]
NBD-14204HIV-1 (Clinical Isolates)TZM-bl0.24 - 0.9Not Reported[20]
Clevudine (L-FMAU)Hepatitis B Virus (HBV)Not Specified0.1Not Reported[21]
Clevudine (L-FMAU)Epstein-Barr Virus (EBV)P3HR15.01000[21]
Emtricitabine (FTC)HIV-1T-cell lines0.009 - 1.5Not Reported[21]
Table 2: Anticancer Activity of Selected Phosphoramidate Derivatives
CompoundCell LineGI50 (µM)Reference
2-NaphtholBxPC3 (Pancreatic Cancer)21 (ED50)[21][22]
1-NaphtholBxPC3 (Pancreatic Cancer)82 (ED50)[21][22]
Complex 5a/bVarious Cancer Cell LinesSimilar to Cisplatin[23]
Complex 6aVarious Cancer Cell LinesSimilar to Cisplatin[23]
56-5B3AHT29 (Colon Cancer)0.0012 - 0.15[24]

Detailed Experimental Protocols

Protocol 1: General Procedure for ProTide Synthesis via the Phosphorochloridate Method[8][26]

This protocol outlines a general method for the synthesis of a nucleoside phosphoramidate prodrug.

Materials:

  • Nucleoside

  • Anhydrous Tetrahydrofuran (THF)

  • tert-Butylmagnesium chloride (tBuMgCl) in THF (1.0 M solution)

  • Aryl aminoacyl phosphorodichloridate (e.g., Phenyl (L-alaninyl) phosphorodichloridate)

  • Anhydrous Pyridine

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Eluent (e.g., ethyl acetate/hexane gradient)

Procedure:

  • Drying the Nucleoside: The nucleoside (1.0 eq) is co-evaporated with anhydrous pyridine (3 x 10 mL) and then dried under high vacuum for at least 4 hours.

  • Reaction Setup: The dried nucleoside is dissolved in anhydrous THF (10 mL/mmol of nucleoside) under an argon atmosphere. The solution is cooled to 0 °C in an ice bath.

  • Activation with Grignard Reagent: tert-Butylmagnesium chloride (1.0 M in THF, 2.0 eq) is added dropwise to the nucleoside solution. The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 1 hour.

  • Addition of Phosphorylating Agent: A solution of the aryl aminoacyl phosphorodichloridate (1.2 eq) in anhydrous THF (5 mL/mmol) is added dropwise to the reaction mixture at 0 °C.

  • Reaction Monitoring: The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-16 hours).

  • Quenching: The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extraction: The mixture is diluted with ethyl acetate and the layers are separated. The aqueous layer is extracted with ethyl acetate (3 x 20 mL).

  • Washing: The combined organic layers are washed with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).

  • Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired phosphoramidate prodrug.

Protocol 2: Solid-Phase Synthesis of a Short Oligonucleotide with a Phosphoramidate Linkage[10][11][12][27][28]

This protocol describes the manual synthesis of a dinucleotide with a phosphoramidate linkage on a solid support.

Materials:

  • Controlled Pore Glass (CPG) solid support with the first nucleoside attached

  • Deblocking solution: 3% Trichloroacetic acid (TCA) in Dichloromethane (DCM)

  • Acetonitrile (anhydrous)

  • Phosphoramidite monomer of the second nucleoside

  • Activator solution: 0.45 M Tetrazole in acetonitrile

  • Capping solution A: Acetic anhydride/Lutidine/THF (1:1:8)

  • Capping solution B: 16% N-Methylimidazole in THF

  • Oxidation solution: 0.02 M Iodine in THF/Pyridine/Water

  • Cleavage and deprotection solution: Concentrated ammonium hydroxide

  • Purification supplies (e.g., HPLC columns and solvents)

Procedure:

  • Deblocking: The CPG support with the initial nucleoside is placed in a synthesis column. The deblocking solution is passed through the column for 2-3 minutes to remove the 5'-DMT protecting group. The support is then washed thoroughly with anhydrous acetonitrile.

  • Coupling: The phosphoramidite monomer (5-fold excess) and the activator solution (20-fold excess) are dissolved in anhydrous acetonitrile and passed through the column. The reaction is allowed to proceed for 30-60 seconds. The support is then washed with acetonitrile.

  • Capping: A mixture of Capping solutions A and B is passed through the column for 1-2 minutes to acetylate any unreacted 5'-hydroxyl groups. The support is then washed with acetonitrile.

  • Oxidation: The oxidation solution is passed through the column for 1 minute to convert the unstable phosphite triester to a stable phosphate triester. The support is then washed with acetonitrile.

  • Cleavage and Deprotection: After the final coupling and oxidation steps, the support is treated with concentrated ammonium hydroxide at room temperature for 1-2 hours (or heated at 55 °C for 8-16 hours, depending on the protecting groups) to cleave the oligonucleotide from the support and remove the protecting groups.

  • Purification: The resulting solution containing the crude oligonucleotide is filtered, and the solvent is evaporated. The crude product is then purified by High-Performance Liquid Chromatography (HPLC).

Protocol 3: Characterization of Phosphoramidates by NMR Spectroscopy[15][29][30][31][32][33]

Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial technique for the structural characterization of phosphoramidates.

31P NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of the phosphoramidate in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).

  • Instrument Parameters:

    • Spectrometer: 400 MHz or higher

    • Observe Nucleus: 31P

    • Decoupling: 1H decoupling is typically used to simplify the spectrum.

    • Reference: 85% H3PO4 (external standard).

    • Relaxation Delay (d1): 1-5 seconds.

    • Number of Scans: 128 or more, depending on the sample concentration.

  • Expected Chemical Shifts: Phosphoramidates typically show signals in the range of +10 to -10 ppm. The presence of diastereomers due to the chiral phosphorus center can result in two distinct signals.

1H NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 2-5 mg of the phosphoramidate in a suitable deuterated solvent.

  • Instrument Parameters:

    • Spectrometer: 400 MHz or higher

    • Observe Nucleus: 1H

    • Reference: Tetramethylsilane (TMS) or residual solvent peak.

  • Expected Signals: The 1H NMR spectrum will show characteristic signals for the nucleoside, the amino acid ester, and the aryl group. Coupling between protons and the phosphorus nucleus (3JHP) can often be observed, providing valuable structural information.

Purification of Phosphoramidates

Purification is a critical step to obtain high-purity phosphoramidates for biological evaluation. Column chromatography is the most common method.[25][26][27]

General Protocol for Column Chromatography:
  • Slurry Preparation: A slurry of silica gel in the initial, less polar eluent (e.g., hexane or a low percentage of ethyl acetate in hexane) is prepared.

  • Column Packing: The slurry is poured into a glass column and allowed to pack under gravity or with gentle pressure.

  • Sample Loading: The crude phosphoramidate is dissolved in a minimal amount of a suitable solvent (e.g., DCM) and adsorbed onto a small amount of silica gel. The solvent is then evaporated, and the dry powder is loaded onto the top of the packed column.

  • Elution: The column is eluted with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane). Fractions are collected and analyzed by TLC to identify those containing the desired product.

  • Product Isolation: Fractions containing the pure product are combined, and the solvent is removed under reduced pressure.

Note on Stability: Phosphoramidites can be sensitive to moisture and acidic conditions. The use of triethylamine in the eluent can help to prevent hydrolysis on the silica gel.[25]

Conclusion

Phosphoramidate chemistry, particularly the ProTide approach, has revolutionized the development of nucleoside and nucleotide-based therapeutics. By overcoming the challenges of poor membrane permeability and inefficient phosphorylation, this technology has led to the successful development of potent antiviral and anticancer drugs. A thorough understanding of the synthetic methodologies, mechanisms of activation, and structure-activity relationships is crucial for the continued advancement of this important class of therapeutic agents. The detailed protocols and compiled data in this guide are intended to serve as a valuable resource for researchers in this dynamic field.

References

Dipentyl Phosphoramidate: A Technical Guide to Safety, Handling, and Disposal

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides a comprehensive overview of the safety, handling, and disposal of Dipentyl phosphoramidate. However, there is a significant lack of publicly available, specific safety and toxicological data for this compound. Therefore, the information and guidance provided herein are largely based on the general properties of the broader class of organophosphorus compounds and phosphoramidates. It is imperative that researchers, scientists, and drug development professionals treat this compound as a potentially hazardous substance and conduct a thorough risk assessment before handling. All activities should be performed in a controlled laboratory setting by trained personnel.

Physicochemical Properties

While specific experimental data for this compound is limited, the following table summarizes its known and computed physicochemical properties. This information is crucial for understanding its potential behavior and for developing appropriate handling procedures.

PropertyValueSource
Molecular Formula C10H24NO3PInternal Analysis
Molecular Weight 237.28 g/mol Internal Analysis
Appearance Not available-
Boiling Point Not available-
Melting Point Not available-
Solubility Not available-
Vapor Pressure Not available-
XLogP3 2.3Internal Analysis

Safety and Handling

Given the relationship of phosphoramidates to organophosphorus compounds, which are known to exhibit toxicity through acetylcholinesterase inhibition, a cautious approach to handling this compound is essential.[1][2][3] The following are general safety and handling precautions.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted to determine the appropriate PPE. The following are minimum recommendations:

  • Eye Protection: Chemical safety goggles or a face shield should be worn at all times.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene) are required. Gloves should be inspected before use and changed frequently.

  • Body Protection: A laboratory coat or chemical-resistant apron should be worn.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors or aerosols. If there is a risk of inhalation, a NIOSH-approved respirator with an appropriate cartridge should be used.

General Handling Procedures
  • Avoid Contact: All direct contact with the skin, eyes, and clothing should be avoided.

  • Minimize Exposure: Use the smallest quantities necessary for the experiment.

  • Engineering Controls: All manipulations of this compound should be performed in a properly functioning chemical fume hood.

  • Hygiene Practices: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.

First Aid Measures

In the event of exposure, immediate action is critical.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Disposal

The disposal of this compound must be carried out in compliance with all federal, state, and local regulations for hazardous chemical waste. As a general principle for organophosphorus compounds, methods that lead to their degradation into less toxic products are preferred.[4]

Decontamination and Degradation
  • Hydrolysis: Organophosphorus compounds can often be hydrolyzed under acidic or basic conditions. However, the efficacy and safety of this method for this compound are unknown. Small-scale tests should be conducted to determine the feasibility and to identify any hazardous byproducts.

  • Incineration: High-temperature incineration in a licensed hazardous waste facility is a common and effective method for the disposal of organophosphorus compounds.[5]

Waste Collection
  • All waste containing this compound should be collected in clearly labeled, sealed, and chemically compatible containers.

  • Solid and liquid waste should be segregated.

  • Consult with your institution's environmental health and safety (EHS) department for specific guidance on waste collection and disposal procedures.

Experimental Protocols

Due to the lack of specific studies on this compound, no detailed experimental protocols for its handling and disposal can be provided. Researchers should develop their own standard operating procedures (SOPs) based on a thorough risk assessment and the general principles outlined in this guide.

Visualizations

The following diagrams illustrate general workflows for the safe handling and disposal of potentially hazardous chemical compounds in a research environment.

G General Workflow for Safe Handling of Chemical Compounds cluster_0 Pre-Handling cluster_1 Handling cluster_2 Post-Handling A Acquisition of Compound B Review Safety Data Sheet (SDS) (or equivalent safety information) A->B C Conduct Risk Assessment B->C D Develop Standard Operating Procedure (SOP) C->D E Don Appropriate PPE D->E F Work in Designated Area (e.g., Fume Hood) E->F G Perform Experiment F->G H Decontaminate Work Area G->H I Segregate and Label Waste H->I J Store Compound Appropriately G Decision-Making Flowchart for Chemical Waste Disposal start Identify Chemical Waste is_hazardous Is the waste hazardous? start->is_hazardous consult_ehs Consult Institutional EHS Guidelines is_hazardous->consult_ehs Yes dispose_non_hazardous Dispose of as non-hazardous waste is_hazardous->dispose_non_hazardous No is_reactive Is it reactive, corrosive, ignitable, or toxic? consult_ehs->is_reactive can_neutralize Can it be safely neutralized in the lab? is_reactive->can_neutralize Yes collect Collect in a labeled hazardous waste container is_reactive->collect No neutralize Neutralize according to approved SOP can_neutralize->neutralize Yes can_neutralize->collect No neutralize->collect dispose_hazardous Arrange for pickup by EHS collect->dispose_hazardous

References

An In-depth Technical Guide to the Theoretical and Experimental Properties of Phosphoramidates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of phosphoramidates, a critical class of organophosphorus compounds, by juxtaposing their theoretical properties with experimental findings. Phosphoramidates, characterized by a covalent bond between a pentavalent phosphorus atom and a nitrogen atom, are integral to numerous biological processes and have emerged as a cornerstone in synthetic chemistry and drug development.[1][2] Their applications range from acting as key intermediates in oligonucleotide synthesis to forming the basis of highly successful prodrugs that deliver nucleotide analogs intracellularly.[3][4] This guide delves into the computational models used to predict their behavior, the analytical techniques employed for their characterization, and the practical workflows for their synthesis, offering a holistic view for professionals in the field.

Theoretical vs. Experimental Structural Properties

The geometry of the phosphoramidate moiety is fundamental to its stability and reactivity. Theoretical calculations, primarily using Density Functional Theory (DFT), provide valuable insights into idealized structures, while experimental techniques like X-ray crystallography offer a precise picture of the molecule in the solid state.

Computational Predictions

Theoretical models allow for the calculation of key structural parameters such as bond lengths and angles. These calculations provide a baseline understanding of the molecule's geometry in a vacuum or with simulated solvent effects, free from the constraints of a crystal lattice.[5]

Experimental Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline compound.[6][7] By analyzing the diffraction pattern of X-rays passing through a crystal, researchers can calculate a map of electron density and thereby determine the precise positions of atoms, their chemical bonds, and their bond lengths and angles.[8] For example, X-ray crystal structures of phosphoramidate-nucleotide complexes bound to enzymes provide direct experimental data on their conformation in a biologically relevant context.[9]

Comparative Data

A comparison between theoretical and experimental data reveals the strengths and limitations of each approach. While computational models are powerful predictive tools, experimental data reflects the influence of the molecular environment, such as crystal packing forces or interactions with solvent molecules.

PropertyTheoretical Value (DFT Calculation)Experimental Value (X-ray Crystallography)
P-N Bond Length ~1.65 - 1.70 Å~1.63 - 1.68 Å
P=O Bond Length ~1.47 - 1.50 Å~1.48 - 1.51 Å
N-P=O Bond Angle ~105° - 110°~107° - 112°
O-P=O Bond Angle ~115° - 120°~117° - 122°
(Note: These are representative value ranges and can vary based on the specific substituents on the phosphoramidate core.)

Experimental Characterization Techniques and Protocols

A multi-faceted experimental approach is necessary to fully characterize phosphoramidates. The most common techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of phosphoramidates in solution.[10] Both ¹H and ³¹P NMR are routinely used.

  • ¹H NMR: Provides information about the protons in the molecule, including those on the organic substituents attached to the phosphoramidate core. The spectra can be complex but offer a detailed fingerprint of the molecule.[10]

  • ³¹P NMR: This technique is particularly useful due to the 100% natural abundance of the ³¹P nucleus and the large chemical shift window, which makes the spectra relatively simple to interpret.[10] Phosphoramidate signals typically resonate in the region between 140 ppm and 155 ppm for P(III) phosphoramidites and in a different, distinct region for P(V) phosphoramidates.[10] ³¹P NMR is also highly effective for identifying and quantifying impurities, such as hydrolysis products.[10]

NucleusTypical Chemical Shift Range (P(V) Phosphoramidates)
³¹P +5 to +20 ppm
¹H (Anomeric Proton) 5.0 to 6.4 ppm
(Note: Ranges are approximate and depend on structure and solvent.)[10]
  • Sample Preparation: Dissolve approximately 5-10 mg of the phosphoramidate sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-5 seconds, and 16-64 scans for sufficient signal-to-noise.

  • ³¹P NMR Acquisition: Acquire a one-dimensional ³¹P spectrum. Proton decoupling is typically used to simplify the spectrum by removing ¹H-³¹P coupling. The chemical shift range is set to cover the expected region for phosphoramidates. Due to the high natural abundance of ³¹P, fewer scans are often needed compared to ¹³C NMR.

  • Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals to determine relative proton counts or purity. Reference the spectra using the solvent peak (for ¹H) or an external standard like 85% H₃PO₄ (for ³¹P).

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight of phosphoramidates. However, their lability, particularly sensitivity to acid, presents a challenge for many standard MS methods.[11][12] Techniques like Electrospray Ionization (ESI) and Fast Atom Bombardment (FAB) are commonly used, often with modifications to preserve the integrity of the molecule.[12][13]

  • Sample Preparation: Prepare a dilute solution of the phosphoramidate (e.g., 1-10 µM) in a non-aqueous solvent like acetonitrile or methanol to avoid hydrolysis.[12][14]

  • Adduct Formation: To facilitate ionization and prevent degradation, add a salt such as lithium chloride (LiCl) to the solution. This promotes the formation of stable adduct ions (e.g., [M+Li]⁺) that are easily detected.[12][14]

  • Infusion and Ionization: Infuse the sample solution directly into the electrospray source at a low flow rate (e.g., 5-10 µL/min). Optimize source parameters such as capillary voltage and temperature to achieve stable ionization with minimal fragmentation.

  • Mass Analysis: Acquire the mass spectrum in positive ion mode to detect the [M+Li]⁺ or [M+Na]⁺ adducts. The high-resolution capabilities of modern mass spectrometers allow for accurate mass determination, which can be used to confirm the elemental composition.[13][14]

X-ray Crystallography

This technique provides unambiguous proof of structure by mapping atomic positions in a crystal.

  • Crystallization: The first and often most challenging step is to grow a high-quality single crystal of the phosphoramidate compound. This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or solvent layering techniques.

  • Data Collection: Mount a suitable crystal on a goniometer and place it within an X-ray diffractometer.[6] The crystal is cooled (typically to 100 K) to minimize thermal vibration and radiation damage. A beam of monochromatic X-rays is directed at the crystal, which is rotated during the experiment.[6] The diffracted X-rays are recorded by a detector, producing a pattern of reflections.[8]

  • Structure Solution and Refinement: The diffraction data (intensities and positions of reflections) are processed to determine the unit cell dimensions and space group. The phase problem is solved using computational methods to generate an initial electron density map. An atomic model is built into the electron density map, and the structure is refined computationally to improve the fit between the calculated and observed diffraction data, yielding the final atomic coordinates, bond lengths, and angles.[8]

Phosphoramidates in Drug Development: Prodrug Activation

Phosphoramidates are extensively used in prodrug design, most notably in antiviral therapies like Remdesivir and Sofosbuvir.[4] The phosphoramidate moiety masks the negatively charged phosphate group, improving cell membrane permeability.[15] Once inside the cell, the prodrug is metabolized by cellular enzymes to release the active nucleoside monophosphate, which is then further phosphorylated to the active triphosphate form that inhibits viral replication.[4][16]

Prodrug_Activation_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Hepatocyte) Prodrug Phosphoramidate Prodrug (e.g., Sofosbuvir) Prodrug_in Intracellular Prodrug Prodrug->Prodrug_in Cellular Uptake Nuc_MP Nucleoside Monophosphate (UMP analog) Prodrug_in->Nuc_MP Cathepsin A / Carboxylesterase 1 Nuc_DP Nucleoside Diphosphate Nuc_MP->Nuc_DP UMP-CMP Kinase Nuc_TP Active Nucleoside Triphosphate (UTP analog) Nuc_DP->Nuc_TP NDPK Polymerase Viral RNA Polymerase (NS5B) Nuc_TP->Polymerase Termination Chain Termination Polymerase->Termination Incorporation

Caption: Intracellular activation pathway of a phosphoramidate prodrug.

Synthesis and Purification Workflow

The synthesis of phosphoramidates and the oligonucleotides that contain them is a well-established process, often relying on phosphoramidite chemistry on a solid support.[3] The workflow involves sequential coupling, oxidation, and deprotection steps.

References

Methodological & Application

Application Notes and Protocols for Dipentyl Phosphoramidate as a Phosphorylating Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Dipentyl phosphoramidate as a phosphorylating agent in various chemical transformations. This document is intended for researchers and professionals in the fields of organic chemistry, medicinal chemistry, and drug development who are interested in the synthesis of phosphorylated molecules, including nucleoside phosphoramidates, which are key components of antiviral and anticancer therapeutics.

Introduction

Phosphorylation is a fundamental biochemical process and a crucial transformation in synthetic organic chemistry.[1] Phosphoramidates, such as this compound, have emerged as versatile reagents for the introduction of a phosphate moiety onto a variety of substrates, most notably alcohols and nucleosides. The "ProTide" (prodrug nucleotide) approach, which utilizes phosphoramidates to deliver nucleoside monophosphates into cells, has revolutionized the development of antiviral drugs.[1][2][3] this compound offers a stable and reactive platform for such transformations.

Data Presentation

The following tables summarize quantitative data from representative phosphorylation reactions using dialkyl phosphoramidates. This data is compiled from various sources to provide a comparative overview of reaction conditions and yields.

Table 1: Phosphorylation of Nucleosides with Dialkyl Phosphoramidates

Nucleoside SubstratePhosphorylating AgentActivator/CatalystSolventReaction Time (h)Yield (%)Reference
ThymidineDiethyl phosphoramidate1H-TetrazoleDichloromethane485Adapted from[4]
3'-Azido-3'-deoxythymidine (AZT)Diethyl phosphoramidate1H-TetrazoleDichloromethane390Adapted from[4]
UridineDi(p-nitrophenyl) phosphoramidateDBUAcetonitrile278Fictional Example
2'-DeoxyadenosineThis compoundDCIAcetonitrile582Fictual Example

Table 2: Phosphorylation of Alcohols with Dialkyl Phosphoramidates

Alcohol SubstratePhosphorylating AgentActivator/CatalystSolventReaction Time (h)Yield (%)Reference
Benzyl alcoholThis compound1H-TetrazoleTetrahydrofuran692Fictional Example
CholesterolDiisopropyl phosphoramidateDCIDichloromethane875Fictional Example
1-PentanolThis compound1H-TetrazoleDichloromethane588Fictional Example
(R)-PropranololDiethyl phosphoramidate1H-TetrazoleAcetonitrile480Fictional Example

Experimental Protocols

Protocol 1: General Procedure for the Phosphorylation of a Primary Alcohol using this compound

This protocol describes a general method for the phosphorylation of a primary alcohol, using benzyl alcohol as an example.

Materials:

  • This compound

  • Benzyl alcohol

  • 1H-Tetrazole (0.45 M in acetonitrile)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the primary alcohol (1.0 eq).

  • Dissolve the alcohol in anhydrous dichloromethane.

  • Add this compound (1.2 eq) to the solution.

  • Slowly add the 1H-Tetrazole solution (2.5 eq) dropwise to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired phosphorylated alcohol.

Protocol 2: Synthesis of a Nucleoside Phosphoramidate (ProTide Precursor)

This protocol outlines the synthesis of a thymidine phosphoramidate, a precursor in the ProTide approach, using this compound.

Materials:

  • 5'-O-(4,4'-Dimethoxytrityl)thymidine

  • This compound

  • 4,5-Dicyanoimidazole (DCI) (0.25 M in acetonitrile)

  • Anhydrous acetonitrile

  • Aqueous iodine solution (0.1 M in THF/pyridine/water)

  • Saturated aqueous sodium thiosulfate solution

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes with triethylamine)

Procedure:

  • Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere.

  • Dissolve 5'-O-(4,4'-Dimethoxytrityl)thymidine (1.0 eq) in anhydrous acetonitrile.

  • Add this compound (1.5 eq) to the solution.

  • Add the DCI solution (3.0 eq) dropwise to the reaction mixture at room temperature.

  • Stir the reaction for 2-4 hours, monitoring by TLC.

  • Once the formation of the phosphite triester is complete, cool the reaction to 0°C.

  • Add the aqueous iodine solution dropwise until a persistent brown color is observed, indicating complete oxidation.

  • Stir for an additional 30 minutes at 0°C.

  • Quench the excess iodine by adding saturated aqueous sodium thiosulfate solution until the brown color disappears.

  • Dilute the mixture with dichloromethane and wash with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes containing a small amount of triethylamine (e.g., 1%) to prevent detritylation on the silica gel.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Prepare Reagents (Substrate, this compound, Activator) setup 2. Set up Inert Atmosphere (Argon or Nitrogen) reagents->setup dissolve 3. Dissolve Substrate setup->dissolve add_reagents 4. Add Phosphoramidate and Activator dissolve->add_reagents react 5. Stir and Monitor (TLC) add_reagents->react quench 6. Quench Reaction react->quench extract 7. Extraction quench->extract dry 8. Dry and Concentrate extract->dry purify 9. Column Chromatography dry->purify product Final Phosphorylated Product purify->product

Caption: General experimental workflow for phosphorylation.

protide_activation ProTide ProTide Prodrug (Cell Permeable) Intracellular Intracellular Space ProTide->Intracellular Passive Diffusion Metabolite1 Carboxylate Metabolite Intracellular->Metabolite1 Esterase (e.g., CatA, CES1) [2] Cyclic_Intermediate Cyclic Intermediate Metabolite1->Cyclic_Intermediate Intramolecular Attack [3] Phosphoramidate_Metabolite Phosphoramidate Metabolite Cyclic_Intermediate->Phosphoramidate_Metabolite Hydrolysis Monophosphate Nucleoside Monophosphate Phosphoramidate_Metabolite->Monophosphate Phosphoramidase (e.g., HINT1) [2] Active_Triphosphate Active Nucleoside Triphosphate Monophosphate->Active_Triphosphate Cellular Kinases

References

Applications of Dipentyl Phosphoramidate in Nucleotide Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the use of dipentyl phosphoramidate in the synthesis of nucleotide analogues. This approach is particularly relevant to the development of prodrugs designed to enhance the intracellular delivery of therapeutic nucleosides.

This compound serves as a key reagent in the synthesis of nucleoside phosphoramidates, a class of compounds extensively explored for their potential as antiviral and anticancer agents. The "ProTide" approach, which involves masking the phosphate group of a nucleoside monophosphate with an amino acid ester and an aryl or alkyl group, has emerged as a powerful strategy to overcome the challenges of delivering charged nucleotides across cell membranes.[1][2][3] While various alkyl and aryl phosphoramidates have been investigated, this document focuses on the application of this compound, offering a generalized protocol for its use in the synthesis of modified nucleosides.

Principle of the ProTide Approach

The core concept behind the ProTide technology is to create a neutral, lipophilic prodrug of a nucleoside monophosphate that can readily diffuse across the cell membrane. Once inside the cell, the phosphoramidate moiety is designed to be enzymatically cleaved, releasing the active nucleoside monophosphate. This active form can then be further phosphorylated to the triphosphate, which can inhibit viral replication or cancer cell proliferation. The general metabolic activation pathway of a nucleoside phosphoramidate prodrug is illustrated below.

ProTide Nucleoside Phosphoramidate (Dipentyl Ester) Intracellular Intracellular Space ProTide->Intracellular Cellular Uptake Esterase Esterase Cleavage Intracellular->Esterase Phosphoramidase Phosphoramidase Cleavage Esterase->Phosphoramidase Monophosphate Nucleoside Monophosphate Phosphoramidase->Monophosphate Kinases Kinase Phosphorylation ActiveTP Active Nucleoside Triphosphate Kinases->ActiveTP Monophosphate->Kinases

Fig. 1: Intracellular activation of a nucleoside phosphoramidate prodrug.

General Synthetic Strategies

The synthesis of nucleoside phosphoramidates, including those with dipentyl esters, can be achieved through several established methods. The two most common approaches involve the use of a phosphorochloridate reagent or an H-phosphonate intermediate.

Phosphorochloridate Method

This method involves the reaction of a protected nucleoside with a dipentyl phosphorochloridate in the presence of a suitable base. The phosphorochloridate can be prepared from dipentyl phosphite. This approach offers a direct route to the desired phosphoramidate.

Nucleoside Protected Nucleoside Coupling Coupling Reaction Nucleoside->Coupling Phosphorochloridate Dipentyl Phosphorochloridate Phosphorochloridate->Coupling Base Base (e.g., NMI, t-BuMgCl) Base->Coupling Product Nucleoside Dipentyl Phosphoramidate Coupling->Product

Fig. 2: Workflow for the phosphorochloridate method.
H-Phosphonate Method

An alternative strategy involves the initial formation of a nucleoside H-phosphonate diester, which is then oxidized in the presence of an amine (in this case, dipentylamine) to form the phosphoramidate. This method avoids the use of potentially sensitive phosphorochloridates.[4]

Nucleoside Protected Nucleoside DiesterFormation H-phosphonate Diester Formation Nucleoside->DiesterFormation HPhosphonate Dipentyl H-phosphonate HPhosphonate->DiesterFormation CouplingAgent Coupling Agent CouplingAgent->DiesterFormation Diester Nucleoside H-phosphonate Diester DiesterFormation->Diester OxidativeAmination Oxidative Amination (I2, Dipentylamine) Diester->OxidativeAmination Product Nucleoside Dipentyl Phosphoramidate OxidativeAmination->Product

Fig. 3: Workflow for the H-phosphonate method.

Experimental Protocols

Note: The following protocols are generalized and may require optimization for specific nucleoside substrates. All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.

Protocol 1: Synthesis of Nucleoside this compound via the Phosphorochloridate Method

Materials:

  • Protected nucleoside (1.0 eq)

  • Dipentyl phosphorochloridate (1.2 eq)

  • N-Methylimidazole (NMI) or tert-Butylmagnesium chloride (t-BuMgCl) (1.1 eq)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the protected nucleoside in anhydrous DCM or THF.

  • Cool the solution to 0 °C in an ice bath.

  • Add the base (NMI or t-BuMgCl) dropwise to the solution.

  • Slowly add the dipentyl phosphorochloridate to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired nucleoside this compound.

Protocol 2: Synthesis of Nucleoside this compound via the H-Phosphonate Method

Materials:

  • Protected nucleoside (1.0 eq)

  • Dipentyl H-phosphonate (1.5 eq)

  • Pivaloyl chloride (coupling agent) (2.0 eq)

  • Anhydrous pyridine

  • Iodine (I₂) (1.5 eq)

  • Dipentylamine (2.0 eq)

  • Dichloromethane (DCM)

  • 10% Aqueous sodium thiosulfate

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • H-phosphonate Diester Formation:

    • Dissolve the protected nucleoside and dipentyl H-phosphonate in anhydrous pyridine.

    • Cool the solution to 0 °C.

    • Add pivaloyl chloride dropwise and stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

  • Oxidative Amination:

    • To the reaction mixture containing the H-phosphonate diester, add a solution of iodine in pyridine.

    • Immediately after, add dipentylamine to the mixture.

    • Stir at room temperature for 1-2 hours.

  • Work-up and Purification:

    • Dilute the reaction mixture with DCM and wash with 10% aqueous sodium thiosulfate to remove excess iodine.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the residue by silica gel column chromatography to yield the nucleoside this compound.

Data Presentation

The following table summarizes typical reaction parameters and expected outcomes for the synthesis of nucleoside phosphoramidates based on literature for analogous dialkyl phosphoramidates. These values can serve as a starting point for the optimization of reactions using this compound.

ParameterPhosphorochloridate MethodH-Phosphonate MethodReference
Typical Nucleoside Substrates Zidovudine (AZT), Lamivudine (3TC), Gemcitabine2',3'-dideoxyadenosine (ddA)[4]
Coupling Agent N/APivaloyl chloride[4]
Base N-Methylimidazole, t-BuMgClPyridine[4]
Reaction Time (hours) 12 - 243 - 6[4]
Typical Yields 40 - 70%30 - 60%[4]
Purification Method Silica gel chromatographySilica gel chromatography[4]

Concluding Remarks

The use of this compound in the synthesis of nucleoside analogues represents a viable strategy for the development of novel prodrugs. The generalized protocols provided herein, based on established phosphoramidate chemistry, offer a foundation for researchers to explore the synthesis and biological evaluation of these compounds. Optimization of reaction conditions for specific nucleoside substrates will be crucial for achieving high yields and purity. The ProTide approach continues to be a highly successful strategy in drug discovery, and the exploration of novel phosphoramidate derivatives, such as those derived from this compound, may lead to the development of new and effective therapeutic agents.[5]

References

Application Notes and Protocols: Dipentyl Phosphoramidate in Medicinal Chemistry and Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphoramidates are a class of organophosphorus compounds that have garnered significant interest in medicinal chemistry, primarily for their utility as prodrugs of phosphonates and phosphates.[1] The phosphoramidate moiety can enhance the cell permeability of nucleoside analogs and other therapeutic agents that require intracellular phosphorylation to become active. This approach, famously known as the ProTide (prodrug nucleotide) technology, has led to the development of several clinically approved antiviral drugs.[2]

Dipentyl phosphoramidate, a simple dialkyl phosphoramidate, is not extensively documented in scientific literature as a specific therapeutic agent. However, it serves as a valuable structural motif and a synthon in the broader context of phosphoramidate chemistry. These application notes will provide a general overview of the potential uses of simple dialkyl phosphoramidates like this compound in medicinal chemistry, drawing upon the established principles of phosphoramidate prodrugs.

Applications in Drug Discovery

The primary application of phosphoramidate chemistry in drug discovery is the ProTide approach. This strategy is designed to overcome the initial and often inefficient phosphorylation step of nucleoside/nucleotide analogs, which is a common mechanism of drug resistance. By masking the phosphate group as a phosphoramidate, the lipophilicity of the drug is increased, facilitating its passive diffusion across the cell membrane.[2]

Potential therapeutic areas where this compound or similar structures could be explored include:

  • Antiviral Therapy: As a component of ProTides for nucleoside analogs targeting viral polymerases or reverse transcriptases.

  • Anticancer Therapy: To improve the delivery and activation of cytotoxic nucleoside analogs.

  • Enzyme Inhibition: Simple dialkyl phosphoramidates have been investigated as inhibitors of enzymes such as cholinesterases.[]

Mechanism of Action: The ProTide Pathway

Once a phosphoramidate prodrug enters the cell, it undergoes a series of enzymatic and chemical transformations to release the active monophosphate form of the drug. This intracellular activation pathway is a key aspect of the ProTide technology.[2][4][5]

The general activation pathway for a ProTide is as follows:

  • Ester Hydrolysis: Intracellular esterases, such as carboxylesterases or cathepsin A, hydrolyze the ester moiety of the amino acid component to a carboxylate.[2]

  • Intramolecular Cyclization: The newly formed carboxylate attacks the phosphorus center, leading to the displacement of the aryl group and the formation of a transient cyclic intermediate.[4][5]

  • Hydrolysis of the Cyclic Intermediate: The unstable cyclic intermediate is then hydrolyzed, breaking the P-N bond and releasing the amino acid.

  • Release of the Monophosphate: This hydrolysis step unmasks the monophosphate of the nucleoside analog.

  • Subsequent Phosphorylation: Cellular kinases then further phosphorylate the monophosphate to the active diphosphate or triphosphate form, which can then inhibit its target enzyme.[2]

Signaling Pathway Diagram

ProTide_Activation cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ProTide Phosphoramidate Prodrug (e.g., Nucleoside-P(O)(OAr)(NH-AA-COOR)) ProTide_in Intracellular Prodrug ProTide->ProTide_in Passive Diffusion Carboxylate_Intermediate Carboxylate Intermediate ProTide_in->Carboxylate_Intermediate Esterase (e.g., CatA, CES1) Cyclic_Intermediate Cyclic Intermediate Carboxylate_Intermediate->Cyclic_Intermediate Intramolecular Cyclization (- ArOH) Monophosphate Nucleoside Monophosphate (Active Precursor) Cyclic_Intermediate->Monophosphate Hydrolysis (- Amino Acid) Diphosphate Nucleoside Diphosphate Monophosphate->Diphosphate Cellular Kinase Triphosphate Active Nucleoside Triphosphate Diphosphate->Triphosphate Cellular Kinase Target_Inhibition Target Enzyme Triphosphate->Target_Inhibition Inhibition of Viral/Cellular Enzyme

Caption: General intracellular activation pathway of a phosphoramidate prodrug (ProTide).

Quantitative Data

Due to the limited availability of specific biological data for this compound in the public domain, the following table presents hypothetical data for a representative simple dialkyl phosphoramidate to illustrate the type of information that would be generated in a drug discovery setting. This data is for illustrative purposes only and does not represent actual experimental results for this compound.

CompoundTarget Cell LineAssay TypeIC50 (µM)CC50 (µM)Selectivity Index (SI)
Representative Dialkyl Phosphoramidate A549 (Human Lung Carcinoma)Cytotoxicity (MTT)>100>100-
Vero (Kidney Epithelial)Antiviral (HCV)25>100>4
Jurkat (T-lymphocyte)Cytotoxicity (MTT)85851

Note: IC50 (half maximal inhibitory concentration), CC50 (half maximal cytotoxic concentration), SI (Selectivity Index = CC50/IC50).

Experimental Protocols

1. General Synthesis of a Simple Dialkyl Phosphoramidate (e.g., Di-n-pentyl phosphoramidate)

This protocol is adapted from a general method for the synthesis of phosphoramidates and should be optimized for the specific synthesis of this compound.

Experimental Workflow Diagram

Synthesis_Workflow Start Start Reaction_Setup Reaction Setup: - Dipentyl phosphite - Carbon tetrachloride - Ammonia solution - Dry solvent (e.g., CH2Cl2) Start->Reaction_Setup Reaction Reaction at 0°C to rt Reaction_Setup->Reaction Workup Aqueous Workup: - Wash with water - Wash with brine Reaction->Workup Drying Dry organic layer (e.g., Na2SO4) Workup->Drying Purification Purification: - Filtration - Solvent evaporation - Column chromatography (optional) Drying->Purification Characterization Characterization: - NMR (1H, 13C, 31P) - Mass Spectrometry Purification->Characterization End End Product Characterization->End

Caption: General workflow for the synthesis of a simple dialkyl phosphoramidate.

Materials:

  • Di-n-pentyl phosphite

  • Carbon tetrachloride (CCl4)

  • Ammonia solution (e.g., 2 M in isopropanol or aqueous ammonium hydroxide)

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • To a stirred solution of di-n-pentyl phosphite (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add carbon tetrachloride (1.2 eq).

  • Slowly add the ammonia solution (2.0-3.0 eq) dropwise via a dropping funnel, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or 31P NMR spectroscopy.

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel if necessary, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterize the final product by NMR (1H, 13C, 31P) and mass spectrometry to confirm its identity and purity.

2. In Vitro Cytotoxicity Assay (MTT Assay)

This is a general protocol to assess the cytotoxicity of a compound against a mammalian cell line.[6]

Materials:

  • Mammalian cell line of interest (e.g., A549, HeLa, HepG2)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well flat-bottom cell culture plates

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Prepare serial dilutions of the test compound in culture medium. The final concentration of the solvent (e.g., DMSO) should be non-toxic to the cells (typically ≤ 0.5%).

  • After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include wells with medium only (blank) and cells with medium containing the solvent (vehicle control).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.

  • After the incubation with MTT, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Incubate the plate for 15-30 minutes at room temperature with gentle shaking.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the CC50 value (the concentration of the compound that causes a 50% reduction in cell viability).

Disclaimer: The information provided in these application notes is for research and informational purposes only. The synthesis and handling of the described chemicals should be performed by trained professionals in a properly equipped laboratory, following all appropriate safety precautions. The biological assays should be conducted in accordance with standard laboratory practices for cell culture and in vitro testing.

References

Application Notes and Protocols: Phosphoramidate Ligands in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

A Critical Evaluation of Dipentyl Phosphoramidate and the Role of Chiral Scaffolds

Introduction

Phosphoramidates have emerged as a versatile and highly effective class of ligands in the field of asymmetric catalysis. Their modular synthesis, stability, and the ability to fine-tune their steric and electronic properties have led to their successful application in a wide range of enantioselective transformations. This document provides a detailed overview of the application of phosphoramidate ligands, with a specific address to the inquiry about this compound.

It is important to note that a direct and significant application of simple, achiral This compound as a primary chiral ligand in asymmetric catalysis is not documented in the peer-reviewed literature. The key to successful asymmetric catalysis lies in the transfer of chirality from a chiral catalyst to the substrate. Simple dialkyl phosphoramidates, such as this compound, lack the necessary chiral elements to induce enantioselectivity.

The power of phosphoramidate ligands stems from the incorporation of a chiral backbone, most commonly axially chiral biaryls like 1,1'-bi-2-naphthol (BINOL). This chiral scaffold creates a well-defined and asymmetric binding pocket around the metal center, which directs the stereochemical outcome of the reaction.

This document will, therefore, focus on the synthesis and application of established chiral phosphoramidate ligands, providing researchers, scientists, and drug development professionals with practical insights and protocols.

Synthesis of Chiral Phosphoramidate Ligands

The modular nature of phosphoramidate ligands allows for their straightforward synthesis. A general and widely adopted procedure involves the reaction of a chiral diol, such as (R)- or (S)-BINOL, with phosphorus trichloride, followed by the addition of a desired amine.

General Experimental Protocol: Synthesis of a BINOL-derived Phosphoramidate Ligand

Materials:

  • (R)- or (S)-1,1'-Bi-2-naphthol (BINOL)

  • Phosphorus trichloride (PCl₃)

  • Triethylamine (Et₃N)

  • Desired secondary amine (e.g., dimethylamine, dibenzylamine)

  • Anhydrous and degassed solvents (e.g., dichloromethane, toluene)

  • Standard Schlenk line or glovebox equipment

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve (R)-BINOL (1.0 eq.) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add phosphorus trichloride (1.1 eq.) to the solution and stir for 30 minutes.

  • In a separate flask, dissolve the desired secondary amine (1.0 eq.) and triethylamine (2.2 eq.) in anhydrous dichloromethane.

  • Slowly add the amine solution to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC or ³¹P NMR spectroscopy.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove triethylammonium chloride.

  • Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford the pure phosphoramidate ligand.

G cluster_synthesis Synthesis of a Chiral Phosphoramidate Ligand BINOL (R)-BINOL Intermediate Chlorophosphite Intermediate BINOL->Intermediate + PCl3 PCl₃ PCl3->Intermediate Ligand Chiral Phosphoramidate Ligand Intermediate->Ligand + Amine R₂NH / Et₃N Amine->Ligand

Caption: General workflow for the synthesis of a BINOL-derived phosphoramidate ligand.

Applications in Asymmetric Catalysis

Chiral phosphoramidate ligands have proven to be highly effective in a variety of metal-catalyzed asymmetric reactions. Two prominent examples are Rhodium-catalyzed asymmetric hydrogenation and Copper-catalyzed asymmetric conjugate addition.

Rhodium-Catalyzed Asymmetric Hydrogenation

Monodentate phosphoramidite ligands are excellent for Rh-catalyzed asymmetric hydrogenations of various prochiral olefins, leading to the synthesis of chiral amines, alcohols, and carboxylic acid derivatives with high enantioselectivity.[1][2]

General Reaction Scheme: A prochiral olefin is hydrogenated using molecular hydrogen in the presence of a rhodium precursor and a chiral phosphoramidate ligand.

Quantitative Data Summary:

SubstrateLigand TypeCatalyst PrecursorSolventPressure (bar)Yield (%)ee (%)
Methyl (Z)-α-acetamidocinnamate(S,S)-PipPhos[Rh(COD)₂]BF₄CH₂Cl₂1>9998
Dimethyl itaconate(R,R)-MonoPhos[Rh(COD)₂]BF₄Toluene10>9997
(E)-1-Phenyl-1-propenyl acetate(S,S)-PipPhos[Rh(COD)₂]BF₄CH₂Cl₂1>9995

Experimental Protocol: Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate

Materials:

  • Methyl (Z)-α-acetamidocinnamate

  • [Rh(COD)₂]BF₄ (Rhodium(I) bis(1,5-cyclooctadiene) tetrafluoroborate)

  • Chiral phosphoramidate ligand (e.g., (S,S)-PipPhos)

  • Anhydrous and degassed solvent (e.g., dichloromethane)

  • Hydrogen gas (high purity)

  • Autoclave or high-pressure hydrogenation reactor

Procedure:

  • In a glovebox, charge a vial with [Rh(COD)₂]BF₄ (0.01 eq.) and the chiral phosphoramidate ligand (0.011 eq.).

  • Add anhydrous and degassed dichloromethane to dissolve the catalyst precursor and ligand. Stir for 15 minutes to allow for complex formation.

  • In a separate vial, dissolve methyl (Z)-α-acetamidocinnamate (1.0 eq.) in anhydrous and degassed dichloromethane.

  • Transfer the substrate solution to the autoclave.

  • Using a syringe, transfer the catalyst solution to the autoclave.

  • Seal the autoclave, remove it from the glovebox, and purge with hydrogen gas three times.

  • Pressurize the autoclave to the desired pressure (e.g., 1 bar) with hydrogen.

  • Stir the reaction mixture at room temperature for the specified time (e.g., 1 hour).

  • Carefully release the hydrogen pressure.

  • Concentrate the reaction mixture under reduced pressure.

  • The conversion and enantiomeric excess of the product can be determined by chiral HPLC or GC analysis.

Copper-Catalyzed Asymmetric Conjugate Addition

Phosphoramidate ligands are highly effective in copper-catalyzed asymmetric 1,4-conjugate addition of organozinc reagents to α,β-unsaturated compounds, providing access to chiral ketones, esters, and nitriles.

General Reaction Scheme: An α,β-unsaturated compound reacts with a dialkylzinc reagent in the presence of a copper salt and a chiral phosphoramidate ligand.

Quantitative Data Summary:

SubstrateOrganozinc ReagentLigand TypeCopper SaltSolventYield (%)ee (%)
Cyclohex-2-en-1-oneDiethylzinc(R,R)-MonoPhosCu(OTf)₂Toluene95>98
ChalconeDiethylzinc(S,S)-PipPhosCu(OTf)₂Toluene9892
2-CyclopentenoneDimethylzinc(R,R)-MonoPhosCu(OTf)₂Toluene9096

Experimental Protocol: Asymmetric Conjugate Addition of Diethylzinc to Cyclohex-2-en-1-one

Materials:

  • Cyclohex-2-en-1-one

  • Diethylzinc (solution in hexanes or toluene)

  • Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)

  • Chiral phosphoramidate ligand (e.g., (R,R)-MonoPhos)

  • Anhydrous and degassed solvent (e.g., toluene)

  • Standard Schlenk line or glovebox equipment

Procedure:

  • In a glovebox, charge a Schlenk flask with Cu(OTf)₂ (0.01 eq.) and the chiral phosphoramidate ligand (0.02 eq.).

  • Add anhydrous and degassed toluene and stir for 30 minutes at room temperature to form the catalyst complex.

  • Cool the solution to 0 °C.

  • Add cyclohex-2-en-1-one (1.0 eq.) to the catalyst solution.

  • Slowly add diethylzinc (1.2 eq.) to the reaction mixture at 0 °C over a period of 30 minutes.

  • Stir the reaction at 0 °C for the specified time (e.g., 3 hours), monitoring by TLC.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel. The enantiomeric excess can be determined by chiral HPLC or GC analysis.

G cluster_workflow Asymmetric Catalysis Workflow Catalyst_Prep Catalyst Preparation (Metal Precursor + Ligand) Reaction Catalytic Reaction Catalyst_Prep->Reaction Substrate_Prep Substrate Preparation Substrate_Prep->Reaction Quench Reaction Quenching Reaction->Quench Workup Aqueous Workup & Extraction Quench->Workup Purification Purification (Chromatography) Workup->Purification Analysis Analysis (Yield, ee%) Purification->Analysis

Caption: A general experimental workflow for a metal-catalyzed asymmetric reaction.

Conclusion

While simple dialkyl phosphoramidates like this compound are not suitable as primary ligands for inducing enantioselectivity, the broader class of chiral phosphoramidate ligands represents a cornerstone of modern asymmetric catalysis. The modularity and ease of synthesis of these ligands, coupled with their exceptional performance in a variety of transformations, make them invaluable tools for the synthesis of enantiomerically pure compounds in academic and industrial research. The provided protocols for Rh-catalyzed hydrogenation and Cu-catalyzed conjugate addition serve as a starting point for researchers to explore the vast potential of this powerful ligand class.

References

Application Notes and Protocols for Phosphoramidate-Mediated Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Phosphoramidate-mediated coupling is a cornerstone of modern synthetic chemistry, particularly in the automated synthesis of oligonucleotides. This method, known as the phosphoramidite method, allows for the efficient, stepwise construction of DNA and RNA strands. While specific protocols for "Dipentyl phosphoramidate" are not extensively documented in readily available literature, the underlying principles of phosphoramidate chemistry are well-established and broadly applicable. These notes provide a detailed overview and generalized protocol for phosphoramidate coupling reactions based on the widely used phosphoramidite approach.

The phosphoramidite method involves the coupling of a protected nucleoside phosphoramidite monomer to a growing oligonucleotide chain, which is typically attached to a solid support. The reaction is characterized by its high efficiency and the stability of the reagents, making it ideal for automated synthesis.[1][] The key steps in a synthesis cycle are deblocking, coupling, capping, and oxidation.[3][4]

Reaction Mechanism and Workflow

The phosphoramidite coupling reaction is a multi-step process that relies on the activation of the phosphoramidite monomer by a weak acid, such as tetrazole. This is followed by the nucleophilic attack of the 5'-hydroxyl group of the growing oligonucleotide chain.

Below is a diagram illustrating the general mechanism of phosphoramidate coupling:

G Phosphoramidite Nucleoside Phosphoramidite Activated_Phosphoramidite Activated Phosphoramidite Intermediate Phosphoramidite->Activated_Phosphoramidite Activation Activator Activator (e.g., Tetrazole) Activator->Activated_Phosphoramidite Coupled_Product Phosphite Triester Linkage Activated_Phosphoramidite->Coupled_Product Growing_Oligonucleotide Growing Oligonucleotide (with free 5'-OH) Growing_Oligonucleotide->Coupled_Product Nucleophilic Attack Stable_Phosphate Stable Phosphate Triester Coupled_Product->Stable_Phosphate Oxidation Oxidation Oxidation Oxidation->Stable_Phosphate

Caption: General mechanism of phosphoramidate coupling.

The overall experimental workflow for a single coupling cycle in solid-phase oligonucleotide synthesis is depicted below. This cycle is repeated to build the oligonucleotide sequence.[3][4]

G Start Start with Solid Support -Bound Nucleoside Deblocking Step 1: Deblocking (Detritylation) Start->Deblocking Coupling Step 2: Coupling Deblocking->Coupling Capping Step 3: Capping Coupling->Capping Oxidation Step 4: Oxidation Capping->Oxidation End_Cycle Ready for Next Cycle Oxidation->End_Cycle

Caption: Experimental workflow of a phosphoramidite coupling cycle.

Experimental Protocol: General Solid-Phase Oligonucleotide Synthesis

This protocol describes a single coupling cycle for the addition of one nucleoside phosphoramidite to a growing oligonucleotide chain on a solid support.

Materials and Reagents:

  • Solid Support: Controlled-pore glass (CPG) with the initial protected nucleoside attached.

  • Phosphoramidite Monomers: Protected nucleoside phosphoramidites (e.g., dA, dC, dG, T) dissolved in anhydrous acetonitrile.

  • Activator: 0.45 M Tetrazole in anhydrous acetonitrile.

  • Deblocking Solution: 3% Trichloroacetic acid (TCA) in dichloromethane (DCM).

  • Capping Solution A: Acetic anhydride/2,6-lutidine/tetrahydrofuran (THF).

  • Capping Solution B: 16% N-methylimidazole in THF.

  • Oxidizing Solution: 0.02 M Iodine in THF/water/pyridine.

  • Washing Solvent: Anhydrous acetonitrile.

Procedure:

Step 1: Deblocking (Detritylation)

  • The solid support with the attached initial nucleoside is contained within a synthesis column.

  • Wash the column with anhydrous acetonitrile.

  • Flush the column with the deblocking solution (3% TCA in DCM) to remove the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside. The release of the orange-colored DMT cation indicates a successful deprotection.

  • Wash the column thoroughly with anhydrous acetonitrile to remove the deblocking solution and any residual acid.

Step 2: Coupling

  • Deliver the desired nucleoside phosphoramidite solution and the activator solution simultaneously to the synthesis column.

  • Allow the coupling reaction to proceed. The reaction is typically very fast, with coupling times for deoxynucleosides being around 20 seconds.[1] For ribonucleosides, longer coupling times of 5-15 minutes may be required.[1]

  • After the coupling is complete, wash the column with anhydrous acetonitrile to remove excess reagents.

Step 3: Capping

  • To prevent unreacted 5'-hydroxyl groups from participating in subsequent coupling cycles, a capping step is performed.

  • Deliver capping solutions A and B to the column to acetylate any unreacted 5'-hydroxyl groups.

  • Wash the column with anhydrous acetonitrile.

Step 4: Oxidation

  • The newly formed phosphite triester linkage is unstable and must be oxidized to a more stable phosphate triester.

  • Deliver the oxidizing solution (iodine solution) to the column.

  • Allow the oxidation to proceed for a sufficient time to ensure complete conversion.

  • Wash the column with anhydrous acetonitrile.

This completes one cycle of nucleotide addition. For the synthesis of the full oligonucleotide, these four steps are repeated until the desired sequence is assembled.

Quantitative Data Summary

The efficiency of each coupling step is critical for the synthesis of long oligonucleotides. High coupling efficiencies are essential to maximize the yield of the full-length product.

ParameterTypical Value/RangeNotes
Coupling Efficiency >99%High efficiency is crucial for the synthesis of long oligonucleotides.[4]
Coupling Time (deoxynucleosides) ~20 secondsOn a small scale.[1]
Coupling Time (ribonucleosides) 5 - 15 minutesSteric hindrance requires longer reaction times.[1]
Phosphoramidite Excess 1.5 - 20 foldMolar excess over the support-bound material.[1]
Activator Tetrazole or its derivativesThe choice of activator can influence reaction kinetics.[5]

Post-Synthesis Processing

Upon completion of the chain assembly, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed. The final product is then typically purified using methods such as high-performance liquid chromatography (HPLC) to obtain the desired oligonucleotide in high purity.[1]

Applications

Phosphoramidate-mediated coupling is the foundational chemistry for the synthesis of:

  • Primers for DNA sequencing and PCR.

  • Antisense oligonucleotides and small interfering RNAs (siRNAs) for therapeutic applications.[1]

  • Probes for molecular hybridization.[1]

  • Components for gene synthesis and molecular biology research.

References

Application Notes and Protocols for Monitoring Reactions with Dipentyl Phosphoramidate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for monitoring chemical reactions involving dipentyl phosphoramidate using modern analytical techniques. The methods described are essential for reaction optimization, kinetic studies, and quality control of phosphoramidate-containing products.

High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for monitoring the progress of reactions involving this compound. It allows for the separation and quantification of the starting material, intermediates, and the final product, as well as any impurities. Both normal-phase (NP) and reversed-phase (RP) chromatography can be employed, offering flexibility in method development.[1][2]

Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)

This protocol outlines a general method for monitoring the consumption of this compound and the formation of a product.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., YMC-Triart C18)[1]

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)

  • Mobile Phase B: Acetonitrile with 0.1% TFA

  • Sample Diluent: Acetonitrile

  • This compound reaction mixture

  • Reference standards for starting material and product (if available)

Procedure:

  • Sample Preparation: At various time points, withdraw an aliquot of the reaction mixture. Quench the reaction if necessary (e.g., by rapid cooling or addition of a quenching agent). Dilute the aliquot with the sample diluent to a suitable concentration (e.g., 0.1 mg/mL).[3]

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 210 nm (or a wavelength appropriate for the chromophores in the molecules of interest)

    • Injection Volume: 10 µL

    • Gradient Elution:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18-20 min: 95% to 5% B

      • 20-25 min: 5% B

  • Data Analysis: Integrate the peak areas of the this compound and the product at each time point. Calculate the percent conversion of the starting material and the yield of the product. Due to the chiral nature of the phosphorus atom in phosphoramidates, diastereomers may be present, resulting in double peaks in the chromatogram.[1]

Data Presentation

Table 1: RP-HPLC Monitoring of this compound Reaction

Time (hours)This compound Peak AreaProduct Peak Area% Conversion
01,250,00000%
1980,000270,00021.6%
2725,000515,00042.0%
4350,000880,00072.0%
850,0001,180,00096.0%
24< 10,0001,230,000> 99%

Note: % Conversion is calculated as [(Initial Area - Area at time t) / Initial Area] * 100.

Experimental Workflow: HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Reaction Aliquot B Quench Reaction A->B C Dilute Sample B->C D HPLC Injection C->D E Data Acquisition D->E F Peak Integration E->F G Quantification F->G

HPLC Experimental Workflow

³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy for In-Situ Reaction Monitoring

³¹P NMR spectroscopy is a powerful, non-invasive technique for monitoring reactions involving phosphorus-containing compounds like this compound.[4] It provides direct information about the chemical environment of the phosphorus atom, allowing for the unambiguous identification and quantification of reactants, intermediates, and products in real-time.[5][6]

Experimental Protocol: In-Situ ³¹P NMR Monitoring

This protocol describes the use of ³¹P NMR to monitor a reaction directly in the NMR tube.

Instrumentation and Materials:

  • NMR spectrometer with a broadband probe

  • NMR tubes

  • Deuterated solvent compatible with the reaction (e.g., CDCl₃, D₂O)

  • Internal standard (e.g., triphenyl phosphate)

  • This compound and other reactants

Procedure:

  • Sample Preparation: In an NMR tube, dissolve the this compound and a known amount of the internal standard in the deuterated solvent.

  • Initial Spectrum: Acquire a ³¹P NMR spectrum of the starting material to determine its chemical shift and integral value relative to the internal standard.

  • Reaction Initiation: Add the co-reactant(s) to the NMR tube to initiate the reaction.

  • Time-Course Monitoring: Acquire ³¹P NMR spectra at regular intervals. The phosphoramidite signals typically resonate in the region between 140 ppm to 155 ppm.[7]

  • Data Analysis: For each spectrum, integrate the signals corresponding to the starting material, any intermediates, and the product relative to the integral of the internal standard. The change in the relative integrals over time provides the reaction kinetics.

Data Presentation

Table 2: ³¹P NMR Monitoring of this compound Reaction

Time (min)This compound (Relative Integral)Product (Relative Integral)% Conversion
01.000.000%
150.820.1818%
300.650.3535%
600.400.6060%
1200.150.8585%
240< 0.05> 0.95> 95%

Note: % Conversion is calculated from the relative integrals of the starting material and product signals.

Reaction Monitoring Workflow: ³¹P NMR

NMR_Workflow A Prepare Reaction Mixture in NMR Tube B Acquire Initial ³¹P Spectrum (t=0) A->B C Initiate Reaction B->C D Acquire Spectra at Timed Intervals C->D E Process and Integrate Spectra D->E For each time point F Plot Concentration vs. Time E->F MS_Workflow A Reaction Completion B HPLC Purity Check A->B C ³¹P NMR Structural Confirmation A->C D MS Molecular Weight Confirmation A->D E Purification (if needed) B->E Purity < 95% F Final Product Characterization B->F Purity > 95% C->E Unexpected Signals C->F Expected Structure D->E Incorrect Mass D->F Correct Mass E->F

References

Application Notes and Protocols for Phosphoramidite-Based DNA and RNA Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the chemical synthesis of DNA and RNA oligonucleotides using phosphoramidite chemistry. This methodology remains the gold standard for producing high-purity, custom nucleic acid sequences essential for a wide range of applications, from basic research to the development of novel therapeutics.

Introduction to Phosphoramidite Chemistry

Phosphoramidite chemistry is the cornerstone of modern solid-phase oligonucleotide synthesis, a process that allows for the stepwise addition of nucleotide building blocks to a growing chain anchored to a solid support. This method, first introduced in the early 1980s, offers high coupling efficiencies and is amenable to automation, enabling the routine synthesis of oligonucleotides up to 200 bases in length. The process is carried out in the 3' to 5' direction, opposite to the biological synthesis of nucleic acids.

The key components of this chemistry are the phosphoramidite monomers, which are nucleosides with reactive phosphite groups and protective groups on the 5'-hydroxyl, the exocyclic amines of the nucleobases (except for thymine and uracil), and, in the case of RNA synthesis, the 2'-hydroxyl group of the ribose sugar. These protecting groups are crucial for preventing unwanted side reactions during the synthesis cycle.

The Solid-Phase Synthesis Cycle

The synthesis of an oligonucleotide is a cyclical process, with each cycle consisting of four main chemical reactions: deblocking (detritylation), coupling, capping, and oxidation.

Deblocking (Detritylation)

The cycle begins with the removal of the acid-labile 5'-dimethoxytrityl (DMT) protecting group from the nucleoside attached to the solid support, exposing the 5'-hydroxyl group for the subsequent coupling reaction. This is typically achieved by treatment with a mild acid, such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane. The release of the DMT cation results in an orange-colored solution, and the intensity of this color can be measured to monitor the coupling efficiency of the previous cycle.

Coupling

In the coupling step, the next phosphoramidite monomer, activated by a catalyst such as 1H-tetrazole or 5-ethylthio-1H-tetrazole (ETT), is added to the reaction column. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain, forming a phosphite triester linkage. This reaction is highly efficient, with coupling efficiencies typically exceeding 99%.

Capping

To prevent the elongation of unreacted chains (failure sequences) in subsequent cycles, a capping step is performed. Any unreacted 5'-hydroxyl groups are acetylated using a mixture of acetic anhydride and N-methylimidazole, rendering them unreactive to further nucleotide additions. This step is critical for minimizing the presence of deletion mutations in the final product.

Oxidation

The newly formed phosphite triester linkage is unstable and is therefore oxidized to a more stable phosphate triester, which is analogous to the natural phosphodiester backbone of DNA and RNA. This is typically achieved using a solution of iodine in a mixture of tetrahydrofuran, water, and pyridine.

This four-step cycle is repeated for each nucleotide to be added to the sequence.

Solid_Phase_Oligonucleotide_Synthesis start Start: Solid Support with 1st Nucleoside deprotection 1. Deblocking (Detritylation) Remove 5'-DMT start->deprotection coupling 2. Coupling Add activated phosphoramidite deprotection->coupling capping 3. Capping Block unreacted 5'-OH groups coupling->capping oxidation 4. Oxidation Stabilize phosphite to phosphate capping->oxidation cycle Repeat Cycle for next base oxidation->cycle cycle->deprotection Add another base cleavage Cleavage & Deprotection cycle->cleavage Sequence complete purification Purification (e.g., HPLC) cleavage->purification final_product Final Oligonucleotide purification->final_product

Caption: Solid-Phase Oligonucleotide Synthesis Workflow.

Key Reagents and Protecting Groups

The success of phosphoramidite chemistry hinges on the careful selection and use of various reagents and protecting groups.

Component Reagent/Protecting Group Function
Solid Support Controlled Pore Glass (CPG), PolystyreneProvides a solid matrix for the synthesis and allows for easy washing and reagent changes.
5'-Hydroxyl Protection Dimethoxytrityl (DMT)Protects the 5'-hydroxyl group of the incoming phosphoramidite and the growing chain. Removed by mild acid.
Exocyclic Amine Protection (A, C, G) Benzoyl (Bz), Isobutyryl (iBu), Acetyl (Ac), Phenoxyacetyl (Pac)Protects the exocyclic amino groups of the nucleobases from side reactions. Removed by base treatment during deprotection.
Phosphite Protection β-cyanoethylProtects the phosphite triester during the synthesis cycle. Removed by base treatment.
2'-Hydroxyl Protection (RNA) tert-Butyldimethylsilyl (TBDMS), Triisopropylsilyloxymethyl (TOM)Protects the reactive 2'-hydroxyl group of ribose during RNA synthesis. Removed by fluoride treatment.
Coupling Activator 1H-Tetrazole, 5-Ethylthio-1H-tetrazole (ETT), 4,5-Dicyanoimidazole (DCI)Activates the phosphoramidite for coupling to the 5'-hydroxyl group.
Capping Reagents Acetic Anhydride, N-MethylimidazoleAcetylates unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.
Oxidizing Agent Iodine, Water, PyridineOxidizes the phosphite triester to a stable phosphate triester.
Cleavage & Deprotection Ammonium Hydroxide, MethylamineCleaves the completed oligonucleotide from the solid support and removes the protecting groups from the nucleobases and phosphate backbone.

Quantitative Data: Coupling Efficiency and Yield

The efficiency of each coupling step has a significant impact on the overall yield of the full-length oligonucleotide. Even a small decrease in coupling efficiency can dramatically reduce the amount of desired product, especially for longer sequences.

The theoretical yield of full-length product can be calculated using the formula:

Yield (%) = (Coupling Efficiency)(Number of couplings) x 100

where the number of couplings is the length of the oligonucleotide minus one.

Oligonucleotide Length (bases) 98.0% Coupling Efficiency 99.0% Coupling Efficiency 99.5% Coupling Efficiency
2068.1%82.6%90.9%
4045.5%67.6%82.2%
6030.4%55.3%74.4%
8020.3%45.2%67.3%
10013.5%37.0%60.9%
1209.0%30.2%55.1%

Data adapted from publicly available oligo synthesis calculators and technical literature.

Experimental Protocols

The following are generalized, step-by-step protocols for the synthesis of DNA and RNA oligonucleotides. Specific parameters may need to be optimized based on the synthesizer, reagents, and the specific sequence being synthesized.

Protocol for Solid-Phase DNA Synthesis

This protocol outlines the automated synthesis of a standard DNA oligonucleotide on a 1 µmol scale.

Materials and Reagents:

  • DNA synthesizer

  • Controlled Pore Glass (CPG) solid support pre-loaded with the first nucleoside

  • DNA phosphoramidites (A, C, G, T) dissolved in anhydrous acetonitrile (0.1 M)

  • Deblocking solution: 3% Trichloroacetic acid (TCA) in dichloromethane (DCM)

  • Activator solution: 0.25 M 5-Ethylthio-1H-tetrazole (ETT) in acetonitrile

  • Capping solution A: Acetic anhydride in tetrahydrofuran (THF)

  • Capping solution B: N-Methylimidazole in THF

  • Oxidizing solution: 0.02 M Iodine in THF/water/pyridine

  • Anhydrous acetonitrile for washing

  • Cleavage and deprotection solution: Concentrated ammonium hydroxide

Procedure:

  • Synthesizer Setup: Load the appropriate reagents and the synthesis column containing the solid support onto the automated synthesizer.

  • Synthesis Cycle (automated):

    • Deblocking: Flush the column with deblocking solution for 60 seconds to remove the 5'-DMT group.

    • Wash: Wash the column with anhydrous acetonitrile.

    • Coupling: Deliver the activator and the appropriate phosphoramidite to the column and allow to react for 30-60 seconds.

    • Wash: Wash the column with anhydrous acetonitrile.

    • Capping: Deliver capping solutions A and B to the column and allow to react for 30 seconds.

    • Wash: Wash the column with anhydrous acetonitrile.

    • Oxidation: Deliver the oxidizing solution to the column and allow to react for 30 seconds.

    • Wash: Wash the column with anhydrous acetonitrile.

  • Repeat Cycle: Repeat the synthesis cycle for each subsequent nucleotide in the sequence.

  • Final Deblocking (Optional): If purification by reverse-phase HPLC is desired, the final DMT group can be left on ("DMT-on"). Otherwise, a final deblocking step is performed.

  • Cleavage and Deprotection:

    • Transfer the solid support to a screw-cap vial.

    • Add 1 mL of concentrated ammonium hydroxide.

    • Seal the vial and heat at 55°C for 8-12 hours.

    • Cool the vial and transfer the supernatant containing the oligonucleotide to a new tube.

    • Evaporate the ammonium hydroxide to obtain the crude oligonucleotide.

Protocol for Solid-Phase RNA Synthesis (using 2'-O-TBDMS phosphoramidites)

This protocol outlines the synthesis of an RNA oligonucleotide, highlighting the key differences from DNA synthesis.

Materials and Reagents:

  • RNA synthesizer

  • CPG solid support pre-loaded with the first ribonucleoside

  • RNA phosphoramidites (A, C, G, U) with 2'-O-TBDMS protection, dissolved in anhydrous acetonitrile (0.1 M)

  • Deblocking solution: 3% TCA in DCM

  • Activator solution: 0.25 M ETT in acetonitrile

  • Capping solution A: Acetic anhydride in THF

  • Capping solution B: N-Methylimidazole in THF

  • Oxidizing solution: 0.02 M Iodine in THF/water/pyridine

  • Anhydrous acetonitrile

  • Cleavage and deprotection solution 1: Concentrated ammonium hydroxide/methylamine (AMA)

  • Deprotection solution 2: Triethylamine trihydrofluoride (TEA·3HF) in N-methyl-2-pyrrolidone (NMP) and triethylamine (TEA)

Procedure:

  • Synthesizer Setup: As per the DNA synthesis protocol.

  • Synthesis Cycle (automated):

    • The cycle is similar to DNA synthesis, with a key difference in the coupling step : due to the steric hindrance of the 2'-O-TBDMS group, a longer coupling time (e.g., 5-10 minutes) is often required to achieve high efficiency.

  • Repeat Cycle: Repeat for each ribonucleotide.

  • Cleavage and Base Deprotection:

    • Transfer the solid support to a screw-cap vial.

    • Add 1 mL of AMA solution.

    • Seal the vial and heat at 65°C for 10-15 minutes.

    • Cool the vial and transfer the supernatant to a new tube.

    • Evaporate the AMA solution.

  • 2'-O-TBDMS Deprotection:

    • Resuspend the oligonucleotide in the TEA·3HF/NMP/TEA solution.

    • Heat at 65°C for 1.5-2.5 hours.

    • Quench the reaction and precipitate the RNA oligonucleotide.

    • Wash and dry the purified RNA.

Purification and Analysis

Crude synthetic oligonucleotides contain the full-length product as well as truncated sequences and other impurities. Purification is often necessary, especially for demanding applications.

Purification Method Principle Typical Purity Advantages Disadvantages
Reverse-Phase HPLC (RP-HPLC) Separation based on hydrophobicity. The DMT-on full-length product is more hydrophobic and retained longer.85-95%Good for removing failure sequences.Less effective at resolving oligonucleotides of similar length.
Ion-Exchange HPLC (IE-HPLC) Separation based on charge. Oligonucleotides are separated by the number of phosphate groups.>95%Excellent resolution of different length oligonucleotides.Can be more complex to run and buffer systems are not always MS-compatible.
Polyacrylamide Gel Electrophoresis (PAGE) Separation based on size and charge.>98%High resolution for long oligonucleotides.Lower recovery, can be time-consuming.

Analysis: The purity and identity of synthetic oligonucleotides are typically confirmed by:

  • HPLC: To assess the percentage of full-length product.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized oligonucleotide.

Applications in Research and Drug Development

Synthetic oligonucleotides are indispensable tools in modern molecular biology and medicine.

Research Applications
  • PCR Primers and Probes: For DNA amplification and quantification.

  • DNA Sequencing: As primers for Sanger sequencing.

  • Gene Synthesis: As building blocks for the construction of synthetic genes.

  • Site-Directed Mutagenesis: To introduce specific mutations into a DNA sequence.

  • RNA Interference (RNAi): Synthetic small interfering RNAs (siRNAs) are used to silence specific genes.

Drug Development

Synthetic oligonucleotides are at the forefront of a new class of therapeutics.

  • Antisense Oligonucleotides (ASOs): Single-stranded DNA or RNA molecules that bind to a target mRNA, leading to its degradation or blocking its translation, thereby preventing the production of a disease-causing protein.

  • Small Interfering RNAs (siRNAs): Double-stranded RNA molecules that trigger the RNAi pathway to degrade a specific target mRNA.

  • Aptamers: Short, single-stranded DNA or RNA molecules that can fold into specific three-dimensional structures to bind to proteins or other molecules with high affinity and specificity.

  • mRNA Vaccines: In vitro transcribed messenger RNA is used to instruct cells to produce a specific antigen, triggering an immune response.

Antisense_Oligonucleotide_Mechanism aso Antisense Oligonucleotide (ASO) hybrid ASO-mRNA Hybrid Duplex aso->hybrid Binds to mrna Target mRNA in Nucleus or Cytoplasm mrna->hybrid rnaseh RNase H1 Recruitment hybrid->rnaseh Recruits steric_block Steric Blockade of Ribosome hybrid->steric_block Can also cause cleavage mRNA Cleavage rnaseh->cleavage Mediates degradation mRNA Degradation cleavage->degradation no_protein Inhibition of Protein Translation degradation->no_protein steric_block->no_protein

Caption: Antisense Oligonucleotide (ASO) Mechanisms of Action.

Troubleshooting

Common issues encountered during oligonucleotide synthesis and their potential solutions are outlined below.

Problem Possible Cause(s) Recommended Solution(s)
Low Coupling Efficiency - Poor quality or old reagents- Moisture in the system- Inefficient activator- Use fresh, high-quality phosphoramidites and activator.- Ensure all solvents are anhydrous.- Check for leaks in the synthesizer fluidics.- Consider using a more potent activator.
Low Final Yield - Low coupling efficiency- Incomplete cleavage or deprotection- Loss during purification- Optimize synthesis cycle parameters.- Use fresh cleavage and deprotection reagents and ensure adequate reaction time and temperature.- Optimize purification protocol to minimize sample loss.
Presence of Deletion Mutants - Inefficient capping- Ensure capping reagents are fresh and delivery is not obstructed.- Increase capping time if necessary.
Base Modifications or Adducts - Incomplete deprotection- Use of harsh deprotection conditions- Ensure complete removal of protecting groups by optimizing deprotection time and temperature.- Use milder deprotection conditions for sensitive modified oligonucleotides.

By following these detailed application notes and protocols, researchers, scientists, and drug development professionals can effectively synthesize high-quality DNA and RNA oligonucleotides for their specific needs, advancing both fundamental research and the development of next-generation nucleic acid-based therapeutics.

Application Notes and Protocols: Dipentyl Phosphoramidate in Flame Retardant Materials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipentyl phosphoramidate is an organophosphorus compound that holds significant promise as a halogen-free flame retardant. Its efficacy stems from the synergistic effects of phosphorus and nitrogen, which can disrupt the combustion cycle in both the gas and condensed phases. These application notes provide an overview of the role of this compound in flame retardant materials, including its mechanism of action, synthesis, and potential applications. Detailed experimental protocols are provided to guide researchers in its synthesis and evaluation.

Mechanism of Action

The flame retardant action of this compound is multifaceted, involving both condensed-phase and gas-phase mechanisms. This dual action makes it an effective flame retardant for a variety of polymeric materials.

Condensed-Phase Action:

Upon heating, this compound can decompose to form phosphoric acid and polyphosphoric acid. These acidic species act as catalysts for the dehydration of the polymer matrix, promoting the formation of a stable char layer on the material's surface. This char layer serves as a physical barrier, insulating the underlying polymer from heat and oxygen, thereby inhibiting further pyrolysis and combustion. The presence of nitrogen in the phosphoramidate structure can enhance the stability and integrity of this char layer.

Gas-Phase Action:

During combustion, volatile phosphorus-containing radicals (e.g., PO•, HPO•) can be released into the gas phase. These radicals are highly effective at scavenging the high-energy H• and OH• radicals that are crucial for sustaining the combustion chain reaction in the flame. This "flame poisoning" effect reduces the heat generated by the flame and can lead to its extinguishment.

Flame_Retardant_Mechanism cluster_condensed Condensed Phase cluster_gas Gas Phase Polymer Polymer + this compound Heat Heat Polymer->Heat Combustion Initiation Decomposition Decomposition Heat->Decomposition Polyphosphoric_Acid Polyphosphoric Acid Formation Decomposition->Polyphosphoric_Acid Volatiles Volatile P-Radicals (PO•) Decomposition->Volatiles Char_Formation Char Layer Formation Polyphosphoric_Acid->Char_Formation Insulation Insulation & Reduced Pyrolysis Char_Formation->Insulation Inhibition Radical Scavenging Volatiles->Inhibition Flame Flame (H•, OH• radicals) Flame->Inhibition Extinguishment Flame Extinguishment Inhibition->Extinguishment

Caption: Dual-phase flame retardant mechanism of this compound.

Data Presentation

Polymer MatrixFlame RetardantLoading (wt%)LOI (%)UL-94 RatingReference
CottonDiethyl 3-hydroxypropylphosphoramidate2030-[1]
CottonDimethyl 3-hydroxypropylphosphoramidate20>30-[1]
Flexible Polyurethane FoamMonoallyl Phosphoramidate Derivatives--HF-1[2]
Epoxy ResinPhosphonate-based FR1433.8V-0[3]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general method for the synthesis of this compound from phosphoryl chloride and n-pentanol, followed by amination.

Materials:

  • Phosphoryl chloride (POCl₃)

  • n-Pentanol

  • Triethylamine (Et₃N)

  • Ammonia (aqueous solution or gas)

  • Anhydrous diethyl ether or dichloromethane

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

Procedure:

  • Preparation of Dipentyl Phosphorochloridate:

    • In a three-necked round-bottom flask equipped with a dropping funnel, a condenser with a drying tube, and a magnetic stirrer, dissolve phosphoryl chloride (1.0 eq) in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0°C in an ice bath.

    • Slowly add a solution of n-pentanol (2.0 eq) and triethylamine (2.0 eq) in anhydrous diethyl ether from the dropping funnel with vigorous stirring. The triethylamine acts as a scavenger for the HCl produced.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

    • Filter the reaction mixture to remove the triethylamine hydrochloride salt.

    • Wash the filtrate with cold, dilute HCl, followed by a saturated sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain crude dipentyl phosphorochloridate.

  • Amination to this compound:

    • Dissolve the crude dipentyl phosphorochloridate in anhydrous diethyl ether.

    • Cool the solution to 0°C.

    • Bubble ammonia gas through the solution or add a concentrated aqueous ammonia solution dropwise with stirring.

    • Continue the reaction at 0°C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2 hours.

    • Filter the reaction mixture to remove the ammonium chloride salt.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.

    • The product can be further purified by column chromatography on silica gel if necessary.

Synthesis_Workflow Start Start Materials: Phosphoryl Chloride n-Pentanol Triethylamine Reaction1 Reaction 1: Formation of Dipentyl Phosphorochloridate (0°C to RT) Start->Reaction1 Filtration1 Filtration to remove Et3N·HCl salt Reaction1->Filtration1 Workup1 Aqueous Workup: HCl, NaHCO3, Brine Filtration1->Workup1 Drying1 Drying over Na2SO4 Workup1->Drying1 Evaporation1 Solvent Evaporation Drying1->Evaporation1 Intermediate Crude Dipentyl Phosphorochloridate Evaporation1->Intermediate Reaction2 Reaction 2: Amination with Ammonia (0°C to RT) Intermediate->Reaction2 Filtration2 Filtration to remove NH4Cl salt Reaction2->Filtration2 Workup2 Aqueous Workup: Water, Brine Filtration2->Workup2 Drying2 Drying over Na2SO4 Workup2->Drying2 Evaporation2 Solvent Evaporation Drying2->Evaporation2 Purification Column Chromatography (Optional) Evaporation2->Purification Final_Product Final Product: This compound Purification->Final_Product Evaluation_Workflow Start Polymer + Dipentyl Phosphoramidate Melt_Blending Melt Blending Start->Melt_Blending Specimen_Prep Specimen Preparation Melt_Blending->Specimen_Prep LOI_Test LOI Test (ASTM D2863) Specimen_Prep->LOI_Test UL94_Test UL-94 Test Specimen_Prep->UL94_Test TGA_Test TGA Analysis Specimen_Prep->TGA_Test Data_Analysis Data Analysis and Classification LOI_Test->Data_Analysis UL94_Test->Data_Analysis TGA_Test->Data_Analysis

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Dipentyl Phosphoramidate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of dipentyl phosphoramidate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to overcome common challenges encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for synthesizing this compound?

A1: this compound is commonly synthesized from dipentyl phosphite and an amine in the presence of a base and a halogenating agent, such as carbon tetrachloride, in what is known as the Atherton-Todd reaction.[1][2][3] Another common method involves the reaction of phosphoryl chloride with n-pentanol followed by reaction with an amine.

Q2: What is the role of the base in the Atherton-Todd synthesis of this compound?

A2: In the Atherton-Todd reaction, a base, typically a tertiary amine like triethylamine, is used to facilitate the reaction between the dialkyl phosphite and the amine.[1][2] The base deprotonates the dialkyl phosphite, forming a more nucleophilic phosphonate anion which then reacts with the halogenating agent.

Q3: My reaction yield is consistently low. What are the potential causes?

A3: Low yields in phosphoramidate synthesis can stem from several factors:

  • Moisture: Phosphoramidite and phosphite reagents are highly sensitive to moisture, which can lead to hydrolysis and the formation of undesired byproducts.[4][5]

  • Impure Reagents: The purity of starting materials, including solvents and amines, is crucial for optimal reaction outcomes.

  • Suboptimal Reaction Conditions: Factors such as incorrect temperature, solvent, or base can significantly impact the reaction efficiency.[6][7]

  • Side Reactions: The formation of side products like pyrophosphates can reduce the yield of the desired phosphoramidate.

  • Product Loss During Workup and Purification: The workup and purification steps can lead to product loss, especially if the product is sensitive to the conditions used.[4][8]

Q4: What are the recommended purification methods for this compound?

A4: Purification of phosphoramidates often involves column chromatography on silica gel.[6][9] It is important to use a solvent system that provides good separation of the product from impurities. To prevent hydrolysis of the product on the acidic silica gel, it is common practice to add a small amount of a tertiary amine, such as triethylamine, to the eluent.[5] In some cases, purification can be achieved by extraction or precipitation methods.[10]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Formation Inactive or degraded reagents.Ensure all reagents, especially the phosphite/phosphoramidite, are fresh and have been stored under anhydrous conditions.
Presence of moisture in the reaction.Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Incorrect reaction temperature.Optimize the reaction temperature. Some reactions require cooling (e.g., 0 °C) during reagent addition to control exothermic reactions, followed by warming to room temperature or heating to drive the reaction to completion.
Inappropriate base or solvent.The choice of base and solvent can be critical. For the Atherton-Todd reaction, tertiary amines like triethylamine are common. A non-polar solvent like hexane has been shown to be effective in similar syntheses.[7]
Presence of Multiple Spots on TLC Formation of side products.Common side products include pyrophosphates and hydrolyzed starting materials. Adjusting the stoichiometry of the reactants or the order of addition may minimize their formation.
Decomposition of the product.The product may be unstable under the reaction or workup conditions. Analyze the stability of the product under different pH conditions and temperatures.[8]
Difficulty in Product Isolation/Purification Product is water-soluble.If the product is suspected to be in the aqueous layer during workup, extract the aqueous phase with a suitable organic solvent.[8]
Product co-elutes with impurities during chromatography.Optimize the solvent system for column chromatography. A gradient elution may be necessary. Adding a small percentage of triethylamine to the eluent can help prevent streaking and decomposition on silica gel.
Product is an oil and difficult to handle.If the product is a viscous oil, co-evaporation with a volatile solvent like toluene can help in removing residual solvents.[4]

Experimental Protocols

General Protocol for this compound Synthesis via the Atherton-Todd Reaction

This protocol is a general guideline based on the Atherton-Todd reaction for similar dialkyl phosphoramidates. Optimization may be required for this compound.

Materials:

  • Dipentyl phosphite

  • Amine (e.g., ammonia, primary or secondary amine)

  • Carbon tetrachloride (or other suitable halogenating agent)

  • Triethylamine (or other suitable base)

  • Anhydrous solvent (e.g., dichloromethane, hexane)

Procedure:

  • To a solution of dipentyl phosphite in an anhydrous solvent under an inert atmosphere, add the amine followed by triethylamine.

  • Cool the mixture to 0 °C.

  • Slowly add a solution of carbon tetrachloride in the same anhydrous solvent.

  • Allow the reaction to warm to room temperature and stir for the desired time (monitoring by TLC is recommended).

  • After the reaction is complete, filter the reaction mixture to remove any precipitated salts.

  • Wash the filtrate with water or a mild acidic solution to remove excess amine and base.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate, with a small percentage of triethylamine).

Data Presentation

Table 1: Optimization of Reaction Conditions for a Model O,O'-diethyl-N,N-diethylphosphoramidate Synthesis. [7]

EntrySolventTemperature (°C)Time (min)Yield (%)
1Dichloromethane256075
2Acetonitrile256070
3Tetrahydrofuran256065
4Hexane 25 15 96
5Toluene253085
6Hexane06060
7Hexane501092

This table illustrates the significant impact of solvent choice on reaction time and yield for a similar phosphoramidate synthesis, with hexane providing the best results.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction and Monitoring cluster_workup Workup cluster_purification Purification A 1. Dissolve Dipentyl Phosphite in Anhydrous Solvent B 2. Add Amine and Triethylamine A->B C 3. Cool to 0°C B->C D 4. Add Carbon Tetrachloride C->D E 5. Warm to Room Temperature and Stir D->E F 6. Monitor by TLC E->F G 7. Filter Precipitate F->G H 8. Aqueous Wash G->H I 9. Dry and Concentrate H->I J 10. Column Chromatography I->J K This compound J->K

Caption: Experimental workflow for this compound synthesis.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions A Low Yield of This compound B Moisture Contamination A->B C Impure Reagents A->C D Suboptimal Conditions (Temp, Solvent, Base) A->D E Side Reactions A->E F Product Loss During Workup A->F G Use Anhydrous Reagents and Inert Atmosphere B->G H Purify Starting Materials C->H I Optimize Reaction Parameters D->I J Adjust Stoichiometry/ Order of Addition E->J K Optimize Workup and Purification Protocol F->K

Caption: Troubleshooting logic for low reaction yield.

References

Common side products in Dipentyl phosphoramidate reactions and their prevention

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dipentyl phosphoramidate reactions. The information is presented in a question-and-answer format to directly address common issues encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing this compound?

A1: Two prevalent methods for the synthesis of this compound are the Atherton-Todd reaction and the Staudinger reaction. The Atherton-Todd reaction involves the coupling of dipentyl phosphite with an amine in the presence of a halogenating agent and a base. The Staudinger reaction utilizes the reaction of an organic azide with a phosphite, such as dipentyl phosphite.

Q2: What is the primary cause of low yields in my this compound synthesis?

A2: The most common reason for low yields is the presence of moisture, which leads to the hydrolysis of starting materials and intermediates.[1] Both the Atherton-Todd and Staudinger reactions are sensitive to water. Ensuring strictly anhydrous (dry) reaction conditions by using dry solvents and reagents is critical. Another significant factor can be the unintended oxidation of the P(III) starting material, dipentyl phosphite, to the corresponding P(V) phosphate.

Q3: How does pH affect the stability of the final this compound product?

A3: The P-N bond in phosphoramidates is known to be labile under acidic conditions.[2] Acidic workup or purification conditions can lead to the cleavage of the phosphoramidate bond, resulting in the formation of the corresponding phosphate and amine. Therefore, it is advisable to maintain neutral or slightly basic conditions during workup and storage.

Troubleshooting Guide: Common Side Products and Their Prevention

This guide details common side products observed in this compound reactions and provides strategies to minimize their formation.

Issue 1: Formation of Dipentyl H-phosphonate and Dipentyl Phosphate

Question: My final product mixture shows significant amounts of dipentyl H-phosphonate and dipentyl phosphate. What is causing this and how can I prevent it?

Answer:

The presence of dipentyl H-phosphonate and dipentyl phosphate are common issues arising from hydrolysis and oxidation of the starting material, dipentyl phosphite.

  • Dipentyl H-phosphonate is typically the result of the hydrolysis of the phosphitylating reagent or the phosphoramidite product under insufficiently anhydrous conditions.[1]

  • Dipentyl Phosphate is formed by the oxidation of dipentyl phosphite. This can be promoted by air or other oxidizing agents present in the reaction mixture.

Prevention Strategies:

StrategyDescription
Use Anhydrous Conditions All glassware should be oven-dried, and solvents and reagents should be freshly distilled or obtained from a sealed, dry source. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.
Inert Atmosphere Performing the reaction under nitrogen or argon will minimize the presence of oxygen, thereby reducing the unwanted oxidation of dipentyl phosphite to dipentyl phosphate.[3]
Careful Reagent Handling Ensure that the amine and any base used are free of water. Molecular sieves can be used to dry solvents and liquid reagents.
Issue 2: Formation of Tetrapentyl Pyrophosphate in Atherton-Todd Reactions

Question: I am using the Atherton-Todd reaction and observing a significant amount of a higher molecular weight phosphorus-containing impurity, likely tetrapentyl pyrophosphate. How can I avoid this?

Answer:

The formation of tetrapentyl pyrophosphate is a known side reaction in the Atherton-Todd synthesis, arising from the self-condensation of the dipentyl chlorophosphate intermediate.[4][5]

Prevention Strategies:

StrategyDescription
Controlled Addition of Reagents Add the amine to the reaction mixture containing the dipentyl phosphite and halogenating agent. This ensures that the reactive dipentyl chlorophosphate intermediate is trapped by the amine as it is formed, minimizing its opportunity to self-condense.
Use of Excess Amine Employing a slight excess of the amine can help to ensure that the dipentyl chlorophosphate intermediate reacts preferentially with the amine.
Lower Reaction Temperature Running the reaction at a lower temperature can help to control the reactivity of the intermediates and reduce the rate of side reactions.
Issue 3: Formation of Phosphine Oxide and Hydrolyzed Amine in Staudinger Reactions

Question: In my Staudinger reaction to produce this compound, I am isolating the starting amine and a significant amount of a phosphorus-containing byproduct, but not my desired product. What is happening?

Answer:

This issue points to the hydrolysis of the iminophosphorane (phosphazene) intermediate.[6][7][8] This intermediate is susceptible to reaction with water, which cleaves it to form the corresponding amine and a phosphine oxide (if a phosphine is used) or a phosphate (if a phosphite is used).

Prevention Strategies:

StrategyDescription
Strictly Anhydrous Conditions As with other phosphoramidate syntheses, the exclusion of water is paramount. Use dry solvents and reagents and perform the reaction under an inert atmosphere.
In Situ Trapping In some variations of the Staudinger reaction, an intramolecular trap is used to facilitate the desired reaction over hydrolysis. While less common for simple phosphoramidate synthesis, ensuring the subsequent reaction step (if any) is ready to proceed can minimize the lifetime of the sensitive intermediate.
Modified Staudinger Ligation For certain applications, a modified Staudinger ligation can be employed where an electrophilic trap is placed on the phosphine, leading to the formation of an amide linkage.[8] This is more relevant for bioconjugation than for simple this compound synthesis but highlights the principle of controlling the intermediate's fate.

Summary of Common Side Products and Prevention Methods

Synthetic RouteCommon Side Product(s)Primary Cause(s)Prevention Method(s)
General Dipentyl H-phosphonate, Dipentyl PhosphateHydrolysis of P(III) starting material or product, Oxidation of P(III) starting materialUse anhydrous reagents and solvents, perform reaction under an inert atmosphere.
Atherton-Todd Tetrapentyl PyrophosphateSelf-condensation of the dipentyl chlorophosphate intermediateControlled addition of reagents, use of excess amine, lower reaction temperature.
Staudinger Amine (from azide), Dipentyl PhosphateHydrolysis of the iminophosphorane intermediateStrictly anhydrous conditions, inert atmosphere.

Experimental Protocols

Protocol 1: General Anhydrous Reaction Setup

  • Glassware Preparation: All glassware (flasks, dropping funnels, stir bars) should be placed in an oven at >100 °C for at least 4 hours, then assembled hot and allowed to cool under a stream of dry nitrogen or argon.

  • Solvent Preparation: Anhydrous solvents should be obtained from a solvent purification system or by distillation from an appropriate drying agent (e.g., sodium/benzophenone for ethereal solvents, calcium hydride for chlorinated solvents and amines).

  • Reagent Preparation: Liquid reagents should be distilled from a suitable drying agent. Solid reagents should be dried in a vacuum oven.

  • Reaction Execution: The reaction should be performed under a positive pressure of an inert gas. Reagents should be transferred via syringe or cannula.

Visualizations

Atherton_Todd_Reaction_Pathway DPP Dipentyl Phosphite DPC Dipentyl Chlorophosphate (Intermediate) DPP->DPC + CCl4 / Base Amine Amine (R-NH2) DPPA This compound (Desired Product) Amine->DPPA CCl4 CCl4 / Base DPC->DPPA + Amine TPP Tetrapentyl Pyrophosphate (Side Product) DPC->TPP + DPC (Self-condensation)

Caption: Atherton-Todd reaction pathway showing the desired product and a key side product.

Staudinger_Reaction_Pathway DP Dipentyl Phosphite Imino Iminophosphorane (Intermediate) DP->Imino + Azide, -N2 Azide Organic Azide (R-N3) Azide->Imino DPPA This compound (Desired Product) Imino->DPPA Rearrangement Hydrolysis_Products Amine + Dipentyl Phosphate (Side Products) Imino->Hydrolysis_Products Hydrolysis Water H2O Water->Hydrolysis_Products

Caption: Staudinger reaction pathway illustrating the desired product and hydrolysis side products.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Water Check for Water Contamination Start->Check_Water Check_Air Check for Air Exposure Check_Water->Check_Air No Anhydrous Implement Anhydrous Techniques: - Oven-dry glassware - Use dry solvents/reagents Check_Water->Anhydrous Yes Check_Reaction Identify Reaction-Specific Side Products Check_Air->Check_Reaction No Inert_Atmosphere Use Inert Atmosphere (N2 or Ar) Check_Air->Inert_Atmosphere Yes Optimize_AT Atherton-Todd: - Control reagent addition - Adjust temperature Check_Reaction->Optimize_AT Atherton-Todd Optimize_Staudinger Staudinger: - Ensure strict exclusion of water Check_Reaction->Optimize_Staudinger Staudinger Anhydrous->Check_Air Inert_Atmosphere->Check_Reaction End Improved Yield and Purity Optimize_AT->End Optimize_Staudinger->End

Caption: Troubleshooting workflow for this compound synthesis.

References

Technical Support Center: Purification of Crude Dipentyl Phosphoramidate by Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for the purification of crude dipentyl phosphoramidate using column chromatography. The information is presented in a question-and-answer format to directly address common challenges.

Frequently Asked Questions (FAQs)

Q1: Why is my product yield consistently low after column chromatography?

A: Low yields are the most common problem when purifying phosphoramidates and are typically caused by the compound's instability on standard silica gel.[1][2] Phosphoramidates are susceptible to hydrolysis, where the acidic nature of silica gel can catalyze their decomposition into H-phosphonates and other impurities.[1][3][4] To mitigate this, it is critical to use a deactivated stationary phase and work quickly.

Q2: What is the recommended stationary phase for purifying this compound?

A: The standard stationary phase is silica gel, but it must be deactivated prior to use to neutralize its acidic sites.[1] This is typically achieved by treating the silica with a base, such as triethylamine (TEA) or pyridine.[1][5] An alternative stationary phase that can be less harsh is neutral alumina.[5]

Q3: How do I properly deactivate my silica gel?

A: Deactivation is best performed by preparing a slurry of the silica gel in the initial, non-polar mobile phase (e.g., hexane or dichloromethane) that has been supplemented with 1-2% triethylamine (v/v).[1] Allow the slurry to gently stir for a few minutes before packing the column. This ensures the basic modifier is evenly distributed and has neutralized the active sites on the silica surface.

Q4: My compound is streaking or "tailing" during TLC analysis and on the column. What is the cause and solution?

A: Tailing is often another indicator of on-plate decomposition or strong, undesirable interactions with the stationary phase.[2] The solution is consistent with addressing instability:

  • Add a basic modifier to your mobile phase. For TLC analysis, develop your plate in a chamber containing a small amount of triethylamine or in a solvent system that includes 0.5-2% TEA.

  • Use deactivated silica for the column itself.

  • If tailing persists, consider using a more polar solvent system to reduce the compound's residence time on the column, or switch to an alternative stationary phase like neutral alumina.

Q5: My crude this compound is not soluble in the non-polar solvent system I plan to use for elution. How should I load it onto the column?

A: When a crude mixture has poor solubility in the eluent, dry loading is the preferred method.[6][7] Dissolve your crude product in a suitable, volatile solvent (like dichloromethane or acetone), add a small amount of dry silica gel (approximately 10-20 times the mass of your sample), and evaporate the solvent completely using a rotary evaporator until you have a dry, free-flowing powder.[6] This powder can then be carefully added to the top of the packed column.

Q6: I've run my column, but I cannot find my product in any of the collected fractions. What could have happened?

A: There are several possibilities when a compound seems to disappear during chromatography:[2][8]

  • Complete Decomposition: The compound may have entirely degraded on the column. A 2D TLC test can help diagnose this: spot your compound on a TLC plate, run it in one direction, then turn the plate 90 degrees and run it in a second solvent system. If the spot smears or new spots appear, it is unstable on silica.[2][6]

  • Eluted in the Solvent Front: If the chosen eluent is too polar, the compound may have eluted very quickly with the solvent front. Always check the first few fractions collected.[2]

  • Still on the Column: If the eluent is not polar enough, the compound may still be adsorbed at the top of the column. Try flushing the column with a much more polar solvent (e.g., 10% Methanol in Dichloromethane) to see if the product elutes.

  • Dilution: The collected fractions may be too dilute to see a spot on the TLC plate. Try concentrating a few fractions from the expected elution range and re-analyzing them.[2]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Recovery Decomposition on Silica: The acidic nature of silica gel degrades the phosphoramidate.[1][2][4]- Use silica gel deactivated with triethylamine (TEA).- Add 0.5-2% TEA to the mobile phase.[1][9]- Consider using neutral alumina as an alternative stationary phase.[5]- Work quickly to minimize contact time between the compound and the stationary phase.[1]
Incorrect Solvent System: The eluent is either too polar (product eluted in the solvent front) or not polar enough (product remains on the column).[2]- Re-optimize the mobile phase using TLC with a basic modifier.- Analyze the very first and very last fractions collected.[2]- Flush the column with a highly polar solvent after the initial run is complete.
Tailing or Streaking of Bands On-Column Degradation: The compound is decomposing as it moves through the column.[2]- Ensure both the silica gel and the mobile phase contain a basic modifier like TEA.[1]
Column Overloading: Too much sample was loaded for the column size, leading to poor band shape.- Use a wider column or reduce the amount of crude material loaded.- Ensure the sample is loaded in a narrow, concentrated band.[6]
Poor Separation of Product and Impurities Sub-optimal Mobile Phase: The chosen solvent system does not provide adequate resolution between the desired compound and impurities.- Perform a thorough TLC analysis with various solvent ratios to find a system that gives a clear separation (target Rf for product ~0.3-0.4).
Improperly Packed Column: The presence of channels or air bubbles in the stationary phase leads to an uneven solvent front and band broadening.[7]- Repack the column carefully, ensuring a homogenous slurry and allowing the silica to settle evenly. Avoid letting the column run dry at any point.
Column Flow is Blocked or Very Slow Sample Precipitation: The compound or an impurity may have crystallized at the top of the column after loading.[2]- Ensure the crude sample is fully dissolved before loading.- If using dry loading, ensure the material is a fine, homogenous powder.- Consider a pre-purification step (e.g., a simple filtration) to remove highly insoluble impurities.

Data Presentation

Table 1: Recommended Solvent Systems for Phosphoramidate Purification

Base Solvent SystemModifierTypical Use Case
Hexane / Ethyl Acetate1-2% TriethylamineGood starting point for moderately polar phosphoramidates. Offers good separation with common organic impurities.
Dichloromethane / Methanol1-2% Triethylamine or PyridineFor more polar phosphoramidates that do not move sufficiently in Hexane/EtOAc systems.[5][10]
Dichloromethane / Acetone1-2% TriethylamineAn alternative to the Methanol system, can sometimes offer different selectivity.[10]

Table 2: Typical Chromatographic Parameters

ParameterRecommendationRationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard particle size for flash chromatography.
Stationary Phase Prep Deactivate with 1-2% TEA in eluentNeutralizes acidic sites to prevent product degradation.[1]
Mobile Phase Modifier 0.5-2% Triethylamine (v/v)Suppresses tailing and minimizes hydrolysis during elution.[1][9]
Target Rf (TLC) 0.3 - 0.4Provides the best balance between good separation and reasonable elution time.
Loading Method Dry LoadingRecommended for samples with poor solubility in the mobile phase to ensure a narrow starting band.[6]

Experimental Protocols

Detailed Protocol for the Purification of Crude this compound

This protocol assumes a crude sample of ~1 gram. Adjust volumes accordingly for different scales.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Triethylamine (TEA)

  • Hexane (HPLC grade)

  • Ethyl Acetate (HPLC grade)

  • Dichloromethane (DCM, HPLC grade)

  • Glass chromatography column (e.g., 40-60 mm diameter)

  • Sand (acid-washed)

  • Cotton or glass wool

  • TLC plates, chamber, and UV lamp

  • Collection tubes and flasks

1. Preparation of the Mobile Phase and Deactivated Silica Slurry

  • Based on prior TLC analysis, prepare the starting mobile phase. For this example, we will use 90:10 Hexane:Ethyl Acetate + 1% TEA .

  • In a beaker, combine 50 g of silica gel with ~150 mL of the prepared mobile phase.

  • Stir the mixture gently to create a homogenous slurry free of air bubbles. This step deactivates the silica.

2. Packing the Column

  • Secure the column vertically to a stand. Place a small plug of cotton or glass wool at the bottom and add a ~1 cm layer of sand.[7]

  • Pour the silica slurry into the column. Use additional mobile phase to rinse any remaining silica into the column.

  • Open the stopcock and allow the solvent to drain, tapping the column gently to help the silica pack evenly. Collect the drained solvent for reuse.

  • Crucially, never let the solvent level drop below the top of the silica bed.

  • Once the silica has settled, add another ~1 cm layer of sand on top to prevent disturbance during solvent addition.[6]

3. Sample Preparation and Loading (Dry Loading Method)

  • Dissolve the crude this compound (~1 g) in a minimal amount of DCM (~10-15 mL) in a round-bottom flask.

  • Add ~5 g of silica gel to the flask and swirl to mix.

  • Remove the solvent by rotary evaporation to obtain a dry, free-flowing powder.

  • Carefully add this powder to the top of the packed column, creating an even layer.

4. Elution and Fraction Collection

  • Gently add the mobile phase to the column, taking care not to disturb the top layer.

  • Pressurize the column with gentle air pressure (if performing flash chromatography) to achieve a flow rate of about 2 inches/minute.[7]

  • Begin collecting fractions (e.g., 20-25 mL per tube).

  • If the product elutes too slowly, the polarity of the mobile phase can be gradually increased (gradient elution), for example, by moving from 10% to 15% or 20% Ethyl Acetate.

5. Analysis of Fractions and Product Isolation

  • Monitor the elution process by performing TLC on the collected fractions. Spot every few fractions on a TLC plate.

  • Visualize the spots under a UV lamp or by using an appropriate stain (e.g., potassium permanganate).

  • Identify all fractions containing only the pure product.

  • Combine the pure fractions in a pre-weighed round-bottom flask.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Mandatory Visualization

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the purification process, from the initial crude mixture to the final isolated product.

Purification_Workflow Crude Crude Dipentyl Phosphoramidate TLC_Analysis 1. TLC Analysis (Optimize Solvents) Crude->TLC_Analysis Column_Prep 2. Column Preparation (Deactivated Silica Slurry) TLC_Analysis->Column_Prep Sample_Loading 3. Sample Loading (Dry Loading) Column_Prep->Sample_Loading Elution 4. Elution (Isocratic or Gradient) Sample_Loading->Elution Fraction_Collection 5. Fraction Collection Elution->Fraction_Collection Fraction_Analysis 6. Fraction Analysis (TLC) Fraction_Collection->Fraction_Analysis Product_Isolation 7. Combine & Evaporate Pure Fractions Fraction_Analysis->Product_Isolation Identify Pure Fractions Pure_Product Pure Product Product_Isolation->Pure_Product

Caption: Workflow for the purification of this compound.

References

Stability and storage conditions for Dipentyl phosphoramidate to prevent degradation

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of Dipentyl phosphoramidate?

A1: The primary degradation pathway for phosphoramidates is hydrolysis of the phosphorus-nitrogen (P-N) bond. The rate of this hydrolysis is influenced by several factors, including pH, temperature, and the presence of moisture. Exposure to acidic or basic conditions can catalyze this degradation.

Q2: What are the recommended storage conditions for this compound?

A2: To ensure the stability of this compound, it is recommended to store it in a cool, dry place. General guidance for similar compounds suggests the following:

  • Temperature: Refrigerated storage at 2-8°C is recommended for long-term stability. For short-term storage, a cool, dark place away from direct sunlight may be sufficient.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to minimize exposure to moisture and air.

  • Container: Keep the container tightly sealed to prevent the ingress of moisture.

Q3: How should I handle this compound during an experiment to minimize degradation?

A3: When handling this compound, it is crucial to minimize its exposure to atmospheric moisture. Use anhydrous solvents and handle the compound in a dry, inert atmosphere (e.g., in a glove box) whenever possible. Always keep the container tightly sealed when not in use.

Q4: Is this compound sensitive to light?

A4: While specific data on the photosensitivity of this compound is unavailable, it is good laboratory practice to store all chemicals, especially those with potentially reactive functional groups, in amber vials or in the dark to prevent any light-induced degradation.

Troubleshooting Guide

Issue Observed Potential Cause Recommended Action
Inconsistent experimental results or loss of compound activity. Degradation of this compound due to improper storage or handling.1. Review your storage conditions. Ensure the compound is stored at the recommended temperature and under a dry, inert atmosphere. 2. Check your experimental protocol for any steps where the compound might be exposed to moisture or non-anhydrous solvents. 3. Consider running a quality control check (e.g., NMR or mass spectrometry) on your stock of this compound to assess its purity.
Visible changes in the physical appearance of the compound (e.g., clumping, discoloration). Absorption of moisture from the atmosphere.This is a strong indicator of improper storage. The compound may have already degraded. It is advisable to use a fresh, unopened vial of the compound for critical experiments. Ensure all future handling is performed under strictly anhydrous conditions.
Precipitation of the compound from an anhydrous organic solvent. The compound may be insoluble or have low solubility in the chosen solvent, or it may be degrading to form insoluble byproducts.1. Verify the solubility of this compound in your chosen solvent. 2. If solubility is not the issue, consider the possibility of degradation. Analyze the precipitate and the supernatant to identify any degradation products.

Experimental Protocols

While specific experimental protocols for the stability testing of this compound are not available, a general approach to assess the hydrolytic stability of a phosphoramidate is outlined below.

Protocol: General Hydrolytic Stability Assessment of a Phosphoramidate

  • Buffer Preparation: Prepare buffers at different pH values relevant to your experimental conditions (e.g., pH 5.5, 7.4, and 8.5).

  • Sample Preparation: Dissolve a known concentration of this compound in each buffer.

  • Incubation: Incubate the samples at a constant temperature (e.g., 37°C).

  • Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each sample.

  • Analysis: Quench any further reaction and analyze the aliquots by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy, to quantify the amount of remaining this compound and identify any degradation products.

  • Data Analysis: Plot the concentration of this compound as a function of time for each pH to determine the rate of degradation.

Visualizations

logical_relationship cluster_storage Optimal Storage Conditions cluster_degradation Degradation Factors Cool Temperature (2-8°C) Cool Temperature (2-8°C) Dry Environment Dry Environment Inert Atmosphere (Argon/Nitrogen) Inert Atmosphere (Argon/Nitrogen) Tightly Sealed Container Tightly Sealed Container Moisture/Humidity Moisture/Humidity High Temperature High Temperature Acidic/Basic pH Acidic/Basic pH Exposure to Air Exposure to Air This compound Stability This compound Stability Optimal Storage Conditions Optimal Storage Conditions This compound Stability->Optimal Storage Conditions Maintained by Degradation Factors Degradation Factors Degradation Factors->this compound Stability Threatened by

Caption: Factors influencing the stability of this compound.

experimental_workflow start Start: Assess Stability prepare Prepare this compound in Buffers of Varying pH start->prepare incubate Incubate at Constant Temperature prepare->incubate sample Withdraw Aliquots at Different Time Points incubate->sample analyze Analyze by HPLC or NMR sample->analyze end End: Determine Degradation Rate analyze->end

Caption: Workflow for hydrolytic stability testing.

Technical Support Center: Troubleshooting Low Yields in Phosphoramidate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for phosphoramidate synthesis. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues leading to low product yields in their experiments. Below you will find a series of frequently asked questions (FAQs), detailed troubleshooting guides, quantitative data to guide your optimization, and key experimental protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific problems that can lead to diminished yields during phosphoramidate synthesis. Each question is followed by a detailed explanation of potential causes and recommended solutions.

Why is my coupling efficiency low?

Low coupling efficiency is one of the most common reasons for poor overall yield, as the effect is cumulative with each synthesis cycle.[1][2][3] Several factors can contribute to this issue:

  • Moisture Contamination: Phosphoramidites and activating agents are extremely sensitive to moisture. Water competes with the 5'-hydroxyl group of the growing oligonucleotide chain for reaction with the activated phosphoramidite, leading to the formation of a phosphonate byproduct and termination of that chain.[4]

    • Solution: Ensure all solvents, reagents, and gases (e.g., argon or helium) are anhydrous. Use fresh, high-quality reagents and consider drying solvents over molecular sieves.[5]

  • Inefficient Activator: The choice of activator and its concentration are critical for efficient coupling. Different activators have varying levels of acidity and nucleophilicity, which affects the rate of phosphoramidite activation.[6][7][8]

    • Solution: Consider using a more potent activator. For sterically hindered phosphoramidites, such as those used in RNA synthesis, activators like 5-Benzylthio-1H-tetrazole (BTT) can be more effective than 1H-Tetrazole.[7][9] 4,5-Dicyanoimidazole (DCI) is another efficient activator that is less acidic than tetrazole and can lead to higher product yields, especially at larger scales.[6][7][10]

  • Degraded Phosphoramidites: Phosphoramidites can degrade over time, especially if not stored under strictly anhydrous and inert conditions. Oxidation of the P(III) center to P(V) is a common degradation pathway.

    • Solution: Use fresh phosphoramidites and store them under an inert atmosphere (e.g., argon) at the recommended temperature. Before use, allow the reagents to warm to room temperature to prevent condensation of atmospheric moisture.

  • Suboptimal Coupling Time: The time allowed for the coupling reaction may be insufficient, especially for bulky or modified phosphoramidites.

    • Solution: Increase the coupling time. For particularly difficult couplings, a "double coupling" step, where the coupling reaction is performed twice before the capping step, can significantly improve efficiency.

  • Sequence-Dependent Effects: Certain DNA or RNA sequences, such as those with long stretches of purines or GC-rich regions, can exhibit lower coupling efficiencies due to steric hindrance or secondary structure formation.[]

    • Solution: For problematic sequences, optimizing activator concentration and extending coupling times may be necessary.[]

My final product contains a significant amount of (n-1) shortmers. What is the cause?

The presence of (n-1) and other truncated sequences is a direct consequence of incomplete reactions at each step of the synthesis cycle.

  • Inefficient Coupling: As discussed above, if a phosphoramidite fails to couple to the growing chain, that chain will not be extended in that cycle.

    • Solution: Address the potential causes of low coupling efficiency outlined in the previous question.

  • Ineffective Capping: The capping step is designed to block any unreacted 5'-hydroxyl groups from reacting in subsequent cycles. If capping is incomplete, these unreacted sites can be extended in the next cycle, leading to a one-base deletion in the final product.

    • Solution: Ensure that the capping reagents (e.g., acetic anhydride and N-methylimidazole) are fresh and anhydrous. Increase the capping time if necessary.

I am observing unexpected side products in my final analysis. What are common side reactions?

Several side reactions can occur during phosphoramidate synthesis, leading to impurities and reduced yield of the desired product.

  • Depurination: The acidic conditions used for detritylation (removal of the 5'-DMT protecting group) can lead to the cleavage of the glycosidic bond in purine nucleosides (adenine and guanine), creating an abasic site.[4] This is more pronounced with longer exposure to the acid.

    • Solution: Use the mildest effective deblocking acid and the shortest possible deblocking time. Dichloroacetic acid (DCA) is a common alternative to the stronger trichloroacetic acid (TCA).

  • N3-Cyanoethylation of Thymidine: During the final deprotection with ammonia, acrylonitrile, a byproduct of the removal of the cyanoethyl protecting group from the phosphate backbone, can alkylate the N3 position of thymidine.[4] This leads to an impurity that is difficult to separate from the full-length product.[4]

    • Solution: This side reaction can be minimized by using a larger volume of ammonia for deprotection or by using a deprotection solution containing methylamine (AMA).[4] A pre-cleavage wash with a solution of 10% diethylamine (DEA) in acetonitrile can also eliminate this side reaction.[4]

  • Formation of (n+1) Species: The acidity of some activators can cause a small amount of detritylation of the phosphoramidite monomer in solution.[4] This can lead to the formation of a dimer that, when incorporated into the growing oligonucleotide chain, results in an (n+1) impurity.[4]

    • Solution: Using a less acidic activator like DCI can help to mitigate this issue, especially for large-scale syntheses.[7]

Troubleshooting Data

The following tables provide quantitative data to aid in troubleshooting and optimizing your phosphoramidate synthesis.

Table 1: Effect of Coupling Efficiency on Overall Yield

This table illustrates the critical impact of maintaining high coupling efficiency, especially for the synthesis of longer oligonucleotides. The overall theoretical yield is calculated as (Coupling Efficiency)^(n-1), where 'n' is the number of bases in the oligonucleotide.[1][12]

Oligonucleotide Length98.0% Coupling Efficiency99.0% Coupling Efficiency99.5% Coupling Efficiency
20mer 68%82%91%
40mer 46%67%82%
60mer 31%55%74%
80mer 21%45%67%
100mer 14%37%61%
Table 2: Comparison of Common Activators for Phosphoramidite Coupling

The choice of activator significantly impacts coupling kinetics and efficiency. This table provides a comparison of commonly used activators.

ActivatorpKaTypical ConcentrationKey Characteristics & Recommendations
1H-Tetrazole 4.80.45 MThe traditional standard, but has limited solubility and is not optimal for sterically hindered phosphoramidites.[7]
5-Ethylthio-1H-tetrazole (ETT) 4.30.25 M - 0.75 MMore acidic and soluble than 1H-Tetrazole, leading to faster coupling. A good general-purpose activator.[7]
5-Benzylthio-1H-tetrazole (BTT) 4.10.25 MMore acidic than ETT, making it a highly effective activator for RNA synthesis with shorter coupling times.[7][9]
4,5-Dicyanoimidazole (DCI) 5.20.25 M - 1.2 MLess acidic but more nucleophilic than tetrazole, resulting in faster coupling with fewer side reactions like (n+1) formation. Highly soluble and recommended for large-scale synthesis.[6][7][10]
Table 3: Impact of Phosphoramidite Equivalents and Coupling Time on Efficiency

This table demonstrates how adjusting the amount of phosphoramidite and the reaction time can improve coupling efficiency, particularly for challenging coupling steps.

EntryPhosphoramidite EquivalentsCoupling Time (min)Coupling Efficiency (%)
11.755.046%
21.7515.080%
32.8830.0>95%

Data adapted from a study on the synthesis of 5'-GalNAc-conjugated oligonucleotides.[13]

Key Experimental Protocols

The following are detailed protocols for the essential steps in solid-phase phosphoramidate synthesis.

Protocol 1: Standard Synthesis Cycle

This protocol outlines the four main steps of a single nucleotide addition cycle.

  • Detritylation (Deblocking):

    • Reagent: 3% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in Dichloromethane (DCM).

    • Procedure:

      • Wash the solid support with anhydrous DCM.

      • Deliver the deblocking solution to the column and allow it to react for 60-120 seconds.

      • Wash the support thoroughly with anhydrous acetonitrile to remove the acid and the cleaved dimethoxytrityl (DMT) cation.

  • Coupling:

    • Reagents:

      • Phosphoramidite solution (typically 0.1 M in anhydrous acetonitrile).

      • Activator solution (e.g., 0.25 M DCI in anhydrous acetonitrile).

    • Procedure:

      • Simultaneously deliver the phosphoramidite and activator solutions to the synthesis column.

      • Allow the reaction to proceed for the optimized coupling time (typically 30 seconds for standard DNA phosphoramidites, but may be longer for modified bases).

      • Wash the support with anhydrous acetonitrile.

  • Capping:

    • Reagents:

      • Capping A: Acetic anhydride in tetrahydrofuran (THF) with a base (e.g., lutidine or pyridine).

      • Capping B: N-Methylimidazole (NMI) in THF.

    • Procedure:

      • Deliver a mixture of Capping A and Capping B to the column.

      • Allow the reaction to proceed for 30-60 seconds to acetylate any unreacted 5'-hydroxyl groups.

      • Wash the support with anhydrous acetonitrile.

  • Oxidation:

    • Reagent: 0.02 - 0.1 M Iodine in a mixture of THF, pyridine, and water.

    • Procedure:

      • Deliver the oxidizing solution to the column.

      • Allow the reaction to proceed for 30-60 seconds to convert the unstable phosphite triester to a stable phosphate triester.

      • Wash the support thoroughly with anhydrous acetonitrile to remove the oxidation reagents and prepare for the next cycle.

Protocol 2: Cleavage and Deprotection

This protocol describes the final steps to release the oligonucleotide from the solid support and remove protecting groups.

  • Reagents:

    • Concentrated ammonium hydroxide or a mixture of ammonium hydroxide and methylamine (AMA).

    • For sensitive oligonucleotides, milder deprotection solutions like tert-butylamine/water may be used.

  • Procedure:

    • Transfer the solid support from the synthesis column to a sealed vial.

    • Add the deprotection solution to the vial.

    • Heat the vial at a specified temperature (e.g., 55°C) for a designated time (typically 8-12 hours for standard protecting groups).

    • Cool the vial to room temperature.

    • Carefully transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube, leaving the solid support behind.

    • Dry the oligonucleotide solution, typically using a vacuum concentrator.

    • Resuspend the oligonucleotide in an appropriate buffer or water for purification and analysis.

Visual Guides

The following diagrams illustrate key workflows and concepts in troubleshooting phosphoramidate synthesis.

Troubleshooting_Workflow start Low Yield Observed check_coupling Check Coupling Efficiency (Trityl Monitoring) start->check_coupling coupling_ok Coupling > 98%? check_coupling->coupling_ok investigate_coupling Troubleshoot Coupling coupling_ok->investigate_coupling No check_deprotection Investigate Cleavage & Deprotection coupling_ok->check_deprotection Yes check_reagents Moisture in Solvents/Reagents? investigate_coupling->check_reagents dry_reagents Dry Solvents & Use Fresh Reagents check_reagents->dry_reagents Yes check_activator Activator/Amidite Issue? check_reagents->check_activator No end Yield Improved dry_reagents->end optimize_coupling Optimize Activator & Increase Coupling Time check_activator->optimize_coupling Yes check_activator->end No optimize_coupling->end side_reactions Side Reactions Occurring? (e.g., Depurination) check_deprotection->side_reactions optimize_deprotection Adjust Deprotection Conditions (Time/Temp) side_reactions->optimize_deprotection Yes purification_loss Check Purification Method side_reactions->purification_loss No optimize_deprotection->end purification_loss->end

A logical workflow for troubleshooting low yields.

Synthesis_Cycle cluster_0 Solid-Phase Synthesis Cycle detritylation 1. Detritylation (Remove 5'-DMT) coupling 2. Coupling (Add Phosphoramidite) detritylation->coupling Free 5'-OH capping 3. Capping (Block Failures) coupling->capping Form P(III) Linkage oxidation 4. Oxidation (Stabilize Linkage) capping->oxidation Acetylate Unreacted OH oxidation->detritylation Form P(V) Linkage (Next Cycle)

The four key steps of the phosphoramidite synthesis cycle.

Side_Reactions synthesis Phosphoramidate Synthesis depurination Depurination (Abasic Site) synthesis->depurination Acidic Detritylation cyanoethylation N3-Cyanoethylation of Thymidine synthesis->cyanoethylation Basic Deprotection n_plus_1 n+1 Formation (Dimer Addition) synthesis->n_plus_1 Acidic Activator low_yield Low Yield & Impure Product depurination->low_yield cyanoethylation->low_yield n_plus_1->low_yield

Common side reactions that can reduce yield and purity.

References

Strategies to improve the diastereoselectivity of phosphoramidate reactions

Author: BenchChem Technical Support Team. Date: November 2025

This center provides researchers, scientists, and drug development professionals with targeted guidance for improving the diastereoselectivity of phosphoramidate reactions. Content is organized into frequently asked questions and a step-by-step troubleshooting guide to address common experimental challenges.

Troubleshooting Guide

This guide provides a structured approach to diagnosing and resolving issues of low diastereoselectivity in phosphoramidate synthesis.

dot

G cluster_start cluster_reagents Reagent & Substrate Considerations cluster_conditions Reaction Condition Optimization cluster_process Process & Workup cluster_end start Low Diastereoselectivity Observed reagent_purity Verify Purity of Starting Materials (Nucleoside, Phosphitylating Agent) start->reagent_purity First Step temp Lower Reaction Temperature moisture Ensure Anhydrous Conditions chiral_aux Employ a Chiral Auxiliary on Phosphorus reagent_purity->chiral_aux steric_bulk Modify Steric Bulk on Nucleoside or Ligand chiral_aux->steric_bulk steric_bulk->temp solvent Screen Different Solvents (e.g., THF, DME, Acetonitrile) temp->solvent catalyst Investigate Catalyst Effects (e.g., Lewis acids, chiral Brønsted acids) solvent->catalyst base Optimize Base (e.g., DIPEA, Triethylamine) catalyst->base base->moisture addition_rate Slow Reagent Addition Rate moisture->addition_rate end Improved Diastereoselectivity addition_rate->end G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis prep Dry glassware under vacuum. Add nucleoside and Cu(OTf)₂ to flask. dissolve Add anhydrous DME and stir to dissolve. prep->dissolve 1 add_base Add DIPEA to the mixture. dissolve->add_base 2 add_p Add phosphorochloridate dropwise at room temp. add_base->add_p 3 stir Stir under inert atmosphere for 8-12 hours. add_p->stir 4 monitor Monitor reaction by TLC/HPLC. stir->monitor 5 quench Quench reaction (e.g., with sat. NH₄Cl). monitor->quench 6 extract Extract with organic solvent (e.g., EtOAc). quench->extract 7 purify Purify by column chromatography. extract->purify 8 analyze Analyze d.r. by HPLC/NMR. purify->analyze 9

Technical Support Center: Purification of Commercial Dipentyl Phosphoramidate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing impurities from commercial Dipentyl phosphoramidate. The following information is based on established methods for the purification of analogous phosphoramidate compounds.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercial this compound?

A1: Commercial this compound may contain several types of impurities stemming from its synthesis and handling. Understanding these impurities is crucial for selecting the appropriate purification strategy. Common impurities can be categorized as follows:

  • Starting Materials: Unreacted pentanol and the amine source used in the synthesis.

  • Reaction Intermediates: Partially reacted species such as pentyl chlorophosphites.

  • Byproducts of Side Reactions:

    • Hydrolysis Products: Dipentyl H-phosphonate is a common impurity formed by the reaction of the phosphoramidate with water.

    • Oxidation Products: The trivalent phosphorus in this compound can be oxidized to pentavalent phosphorus species (phosphates).

    • Homocoupled Products: Self-reaction of intermediates can lead to impurities like bis(dipentylphosphino)amine.

Q2: What analytical techniques are recommended to assess the purity of this compound?

A2: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • ³¹P NMR Spectroscopy: This is the most powerful technique for identifying and quantifying phosphorus-containing compounds. The desired this compound will have a characteristic chemical shift, while impurities like Dipentyl H-phosphonate and oxidized species will appear at different chemical shifts.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is useful for identifying volatile impurities such as residual pentanol and other organic byproducts. Derivatization may be necessary for less volatile compounds.

  • ¹H and ¹³C NMR Spectroscopy: These techniques help to confirm the overall structure of the product and can be used to detect non-phosphorus-containing impurities.

  • Thin-Layer Chromatography (TLC): TLC is a quick and convenient method to monitor the progress of a purification process, such as column chromatography.

Q3: What are the primary methods for purifying commercial this compound?

A3: The most common and effective methods for purifying phosphoramidates, including this compound, are:

  • Flash Column Chromatography: This is a widely used technique to separate the desired product from impurities based on their different affinities for the stationary phase.

  • Liquid-Liquid Extraction: This method can be used to remove water-soluble impurities or to partition the product between two immiscible solvents.

  • Distillation (under reduced pressure): If the product is thermally stable, vacuum distillation can be effective in removing less volatile impurities.

Troubleshooting Guides

Issue 1: Presence of a significant peak corresponding to Dipentyl H-phosphonate in the ³¹P NMR spectrum.
Possible Cause Suggested Solution
Exposure to moisture during workup or storage. Ensure all solvents and glassware are rigorously dried before use. Handle the compound under an inert atmosphere (e.g., argon or nitrogen). Store the purified product in a desiccator or under an inert atmosphere.
Incomplete reaction during synthesis. If synthesizing in-house, ensure the reaction goes to completion by monitoring with TLC or ³¹P NMR.
Hydrolysis during purification (e.g., on silica gel). Deactivate the silica gel with a base like triethylamine (typically 1-2% in the eluent) before performing column chromatography. This neutralizes acidic sites on the silica that can promote hydrolysis.
Issue 2: Low recovery of the product after flash column chromatography.
Possible Cause Suggested Solution
Product is unstable on silica gel. As mentioned above, use deactivated silica gel. Minimize the time the compound spends on the column by using a faster flow rate (flash chromatography).
Inappropriate solvent system. Perform a thorough TLC analysis with different solvent systems to find an eluent that provides good separation and an appropriate Rf value (typically 0.2-0.4) for the product.
Product is co-eluting with an impurity. A different stationary phase (e.g., alumina) or a different solvent system may be required to achieve better separation.
Issue 3: Presence of oxidized impurities (pentavalent phosphorus species) in the final product.
Possible Cause Suggested Solution
Exposure to air (oxygen) during the reaction or purification. Perform all manipulations under an inert atmosphere. Use degassed solvents.
Presence of oxidizing agents. Ensure all reagents and solvents are free from peroxides or other oxidizing contaminants.

Experimental Protocols

Protocol 1: Purification of this compound by Flash Column Chromatography

This protocol describes a general procedure for the purification of this compound using flash column chromatography on silica gel.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (anhydrous)

  • Ethyl acetate (anhydrous)

  • Triethylamine

  • Glass column for flash chromatography

  • TLC plates (silica gel 60 F₂₅₄)

  • Collection tubes

  • Rotary evaporator

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in hexane. For every 1 gram of crude product, use approximately 25-50 grams of silica gel.

  • Column Packing: Pack the column with the silica gel slurry.

  • Eluent Preparation: Prepare the mobile phase. A common starting point is a mixture of hexane and ethyl acetate. The polarity can be adjusted based on TLC analysis. Add 1-2% (v/v) of triethylamine to the eluent to deactivate the silica gel.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a non-polar solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column.

  • Elution: Begin elution with the prepared solvent system, collecting fractions in test tubes. Monitor the separation by TLC.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator under reduced pressure to obtain the purified this compound.

Quantitative Data Summary (Illustrative)

The following table provides illustrative data on the purity of this compound before and after purification by flash column chromatography. Actual results may vary depending on the initial purity of the commercial product.

Analyte Purity before Purification (³¹P NMR) Purity after Purification (³¹P NMR)
This compound~85%>98%
Dipentyl H-phosphonate~10%<1%
Oxidized Impurities~5%<1%

Visualizations

Experimental Workflow for Purification

experimental_workflow cluster_prep Preparation cluster_chromatography Flash Column Chromatography cluster_analysis Analysis & Isolation crude_product Crude Dipentyl phosphoramidate dissolve Dissolve in minimal solvent crude_product->dissolve adsorb Adsorb onto silica gel dissolve->adsorb load_sample Load sample adsorb->load_sample pack_column Pack column with deactivated silica gel pack_column->load_sample elute Elute with solvent system load_sample->elute collect_fractions Collect fractions elute->collect_fractions tlc_analysis TLC analysis of fractions collect_fractions->tlc_analysis combine_fractions Combine pure fractions tlc_analysis->combine_fractions evaporate Solvent removal (Rotary Evaporator) combine_fractions->evaporate pure_product Pure Dipentyl phosphoramidate evaporate->pure_product

Caption: Workflow for the purification of this compound.

Logical Relationship of Impurities and Purification Steps

impurity_removal cluster_impurities Common Impurities cluster_solutions Purification & Prevention Strategies hydrolysis Hydrolysis Products (e.g., H-phosphonate) deactivated_silica Column Chromatography (Deactivated Silica) hydrolysis->deactivated_silica Removes anhydrous_conditions Anhydrous Solvents & Glassware hydrolysis->anhydrous_conditions Prevents oxidation Oxidation Products (Pentavalent P) inert_atmosphere Inert Atmosphere (N₂ or Ar) oxidation->inert_atmosphere Prevents starting_materials Unreacted Starting Materials starting_materials->deactivated_silica Removes extraction Liquid-Liquid Extraction starting_materials->extraction Removes

Caption: Relationship between impurities and purification strategies.

Technical Support Center: Phosphoramidite Production Scalability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the scaling up of phosphoramidite production.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the synthesis and purification of phosphoramidites at a larger scale.

Problem: Low Coupling Efficiency

Question: We are experiencing a significant drop in coupling efficiency as we scale up our phosphoramidite synthesis. What are the potential causes and how can we troubleshoot this issue?

Answer:

Low coupling efficiency is a common hurdle in large-scale phosphoramidite synthesis, often leading to a higher prevalence of truncated sequences and lower overall yield. The primary culprit is typically the presence of moisture.[1][2]

Potential Causes and Solutions:

  • Moisture in Reagents and Solvents: Water reacts with activated phosphoramidites, rendering them inactive for coupling.[1]

    • Solution: Use anhydrous acetonitrile (ACN) with a water content of 10-15 ppm or lower.[1] Always use freshly opened solvents or reagents. Consider drying reagents like the activator solution and the argon or helium used on the synthesizer with an in-line drying filter.[1] For phosphoramidite solutions that may have been exposed to moisture, treatment with 3 Å molecular sieves for 48 hours can restore coupling efficiency.[2]

  • Degraded Phosphoramidites: Phosphoramidites are sensitive to moisture and can degrade over time, even when stored under anhydrous conditions.[2]

    • Solution: Use fresh, high-quality phosphoramidites for large-scale synthesis. Perform regular quality control checks on stored phosphoramidites using ³¹P NMR to assess their integrity.

  • Inefficient Capping: Unreacted 5'-hydroxyl groups that are not properly capped in one cycle will be available to react in subsequent cycles, leading to deletion mutations. Inefficient capping can also be an indicator of excess moisture.[3]

    • Solution: Ensure your capping reagents (e.g., acetic anhydride and N-methylimidazole) are fresh and anhydrous.[4] Some synthesizers may benefit from a second capping step after oxidation to ensure the support is thoroughly dried before the next coupling step.[3]

  • Suboptimal Activator Concentration: The concentration of the activator is crucial for efficient coupling.

    • Solution: Ensure the correct concentration of the activator (e.g., 5-(ethylthio)-1H-tetrazole - ETT) is used. For some systems, a 20-fold molar excess of activator and a 5-fold molar excess of phosphoramidite relative to the synthesis scale is recommended.[4]

Problem: High Levels of Impurities in the Final Product

Question: Our scaled-up phosphoramidite batches are showing high levels of impurities, particularly P(V) species, as identified by ³¹P NMR. What is causing this and how can we mitigate it?

Answer:

The presence of impurities is a critical issue in phosphoramidite production, as they can be incorporated into the final oligonucleotide product, making purification difficult and impacting its performance.[5] Impurities are broadly classified as non-reactive/non-critical, reactive/non-critical, and reactive/critical.[5]

Potential Causes and Solutions:

  • Oxidation of Phosphoramidites: The trivalent phosphorus (P(III)) in phosphoramidites is susceptible to oxidation to the pentavalent state (P(V)), especially when exposed to air and moisture.

    • Solution: Maintain a strictly inert atmosphere (e.g., argon) throughout the synthesis process, especially during reagent preparation and transfer.[4] Use fresh, anhydrous solvents and reagents.

  • Side Reactions During Synthesis: Incomplete reactions or side reactions can lead to a variety of impurities.

    • Solution: Optimize reaction times and temperatures for each step of the synthesis cycle. Ensure efficient mixing, which can be a challenge in larger reaction vessels.

  • Impure Starting Materials: The quality of the starting nucleosides and phosphitylating agents can significantly impact the purity of the final phosphoramidite.

    • Solution: Source high-purity raw materials from reputable vendors. Perform thorough quality control on incoming materials.

Problem: Inefficient Purification at Large Scale

Question: We are struggling to purify our phosphoramidites effectively and economically at a multi-gram scale. Column chromatography is becoming a bottleneck. What are the alternatives?

Answer:

Scaling up purification is a major challenge, as traditional methods like silica gel chromatography are often not cost-effective or efficient for large quantities.[6]

Alternative Purification Strategy: Catching-by-Polymerization (CBP)

This non-chromatographic method offers a scalable alternative for purifying oligonucleotides synthesized using tagged phosphoramidites.[7]

Workflow:

  • Tagging: The full-length oligonucleotide is tagged during synthesis using a polymerizable tagging phosphoramidite. Failure sequences remain untagged as they are capped.[7]

  • Cleavage and Deprotection: The tagged oligonucleotide is cleaved from the solid support and deprotected.[7]

  • Co-polymerization: The tagged, full-length sequences are co-polymerized into a polyacrylamide gel.[7]

  • Washing: The untagged failure sequences are washed away with water.[7]

  • Cleavage from Gel: The pure, full-length oligonucleotides are cleaved from the gel.[7]

This method avoids the use of large volumes of solvents and silica gel associated with chromatography, making it more scalable and cost-effective.[7]

Frequently Asked Questions (FAQs)

Q1: How does coupling efficiency impact the overall yield of a long oligonucleotide?

A1: The impact of coupling efficiency on the final yield is cumulative and becomes more significant as the length of the oligonucleotide increases. Even a small decrease in average coupling efficiency can lead to a dramatic reduction in the amount of full-length product. For example, for a 100-base oligonucleotide, an average coupling efficiency of 98% will result in only about 13% of the final product being the full-length sequence.[1]

Q2: What are the key parameters to monitor during a scaled-up phosphoramidite synthesis?

A2: Key parameters to monitor include:

  • Reagent and Solvent Water Content: As discussed, this is critical for maintaining high coupling efficiency.[1]

  • Reaction Temperature: Consistent temperature control is crucial for reproducible reaction kinetics.

  • Mixing Efficiency: Ensuring homogenous mixing in large reactors is vital for complete reactions.

  • Detritylation Efficiency: The removal of the DMT protecting group can be monitored spectrophotometrically by measuring the absorbance of the released trityl cation at 495 nm.

Q3: How can we minimize the environmental impact of large-scale phosphoramidite production?

A3: The primary environmental concern is the large volume of hazardous solvent waste generated. Strategies to mitigate this include:

  • Solvent Recycling: Implementing robust solvent recovery and recycling programs.

  • Alternative Chemistries: Exploring greener synthesis routes, such as liquid-phase synthesis, which can reduce reagent consumption.[8]

  • Chromatography Alternatives: Adopting non-chromatographic purification methods like "Catching-by-Polymerization" to reduce solvent usage.[7]

Q4: What are the common side reactions to be aware of during scale-up?

A4: Besides oxidation, other side reactions can occur:

  • Formation of GG Dimers: The acidic nature of the activator can cause a small amount of detritylation of the dG phosphoramidite during coupling, leading to the formation of a GG dimer that gets incorporated into the sequence.[1]

  • Transamination: During deprotection, some reagents like ethylenediamine (EDA) can cause side reactions, such as the transamination of N4-benzoyl cytidine.[2]

Data Presentation

Table 1: Comparison of Phosphoramidite Purity from Different Vendors

SampleCoA Specification LimitsVendor A Observed Purity (%)Vendor B Observed Purity (%)
iBu dG β-Cyanoethyl Phosphoramidite≥98.0%99.698.6
T β-Cyanoethyl Phosphoramidite≥98.0%99.699.3
Bz dA β-Cyanoethyl Phosphoramidite≥98.0%99.899.5
Bz dC Beta Cyanoethyl Phosphoramidite≥98.0%99.298.9

Data adapted from a study comparing phosphoramidite raw materials.[9]

Table 2: Purity of DNA Phosphoramidite Reference Standards by ³¹P NMR

SampleMain Component (%)P(V) Impurities (%)
dG99.570.43
T99.570.43
A99.780.22
dC99.190.81
5-Me dC99.610.40

This table shows the purity of reference standard phosphoramidites as determined by ³¹P NMR, with P(III) impurities being below the detection limit.[9]

Table 3: Effect of Coupling Efficiency on Oligonucleotide Yield and Purity

PrimerAverage Coupling Efficiency (%)Yield (ng/µl)Purity (OD260/280)
Brucella-specific forward99.9724561.85
Brucella-specific reverse99.9524401.84
β-actin forward684681.14
β-actin reverse423651.12

This data illustrates the direct correlation between higher coupling efficiency and increased yield and purity of the final oligonucleotide product.[10]

Experimental Protocols

Protocol 1: Purity Analysis of Phosphoramidites by RP-HPLC

This protocol outlines a general method for assessing the purity of phosphoramidite samples using reverse-phase high-performance liquid chromatography.

Materials:

  • C18 column (e.g., 250 x 4.6 mm, 5 µM particle size)[9]

  • Mobile Phase A: 0.1M triethylammonium acetate (TEAA) in water (pH 7.0 ± 0.1)[9]

  • Mobile Phase B: Acetonitrile[9]

  • Phosphoramidite sample

  • Anhydrous acetonitrile for sample preparation[9]

Procedure:

  • Sample Preparation: Prepare a ~1.0 mg/mL solution of the phosphoramidite sample in anhydrous acetonitrile.[9]

  • Chromatographic Conditions:

    • Column Temperature: Ambient[9]

    • Flow Rate: 1 mL/min[9]

    • Gradient Elution: A suitable gradient of Mobile Phase B into Mobile Phase A should be used to achieve separation of the phosphoramidite diastereomers and any impurities.

  • Injection: Inject the sample onto the HPLC system.

  • Data Analysis: Calculate the purity based on the total peak area. The two diastereomers of the phosphoramidite will appear as two major peaks.[9]

Protocol 2: Quality Control of Phosphoramidites by ³¹P NMR

This protocol describes the use of ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy to determine the purity of phosphoramidites and identify phosphorus-containing impurities.

Materials:

  • NMR spectrometer with a phosphorus probe

  • NMR tubes

  • Deuterated solvent (e.g., CDCl₃ or CD₃CN)

  • Phosphoramidite sample

Procedure:

  • Sample Preparation: Dissolve an appropriate amount of the phosphoramidite sample in the deuterated solvent in an NMR tube.

  • NMR Acquisition:

    • Record the ³¹P NMR spectrum at an appropriate frequency (e.g., 202 MHz).[9]

    • Use a proton-decoupled pulse program to simplify the spectrum.[9]

  • Data Analysis:

    • The main phosphoramidite (P(III)) signals will appear as a pair of singlets (for the two diastereomers) typically in the range of 140-155 ppm.[11]

    • P(V) impurities, such as the oxidized phosphonate, will appear in the range of -25 to 99 ppm.[9]

    • Other P(III) impurities will appear between 100 to 169 ppm, excluding the main product peaks.[9]

    • Quantify the purity by integrating the respective peak areas.

Visualizations

Phosphoramidite_Synthesis_Workflow cluster_synthesis_cycle Solid-Phase Synthesis Cycle Deblocking 1. Deblocking (Detritylation) Removes 5'-DMT protecting group Coupling 2. Coupling Adds next phosphoramidite Deblocking->Coupling Exposes 5'-OH Capping 3. Capping Blocks unreacted 5'-OH groups Coupling->Capping Links new base Oxidation 4. Oxidation Stabilizes phosphite triester to phosphate triester Capping->Oxidation Prevents deletion mutations Oxidation->Deblocking Completes cycle, ready for next base Cleavage Cleavage & Deprotection Oxidation->Cleavage After final cycle Start Start: Solid Support with First Nucleoside Start->Deblocking End Final Product: Full-Length Oligonucleotide Purification Purification Cleavage->Purification Purification->End

Caption: Standard workflow for solid-phase phosphoramidite oligonucleotide synthesis.

Troubleshooting_Low_Coupling_Efficiency Problem Problem: Low Coupling Efficiency Cause1 Cause: Moisture in Reagents/Solvents Problem->Cause1 Cause2 Cause: Degraded Phosphoramidites Problem->Cause2 Cause3 Cause: Inefficient Capping Problem->Cause3 Solution1 Solution: Use anhydrous solvents (≤15 ppm H₂O) Dry reagents with molecular sieves Cause1->Solution1 Solution2 Solution: Use fresh, high-quality phosphoramidites Perform regular QC by ³¹P NMR Cause2->Solution2 Solution3 Solution: Use fresh capping reagents Consider a second capping step Cause3->Solution3

Caption: Troubleshooting logic for low coupling efficiency in phosphoramidite synthesis.

Impurity_Analysis_Workflow Sample Phosphoramidite Sample HPLC RP-HPLC Analysis Sample->HPLC NMR ³¹P NMR Analysis Sample->NMR HPLC_Result HPLC Data: Purity (%), Impurity Profile HPLC->HPLC_Result NMR_Result ³¹P NMR Data: P(III) vs P(V) ratio, Identification of P-impurities NMR->NMR_Result Decision Purity & Impurity Profile Acceptable? HPLC_Result->Decision NMR_Result->Decision Pass Pass QC Decision->Pass Yes Fail Fail QC: Investigate & Remediate Decision->Fail No

Caption: Workflow for phosphoramidite impurity analysis using HPLC and ³¹P NMR.

References

Overcoming solubility issues with Dipentyl phosphoramidate in reaction mixtures

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Dipentyl phosphoramidate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during its use in reaction mixtures, with a focus on overcoming solubility challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general solubility characteristics?

Q2: I am observing incomplete dissolution of this compound in my reaction solvent. What are the initial steps to address this?

Incomplete dissolution is a common issue. Initial troubleshooting should involve:

  • Solvent Selection: Ensure you are using an appropriate solvent. Refer to the solvent selection guide below.

  • Gentle Heating: Carefully warming the mixture can significantly increase the solubility of many organic compounds.

  • Sonication: Using an ultrasonic bath can help to break down solid aggregates and enhance dissolution.

  • Stirring: Ensure vigorous and constant stirring to maximize the interaction between the solvent and the solute.

Q3: Can the presence of impurities affect the solubility of this compound?

Yes, impurities in either the this compound or the solvent can affect solubility. Water is a common impurity in many organic solvents and can decrease the solubility of nonpolar compounds. Ensure you are using anhydrous solvents, especially in moisture-sensitive reactions.

Q4: Are there any known incompatibilities of this compound with common reaction conditions?

Phosphoramidates can be sensitive to acidic conditions, which can lead to decomposition.[1] The stability of phosphoramidites, a related class of compounds, is known to be affected by the presence of water and acid.[2] Therefore, it is advisable to use neutral or slightly basic reaction conditions where possible.

Troubleshooting Guide: Overcoming Solubility Issues

This guide provides a systematic approach to resolving solubility problems with this compound in your reaction mixtures.

Problem: this compound is not dissolving in the chosen reaction solvent.

Logical Troubleshooting Workflow

Caption: A step-by-step workflow for troubleshooting solubility issues.

Data Presentation: Solvent Selection Guide

The following table provides a guide to common organic solvents and their suitability for dissolving this compound, based on general principles of organophosphorus compound solubility.

SolventPolarity IndexDielectric Constant (20°C)Boiling Point (°C)Suitability & Remarks
Non-Polar Aprotic
Toluene2.42.38111Good starting point. Often used in phosphoramidate synthesis.[3][4] Can be heated to increase solubility.
Dichloromethane (DCM)3.19.0840Good solubility expected. Its moderate polarity should effectively solvate the molecule. Often used for lipophilic phosphoramidites.[5]
Tetrahydrofuran (THF)4.07.5866Good solubility expected. A common solvent in organic synthesis that can dissolve a wide range of compounds. Sometimes used with dichloromethane for poorly soluble compounds.[6]
Polar Aprotic
Acetonitrile (MeCN)5.837.582Likely soluble. A common solvent for phosphoramidites, though the longer pentyl chains may reduce solubility compared to smaller analogs.[2][5][6]
N,N-Dimethylformamide (DMF)6.436.7153Likely soluble, use with caution. Its high polarity and boiling point can be advantageous, but it can be difficult to remove and may participate in side reactions.[7]
Polar Protic
Isopropanol3.919.982.5Moderate to low solubility expected. The hydrogen bonding capability may not be ideal for the nonpolar pentyl chains.
Water10.280.1100Insoluble. The long alkyl chains make it highly unlikely to dissolve in water.

Disclaimer: This data is a general guide. Empirical testing is recommended to determine the optimal solvent for your specific reaction conditions.

Experimental Protocols

Protocol 1: Use of a Co-Solvent System

If this compound has poor solubility in your primary reaction solvent, a co-solvent can be introduced to increase its solubility.

Objective: To achieve a homogeneous reaction mixture by adding a small amount of a second solvent in which the compound is more soluble.

Materials:

  • Primary reaction solvent (e.g., Toluene)

  • Co-solvent (e.g., Dichloromethane or THF)

  • This compound

  • Reaction vessel with stirring

Procedure:

  • To the reaction vessel, add the primary solvent and begin stirring.

  • Add the this compound to the stirring solvent.

  • Observe for complete dissolution. If the solid remains, begin adding the co-solvent dropwise.

  • Continue adding the co-solvent until the this compound is fully dissolved.

  • Note: Do not exceed 20% (v/v) of the co-solvent initially, as a large proportion may significantly alter the reaction conditions and outcome.

Logical Relationship of Solvent Properties for Co-Solvent Selection

CoSolventSelection A Primary Solvent (e.g., Toluene - Nonpolar) B This compound (Poorly Soluble) A->B Fails to dissolve D Homogeneous Solution A->D Forms bulk of solution B->D Dissolves in mixture C Co-Solvent (e.g., DCM/THF - Moderately Polar) C->B Increases solubility of C->D Added in small volume

Caption: Relationship between solvents and solute in a co-solvent system.

Protocol 2: Slow Addition of Reagent

For reactions where this compound is a reagent, adding it slowly as a solution can prevent it from crashing out of the reaction mixture.

Objective: To maintain a low, soluble concentration of this compound throughout the reaction.

Materials:

  • Reaction solvent

  • This compound

  • Addition funnel or syringe pump

  • Reaction vessel with stirring

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent in which it is highly soluble (e.g., Dichloromethane or THF).

  • Set up the reaction with all other components in the main reaction vessel.

  • Using an addition funnel or a syringe pump, add the this compound solution to the reaction mixture dropwise over a prolonged period (e.g., 1-2 hours).

  • Maintain vigorous stirring throughout the addition.

References

Validation & Comparative

A Comparative Guide to the ¹H and ³¹P NMR Characterization of Dipentyl Phosphoramidate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the ¹H and ³¹P Nuclear Magnetic Resonance (NMR) characteristics of dipentyl phosphoramidate against other dialkyl phosphoramidates. The information presented herein is intended to aid in the identification, characterization, and quality control of phosphoramidate compounds, which are pivotal intermediates in the synthesis of oligonucleotides and other therapeutic agents.

Data Presentation: Comparative NMR Data

The following table summarizes the expected ¹H and ³¹P NMR spectral data for this compound, alongside reported data for diethyl and dibutyl phosphoramidates for comparative purposes.

CompoundFormulaSolvent¹H NMR Data (δ, ppm, Multiplicity, J in Hz)³¹P NMR Data (δ, ppm)
This compound C₁₀H₂₄NO₃PCDCl₃Estimated values: ~4.0 - 4.2 (m, 4H, -OCH₂) ~1.6 - 1.7 (m, 4H, -OCH₂CH₂ -) ~1.3 - 1.4 (m, 8H, -CH₂(CH₂)₂CH₃) ~0.9 (t, J ≈ 7 Hz, 6H, -CH₃) ~3.5 (br s, 2H, -NH₂)~8 - 10
Diethyl Phosphoramidate C₄H₁₂NO₃PCDCl₃4.08 (dq, J = 8.2, 7.1 Hz, 4H, -OCH₂) 1.32 (t, J = 7.1 Hz, 6H, -CH₃) 3.47 (br s, 2H, -NH₂)8.3[1]
Dibutyl Phosphoramidate C₈H₂₀NO₃PCDCl₃4.01 (q, J = 6.7 Hz, 4H, -OCH₂) 1.66 (quint, J = 6.7 Hz, 4H, -OCH₂CH₂ -) 1.41 (sext, J = 7.4 Hz, 4H, -CH₂CH₂ CH₃) 0.94 (t, J = 7.4 Hz, 6H, -CH₃) 3.39 (br s, 2H, -NH₂)9.5 - 13.5[2]

Note: The chemical shifts and coupling constants for this compound are estimated based on the trends observed for diethyl and dibutyl phosphoramidates and general principles of NMR spectroscopy. The broadness of the -NH₂ signal is due to quadrupole broadening and/or chemical exchange.

Experimental Protocols

General Synthesis of Dialkyl Phosphoramidates

A common method for the synthesis of dialkyl phosphoramidates is the reaction of a dialkyl phosphite with an amine in the presence of a mild oxidizing agent, often referred to as the Atherton-Todd reaction.

Materials:

  • Dipentyl phosphite

  • Ammonia (aqueous solution or gas)

  • Carbon tetrachloride (CCl₄) or other suitable oxidizing agent

  • Triethylamine (Et₃N)

  • Anhydrous solvent (e.g., dichloromethane, acetonitrile)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve dipentyl phosphite in an anhydrous solvent.

  • Add triethylamine to the solution.

  • Cool the mixture in an ice bath.

  • Slowly bubble ammonia gas through the solution or add a concentrated aqueous ammonia solution dropwise while stirring.

  • After the addition of the amine, slowly add a solution of the oxidizing agent (e.g., carbon tetrachloride in the solvent) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy.

  • Upon completion, the reaction mixture is typically washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

NMR Sample Preparation and Analysis

Sample Preparation:

  • Dissolve approximately 10-20 mg of the purified phosphoramidate in about 0.6-0.7 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy:

  • Instrument: 400 MHz or higher NMR spectrometer.

  • Parameters:

    • Number of scans: 16-64

    • Relaxation delay: 1-5 seconds

    • Pulse width: 90°

    • Spectral width: Appropriate for the proton chemical shift range (e.g., 0-12 ppm).

³¹P NMR Spectroscopy:

  • Instrument: NMR spectrometer equipped with a phosphorus probe.

  • Parameters:

    • Number of scans: 128-512 (due to lower sensitivity compared to ¹H)

    • Relaxation delay: 2-5 seconds

    • Pulse width: 90°

    • Proton decoupling: Broadband decoupling to simplify the spectrum.

    • Reference: 85% H₃PO₄ (external or internal).

Mandatory Visualization

NMR_Workflow cluster_synthesis Synthesis & Purification cluster_sample_prep Sample Preparation cluster_analysis NMR Analysis cluster_data_processing Data Processing & Interpretation synthesis Synthesis of This compound purification Purification (e.g., Column Chromatography) synthesis->purification dissolve Dissolve in Deuterated Solvent purification->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire_1h Acquire ¹H NMR Spectrum transfer->acquire_1h acquire_31p Acquire ³¹P NMR Spectrum transfer->acquire_31p process Process Spectra (FT, Phasing, Baseline Correction) acquire_1h->process acquire_31p->process interpret Interpret Spectra (Chemical Shifts, Couplings) process->interpret final_report Final Report interpret->final_report Characterization Complete

Caption: Workflow for the NMR characterization of this compound.

References

A Comparative Guide to the Mass Spectrometry Analysis of Dipentyl Phosphoramidate and its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of mass spectrometry techniques for the analysis of Dipentyl phosphoramidate and its derivatives. The information presented here is intended to assist researchers in selecting the appropriate analytical methodology and in interpreting the resulting data. The guide covers both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), detailing experimental protocols, data interpretation, and a comparative summary of their performance.

Introduction to Mass Spectrometry of Phosphoramidates

This compound and its derivatives are a class of organophosphorus compounds with a variety of applications, including as intermediates in organic synthesis and as potential therapeutic agents. Accurate and reliable analytical methods are crucial for their characterization, purity assessment, and for studying their metabolic fate. Mass spectrometry, coupled with chromatographic separation, is a powerful tool for the analysis of these compounds. The choice between GC-MS and LC-MS, as well as the specific ionization and analysis modes, will depend on the analyte's properties and the analytical goals.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. For phosphoramidates, this method often provides detailed structural information through predictable fragmentation patterns upon electron ionization (EI).

Fragmentation of Dialkyl Phosphoramidates under Electron Ionization

The fragmentation of O,O-dialkyl N,N-dialkyl phosphoramidates under electron impact conditions has been studied, and clear fragmentation patterns have been identified.[1] For a compound like this compound, the fragmentation is expected to proceed through several key pathways:

  • Alpha-Cleavage: Cleavage of the C-C bond alpha to the oxygen or nitrogen atoms.

  • McLafferty Rearrangement: Hydrogen rearrangement followed by the elimination of an alkene.

  • Cleavage of the P-N or P-O bonds: Leading to characteristic ions corresponding to the phosphate core and the alkyl or amino moieties.

Distinguishable mass spectra can be obtained for isomeric compounds based on the relative abundances of characteristic ions, particularly in the low mass region.[1]

Experimental Protocol: GC-MS of this compound

A standard protocol for the GC-MS analysis of organophosphorus compounds can be adapted for this compound.[2]

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

  • Column: A low-polarity column, such as one with a 5% diphenyl/95% dimethyl polysiloxane stationary phase, is suitable.[2]

GC Conditions:

  • Injection Mode: Splitless

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 1 minute

    • Ramp: 10 °C/min to 280 °C

    • Hold at 280 °C for 5 minutes

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Source Temperature: 230 °C

  • Mass Range: m/z 40-500

Note on Derivatization: For less volatile or more polar phosphoramidate derivatives, derivatization might be necessary to improve chromatographic performance and sensitivity.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

LC-MS is a highly sensitive and versatile technique, particularly well-suited for the analysis of less volatile and thermally labile compounds. Electrospray ionization (ESI) is the most common ionization technique for phosphoramidates.

ESI-MS/MS Fragmentation of Phosphoramidates

The fragmentation of phosphoramidates in ESI-MS/MS can be investigated in both positive and negative ion modes.

  • Positive Ion Mode: In positive ESI, phosphoramidates typically form protonated molecules [M+H]+ or adducts with sodium [M+Na]+ or potassium [M+K]+. Collision-induced dissociation (CID) of the protonated molecule is expected to involve the loss of the pentyl groups as pentene, as well as cleavage of the P-N and P-O bonds. For more complex phosphoramidate conjugates, characteristic losses of moieties attached to the phosphorus and nitrogen atoms are observed.[3]

  • Negative Ion Mode: In negative ESI, deprotonated molecules [M-H]- are formed. Fragmentation in this mode can also provide valuable structural information. For some nucleoside phosphoramidate monoesters, novel rearrangement reactions have been observed in negative ion ESI-MS/MS.[4]

Experimental Protocol: LC-MS/MS of this compound

The following protocol is a general guideline for the LC-MS/MS analysis of phosphoramidates and can be optimized for this compound.[5][6][7]

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) or Ultra-High-Performance Liquid Chromatograph (UHPLC) system.

  • Mass Spectrometer equipped with an Electrospray Ionization (ESI) source.

LC Conditions:

  • Column: A C18 reversed-phase column is a common choice.

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • Start with 10% B, hold for 1 minute

    • Linearly increase to 95% B over 8 minutes

    • Hold at 95% B for 2 minutes

    • Return to 10% B and equilibrate for 3 minutes

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

MS Conditions:

  • Ionization Mode: ESI in both positive and negative modes.

  • Capillary Voltage: 3.5 kV (positive), -3.0 kV (negative)

  • Source Temperature: 150 °C

  • Desolvation Gas Temperature: 350 °C

  • Data Acquisition: Full scan MS and data-dependent MS/MS.

Performance Comparison: GC-MS vs. LC-MS/MS

FeatureGC-MS with EILC-MS/MS with ESI
Analyte Volatility Requires volatile or derivatized analytes.Suitable for a wide range of polarities and volatilities.
Thermal Stability Requires thermally stable analytes.Ideal for thermally labile compounds.
Sensitivity Generally lower than LC-MS/MS. For related organophosphorus pesticides, the limit of quantification for LC-MS/MS was found to be 100 times lower than a typical GC-MS method.[8]High sensitivity, often in the picogram to femtogram range.
Structural Information Rich fragmentation spectra from EI, useful for structural elucidation.Fragmentation is controlled in MS/MS, providing specific structural information.
Matrix Effects Can be less prone to ion suppression than ESI.Susceptible to ion suppression or enhancement from matrix components.[9]
Sample Preparation May require derivatization.Often requires less sample preparation.

Logical Workflow for Mass Spectrometry Analysis

The following diagram illustrates a typical workflow for the mass spectrometry analysis of this compound and its derivatives.

MassSpec_Workflow Workflow for Mass Spectrometry Analysis of Phosphoramidates cluster_SamplePrep Sample Preparation cluster_Analysis Analysis cluster_Data Data Interpretation Sample Sample containing this compound Extraction Extraction/Purification Sample->Extraction GCMS GC-MS Analysis Extraction->GCMS Volatile/Derivatized LCMS LC-MS/MS Analysis Extraction->LCMS Non-volatile/Thermally labile Derivatization Derivatization (optional, for GC-MS) Derivatization->GCMS GCMS->Derivatization Requires if not volatile GCMS_Data EI Fragmentation Pattern Analysis GCMS->GCMS_Data LCMS_Data ESI-MS/MS Fragmentation Analysis LCMS->LCMS_Data Quant Quantitative Analysis GCMS_Data->Quant LCMS_Data->Quant

Caption: A logical workflow for the analysis of phosphoramidates.

Signaling Pathway of Analysis Choice

The decision between GC-MS and LC-MS is primarily driven by the physicochemical properties of the analyte.

Analysis_Choice Decision Pathway for Analytical Method Selection Analyte Analyte Properties Volatile Volatile & Thermally Stable? Analyte->Volatile GCMS GC-MS Volatile->GCMS Yes Derivatize Derivatization Feasible? Volatile->Derivatize No LCMS LC-MS/MS Derivatize->GCMS Yes Derivatize->LCMS No

Caption: Decision pathway for selecting an analytical method.

Conclusion

Both GC-MS and LC-MS/MS are powerful techniques for the analysis of this compound and its derivatives.

  • GC-MS with EI is a valuable tool for structural elucidation due to its reproducible and well-understood fragmentation patterns, especially when analyzing relatively simple and volatile phosphoramidates.

  • LC-MS/MS with ESI offers superior sensitivity and is the method of choice for less volatile, thermally labile, and more complex phosphoramidate derivatives.[8] It also provides high selectivity through MS/MS analysis.

The selection of the most appropriate technique will depend on the specific research question, the nature of the sample matrix, and the required sensitivity. For comprehensive characterization, employing both techniques can provide complementary information.

References

A Comparative Analysis of the Reactivity of Dialkyl Phosphoramidates: A Focus on Dipentyl Phosphoramidate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the chemical reactivity of Dipentyl phosphoramidate alongside other common dialkyl phosphoramidates. The analysis is tailored for researchers, scientists, and professionals in drug development, offering objective comparisons supported by established chemical principles and illustrative experimental data. Phosphoramidates are a critical class of organophosphorus compounds, notable for their P-N bond, which is fundamental to their role as synthetic intermediates and, crucially, as prodrugs in modern therapeutics.[1]

Phosphoramidate-based prodrugs, such as ProTides, are designed to enhance the cellular uptake of nucleotide analogues used in antiviral and anticancer treatments.[2][3] Their therapeutic efficacy hinges on the stability of the phosphoramidate bond extracellularly and its controlled cleavage intracellularly to release the active monophosphate metabolite.[3] Understanding the relative reactivity of different phosphoramidates is therefore paramount for designing effective drug delivery systems. This guide focuses on hydrolysis as a key measure of reactivity, as it is the primary pathway for both activation and degradation.[4]

Comparative Reactivity: Hydrolysis Rates

The reactivity of dialkyl phosphoramidates is significantly influenced by the nature of the alkyl substituents on the phosphate oxygen atoms. Generally, the rate of hydrolysis is affected by steric hindrance and electronic effects imparted by these groups. Under acidic conditions, the P-N bond is selectively cleaved following protonation of the nitrogen atom, which makes the amino group a better leaving group for subsequent nucleophilic attack by water.[1]

The following table summarizes illustrative quantitative data on the hydrolysis half-lives of various dialkyl phosphoramidates under different pH conditions. The data for this compound is an extrapolation based on established trends where increasing the steric bulk of the alkyl chain generally decreases the rate of hydrolysis.[2][5]

CompoundAlkyl GroupHalf-life (t½) at pH 2 (Acidic)Half-life (t½) at pH 7 (Neutral)Half-life (t½) at pH 12 (Alkaline)
Dimethyl phosphoramidateMethyl~1.5 hours~15 days~20 hours
Diethyl phosphoramidateEthyl~3.0 hours~25 days~35 hours
Dibutyl phosphoramidateButyl~5.5 hours~40 days~60 hours
This compound Pentyl ~8.0 hours (Estimated) ~55 days (Estimated) ~85 hours (Estimated)

Note: The data presented are representative values compiled for comparative purposes and can vary based on specific experimental conditions such as temperature, buffer composition, and ionic strength.

Experimental Protocols

To quantitatively assess and compare the reactivity of phosphoramidates, kinetic studies monitoring their hydrolysis are essential. The following is a detailed methodology for a typical hydrolysis experiment using ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol: Kinetic Analysis of Phosphoramidate Hydrolysis via ³¹P NMR Spectroscopy

1. Objective: To determine the rate of hydrolysis and the half-life (t½) of a given dialkyl phosphoramidate at a specific pH and temperature.

2. Materials:

  • Dialkyl phosphoramidate (e.g., this compound)

  • Buffered solutions (e.g., HCl/KCl for pH 2, HEPES for pH 7.5, KCl/NaOH for pH 12)

  • Deuterated water (D₂O) for NMR field locking

  • Internal standard (e.g., triphenyl phosphate)

  • NMR tubes

  • Thermostated NMR spectrometer

3. Procedure: a. Sample Preparation: i. Prepare a stock solution of the phosphoramidate in a suitable organic solvent (e.g., acetonitrile) if not readily soluble in the aqueous buffer. ii. In a clean NMR tube, add 450 µL of the pre-thermostated buffer solution (e.g., at 37 °C). iii. Add 50 µL of D₂O. iv. Add a known concentration of the internal standard. v. Initiate the reaction by adding a small, known amount of the phosphoramidate stock solution to the NMR tube to achieve the desired final concentration (e.g., 10 mM). vi. Mix the contents of the tube thoroughly and place it immediately into the pre-thermostated NMR spectrometer.

Visualizing Reaction Mechanisms and Workflows

Diagrams created using Graphviz provide clear visual representations of the chemical processes and experimental designs discussed.

G sub Dialkyl Phosphoramidate protonated_sub N-Protonated Intermediate sub->protonated_sub 1. Protonation (fast) h_ion H⁺ ts Transition State (SN2@P) protonated_sub->ts 2. Nucleophilic Attack water H₂O water->ts prod1 Dialkyl Phosphate ts->prod1 3. P-N Bond Cleavage prod2 Amine (R'₂NH₂⁺) ts->prod2

Caption: Mechanism of acid-catalyzed hydrolysis of a dialkyl phosphoramidate.

G prep Sample Preparation (Phosphoramidate in buffered D₂O) nmr Time-course ³¹P NMR Acquisition prep->nmr t = 0 process Spectral Processing (Integration vs. Time) nmr->process plot Kinetic Plotting (ln[C] vs. Time) process->plot calc Calculate Rate Constant (k) and Half-life (t½) plot->calc

Caption: Experimental workflow for kinetic analysis of phosphoramidate hydrolysis.

G center Phosphoramidate Reactivity (Hydrolysis) sterics Steric Hindrance (Alkyl Group Size) center->sterics Decreases Rate electronics Electronic Effects (N-Substituents) center->electronics Modulates Rate ph pH of Solution (Acid/Base Catalysis) center->ph Accelerates Rate (non-neutral) temp Temperature center->temp Increases Rate catalyst Catalysts (Enzymatic/Chemical) center->catalyst Accelerates Rate

Caption: Key factors influencing the hydrolytic reactivity of phosphoramidates.

References

A Comparative Guide to Analytical Techniques for Assessing the Purity of Dipentyl Phosphoramidate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of phosphoramidates, such as Dipentyl phosphoramidate, is a critical parameter in drug development and chemical synthesis, directly impacting the efficacy and safety of the final product. This guide provides a comparative overview of key analytical techniques for assessing the purity of these compounds, supported by experimental data and detailed protocols.

Overview of Analytical Techniques

Several analytical techniques can be employed to determine the purity of phosphoramidates. The most prominent and effective methods include High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) and Mass Spectrometry (MS) detection, and Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) spectroscopy. Other techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Elemental Analysis can also provide valuable information. The choice of technique depends on the specific purity requirements, the nature of potential impurities, and the available instrumentation.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the purity assessment of phosphoramidites due to its high resolution and sensitivity.[1][2][3] It can be performed in two primary modes: Reversed-Phase (RP) and Normal-Phase (NP).

  • Reversed-Phase HPLC (RP-HPLC): This is the most common mode used for phosphoramidate analysis.[2][4] It separates compounds based on their hydrophobicity. A nonpolar stationary phase (like C18) is used with a polar mobile phase.[4] Gradient elution is often employed to achieve optimal separation of the main compound from its impurities.[2][4]

  • Normal-Phase HPLC (NP-HPLC): In this mode, a polar stationary phase is used with a nonpolar mobile phase to separate compounds based on their polarity.[2][3] NP-HPLC can be a valuable alternative for resolving impurities that are not well-separated by RP-HPLC.[2]

Detection Methods for HPLC:

  • Ultraviolet (UV) Detection: UV detection is widely used for quantitative analysis, where the analyte's response is proportional to its concentration.[1] The purity is often determined by calculating the peak area percentage of the main component relative to the total peak area.[1]

  • Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer provides structural information about the main compound and its impurities, enabling their identification.[1] High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, aiding in the elucidation of elemental compositions.[5][6]

Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) Spectroscopy

³¹P NMR is a powerful and specific technique for the analysis of organophosphorus compounds.[7][8] Since each phosphorus-containing species gives a distinct signal in the ³¹P NMR spectrum, this technique is highly effective for identifying and quantifying phosphorus-containing impurities.[4] The purity of a phosphoramidite can be determined by integrating the signal of the main P(III) species and comparing it to the signals of P(V) oxidation products or other phosphorus-containing impurities.[4] As the P(III) atom in a phosphoramidite is chiral, it typically shows two peaks corresponding to the two diastereomers.[4][9]

Quantitative Data Comparison

The following tables summarize typical quantitative data obtained from the analysis of phosphoramidites using HPLC-UV and ³¹P NMR.

Table 1: HPLC-UV Purity Assessment of a Phosphoramidite Sample

ParameterResult
Purity by Peak Area (%) 99.5%
Retention Time (min) 15.2 min (major peak)
Number of Impurities Detected 3
Impurity 1 (Peak Area %) 0.2%
Impurity 2 (Peak Area %) 0.15%
Impurity 3 (Peak Area %) 0.15%

Table 2: ³¹P NMR Purity Assessment of a Phosphoramidite Sample

ParameterResult
Chemical Shift (ppm) of P(III) Diastereomers 149.1 and 149.3 ppm
P(III) Content (%) 99.2%
Chemical Shift (ppm) of P(V) Impurity -1.5 ppm
P(V) Impurity Content (%) 0.8%

Experimental Protocols

Protocol 1: Reversed-Phase HPLC-UV/MS Method

This protocol outlines a general procedure for the purity analysis of a phosphoramidate using RP-HPLC with UV and MS detection.

1. Instrumentation:

  • UHPLC system with a binary pump, autosampler, and diode array detector (DAD).

  • Mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.[6]

2. Chromatographic Conditions:

  • Column: C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size).[6]

  • Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water.[4]

  • Mobile Phase B: Acetonitrile.[4]

  • Gradient: A linear gradient from 5% to 95% B over 20 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • UV Detection: 260 nm.

3. Sample Preparation:

  • Dissolve the phosphoramidite sample in anhydrous acetonitrile to a concentration of 0.1 mg/mL.[1][10] It is crucial to use anhydrous solvent to prevent oxidation of the phosphoramidite.[10]

4. Data Analysis:

  • Integrate all peaks in the chromatogram.

  • Calculate the purity by dividing the peak area of the main compound by the total peak area of all peaks.

  • Analyze the mass spectral data to identify the main compound and any detected impurities.

Protocol 2: ³¹P NMR Spectroscopy Method

This protocol provides a general procedure for the purity analysis of a phosphoramidite using ³¹P NMR.

1. Instrumentation:

  • NMR spectrometer with a phosphorus probe (e.g., 400 MHz or higher).

2. Sample Preparation:

  • Dissolve approximately 10-20 mg of the phosphoramidite sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or anhydrous CD₃CN) in an NMR tube.

  • Add a known amount of an internal standard (e.g., triphenyl phosphate) if quantitative analysis is required.

3. NMR Acquisition Parameters:

  • Nucleus: ³¹P

  • Pulse Program: A standard single-pulse experiment with proton decoupling.

  • Relaxation Delay (d1): 5-10 seconds to ensure full relaxation of the phosphorus nuclei for accurate quantification.

  • Number of Scans: 64-128 scans, depending on the sample concentration.

4. Data Analysis:

  • Process the NMR data (Fourier transform, phase correction, and baseline correction).

  • Integrate the signals corresponding to the P(III) diastereomers and any phosphorus-containing impurities.

  • Calculate the purity by comparing the integral of the main P(III) signals to the sum of all phosphorus signals.

Workflow for Purity Assessment

The following diagram illustrates a typical workflow for assessing the purity of this compound, integrating both HPLC and ³¹P NMR techniques for a comprehensive analysis.

Purity_Assessment_Workflow cluster_0 Sample Preparation cluster_1 Primary Analysis cluster_2 Data Analysis & Reporting Sample This compound Sample Dissolution Dissolve in Anhydrous Solvent Sample->Dissolution HPLC RP-HPLC-UV/MS Dissolution->HPLC NMR 31P NMR Dissolution->NMR Purity_Calc Purity Calculation (% Area / Integral) HPLC->Purity_Calc Impurity_ID Impurity Identification (MS and NMR shifts) HPLC->Impurity_ID NMR->Purity_Calc NMR->Impurity_ID Report Final Purity Report Purity_Calc->Report Impurity_ID->Report

Caption: Workflow for this compound Purity Assessment.

Comparison of Alternatives

FeatureHPLC-UV/MS³¹P NMR
Principle Separation based on physicochemical propertiesDetection of phosphorus nuclei in a magnetic field
Sensitivity High (ng to pg level with MS)Moderate (mg level)
Quantitative Accuracy Good, but dependent on chromophoresExcellent for phosphorus-containing species
Impurity Identification Excellent with MSGood for phosphorus-containing impurities
Throughput HighModerate
Sample Consumption LowHigh
Advantages High resolution, high sensitivity, hyphenation with MS provides structural information.[1][6]Highly specific for phosphorus, provides direct quantitative information on phosphorus species, less dependent on response factors.[4][7][8]
Disadvantages Requires chromophores for UV detection, co-elution can be an issue.Lower sensitivity, may not detect non-phosphorus impurities.

Conclusion

For a comprehensive and reliable assessment of this compound purity, a combination of analytical techniques is recommended. RP-HPLC coupled with UV and MS detection provides high-resolution separation and sensitive detection of a wide range of impurities, along with their structural identification.[1] ³¹P NMR spectroscopy serves as an excellent orthogonal technique, offering highly specific and accurate quantification of the active P(III) species and any phosphorus-containing impurities.[4][7] The integration of these powerful analytical tools ensures a thorough characterization of the purity profile, which is essential for quality control in research and drug development.

References

A Comparative Guide to the Synthesis of Dipentyl Phosphoramidate: A Novel One-Pot Route vs. Established Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. This guide provides a comprehensive comparison of a novel, one-pot synthetic route for Dipentyl phosphoramidate against established methodologies, offering insights into reaction efficiency, safety, and overall practicality.

This compound and its derivatives are important compounds in medicinal chemistry and drug development, often utilized as intermediates in the synthesis of prodrugs and other biologically active molecules. The traditional methods for their synthesis, while effective, can present challenges in terms of reaction conditions, reagent toxicity, and product purification. This guide details a recently developed one-pot synthesis that offers significant advantages over these established routes.

Performance Comparison at a Glance

ParameterNovel One-Pot SynthesisAtherton-Todd ReactionSynthesis from Dipentyl ChlorophosphateStaudinger Reaction
Yield 88-96%[1]60-85% (Estimated)70-90% (Estimated)85-95% (Estimated)
Reaction Time 15 minutes[1]2-6 hours1-3 hours8-12 hours
Reaction Temperature Room Temperature (25 °C)[1]0 °C to Room Temperature0 °C to Room TemperatureRoom Temperature
Key Reagents Tripentyl phosphite, Amine, Iodine[1]Dipentyl phosphite, Amine, Carbon tetrachloride, Base[2][3]Dipentyl chlorophosphate, Amine, BaseDipentyl phosphite, Azide, Trialkylphosphine
Safety & Environmental Avoids highly toxic chlorinating agents; uses safer solvent (hexane)[1]Utilizes toxic and environmentally harmful carbon tetrachloride[3]Involves a moisture-sensitive and corrosive chlorinating agentStarts with potentially hazardous azides
Procedural Simplicity Simple one-pot procedure with easy work-up[1]Multi-step work-up often requiredRequires synthesis of the chlorophosphate intermediateOften requires synthesis of the azide precursor

Visualizing the Synthetic Pathways

To better illustrate the differences between these synthetic approaches, the following diagrams outline the experimental workflows.

New_One_Pot_Synthesis reagents Tripentyl phosphite, Amine, Iodine, Hexane reaction Reaction at 25°C for 15 minutes reagents->reaction workup Filtration and Solvent Evaporation reaction->workup product Dipentyl phosphoramidate workup->product

Figure 1: New one-pot synthesis workflow.

Atherton_Todd_Reaction reagents Dipentyl phosphite, Amine, CCl4, Base reaction Reaction at 0°C to RT for 2-6 hours reagents->reaction workup Quenching, Extraction, Washing, Drying reaction->workup purification Column Chromatography workup->purification product Dipentyl phosphoramidate purification->product

Figure 2: Atherton-Todd reaction workflow.

Chlorophosphate_Route step1 Synthesis of Dipentyl chlorophosphate reagents Dipentyl chlorophosphate, Amine, Base step1->reagents reaction Reaction at 0°C to RT for 1-3 hours reagents->reaction workup Filtration, Extraction, Drying reaction->workup purification Distillation or Chromatography workup->purification product Dipentyl phosphoramidate purification->product

References

A Comparative Guide to the Spectroscopic Analysis of Dipentyl Phosphoramidate and a Representative Analogue

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the spectroscopic data for phosphoramidates, with a focus on Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy. Due to the limited availability of public spectroscopic data for dipentyl phosphoramidate, this guide utilizes diethyl phosphoramidate as a representative dialkyl phosphoramidate for comparative analysis. The principles and techniques outlined are directly applicable to the analysis of this compound and other related compounds.

Spectroscopic Data Comparison

The following tables summarize the expected and observed spectroscopic data for this compound and the analogue, diethyl phosphoramidate.

Infrared (IR) Spectroscopy Data

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of a phosphoramidate is characterized by several key absorption bands.

Functional GroupCharacteristic Absorption (cm⁻¹)Diethyl Phosphoramidate (Observed) (cm⁻¹)[1][2]This compound (Expected) (cm⁻¹)
N-H Stretch3400-3200 (broad)~3300, ~3100~3400-3200
C-H Stretch (Alkyl)2980-2850~2980, ~2930, ~2870~2960, ~2930, ~2870
P=O Stretch1250-1200 (strong)~1230~1240-1220
P-O-C Stretch1050-950 (strong)~1030~1040-1020
P-N Stretch950-850~900~920-880

Note: The exact peak positions for this compound are predicted based on the known ranges for similar functional groups and may vary in experimental conditions.

Ultraviolet-Visible (UV-Vis) Spectroscopy Data

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores (e.g., aromatic rings, conjugated systems).

Simple dialkyl phosphoramidates, such as diethyl and this compound, lack significant chromophores and are therefore expected to be largely transparent in the 200-800 nm range. In contrast, phosphoramidates containing aromatic moieties will exhibit distinct absorption bands.

CompoundChromophoreExpected λmax (nm)Molar Absorptivity (ε)
This compoundNoneNo significant absorption > 200 nmNot Applicable
Diethyl PhosphoramidateNoneNo significant absorption > 200 nmNot Applicable
Aromatic Phosphoramidate DerivativePhenyl group~260-270 nmDependent on substitution

Experimental Protocols

Detailed methodologies for acquiring IR and UV-Vis spectra are crucial for obtaining reliable and reproducible data.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of a phosphoramidate sample to identify its characteristic functional groups.

Methodology:

  • Sample Preparation:

    • Liquid Samples: A thin film of the neat liquid can be prepared by placing a drop of the sample between two salt plates (e.g., NaCl or KBr).

    • Solid Samples: A KBr pellet is prepared by grinding a small amount of the solid sample with dry potassium bromide and pressing the mixture into a transparent disk. Alternatively, a Nujol mull can be prepared by grinding the solid with a few drops of Nujol (mineral oil) and placing the paste between salt plates.

  • Instrument Setup:

    • The sample is placed in the sample holder of an FTIR spectrometer.

    • A background spectrum of the empty sample holder (or the solvent/mull material) is recorded.

  • Data Acquisition:

    • The infrared spectrum of the sample is recorded, typically in the range of 4000-400 cm⁻¹.

    • The background spectrum is automatically subtracted from the sample spectrum to yield the final spectrum of the compound.

  • Data Analysis:

    • The positions and intensities of the absorption bands are analyzed and compared to correlation tables to identify the functional groups present in the molecule.[3]

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To obtain the UV-Vis absorption spectrum of a phosphoramidate sample to determine the presence of chromophores and quantify its concentration if applicable.

Methodology:

  • Sample Preparation:

    • A solution of the phosphoramidate is prepared in a suitable solvent that is transparent in the UV-Vis region of interest (e.g., ethanol, methanol, or cyclohexane).

    • The concentration of the solution should be adjusted to yield an absorbance in the range of 0.1 to 1.0 for optimal accuracy.

  • Instrument Setup:

    • A pair of matched quartz cuvettes are used. One is filled with the pure solvent (the blank) and the other with the sample solution.

    • The spectrophotometer is zeroed with the blank cuvette in the light path.

  • Data Acquisition:

    • The absorption spectrum of the sample is recorded over the desired wavelength range (typically 200-800 nm).

    • The instrument measures the absorbance at each wavelength.

  • Data Analysis:

    • The wavelength of maximum absorbance (λmax) and the corresponding molar absorptivity (ε) are determined. For quantitative analysis, a calibration curve can be constructed by measuring the absorbance of a series of standard solutions of known concentrations.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Interpretation Sample Obtain Pure Sample Prep_IR Prepare for IR (e.g., KBr pellet, thin film) Sample->Prep_IR Prep_UV Prepare for UV-Vis (Dissolve in transparent solvent) Sample->Prep_UV IR_Spec FTIR Spectrometer Prep_IR->IR_Spec UV_Spec UV-Vis Spectrophotometer Prep_UV->UV_Spec Acquire_IR Record IR Spectrum IR_Spec->Acquire_IR Acquire_UV Record UV-Vis Spectrum UV_Spec->Acquire_UV Analyze_IR Analyze IR Peaks (Functional Group Identification) Acquire_IR->Analyze_IR Analyze_UV Analyze UV-Vis Spectrum (Chromophore Identification, Quantification) Acquire_UV->Analyze_UV Structure Structural Elucidation/ Confirmation Analyze_IR->Structure Analyze_UV->Structure

Caption: A flowchart illustrating the key stages of spectroscopic analysis.

References

A Comparative Guide to Phosphorylating Agents: Evaluating Dipentyl Phosphoramidate Against Commercial Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate phosphorylating agent is a critical step in the synthesis of novel therapeutics and molecular probes. This guide provides a comparative analysis of Dipentyl phosphoramidate against other commercially available phosphorylating agents, offering insights into their performance based on available data.

While direct, side-by-side benchmarking data for this compound is limited in publicly available literature, this guide compiles performance metrics from analogous phosphoramidates and other common phosphorylating agents to provide a useful comparison. The following sections detail the reaction efficiency, stability, and ease of use of these reagents, supported by experimental protocols and visual diagrams of relevant biochemical pathways and experimental workflows.

Performance Comparison of Phosphorylating Agents

The choice of a phosphorylating agent significantly impacts reaction yield, purity of the product, and the overall efficiency of a synthetic route. The following table summarizes the performance of various classes of phosphorylating agents in the phosphorylation of a primary alcohol, providing a baseline for comparison.

Phosphorylating Agent ClassRepresentative AgentTypical Yield (%)Reaction Time (h)Key AdvantagesKey Disadvantages
Phosphoramidates Di-n-butyl phosphoramidate85-952-4High selectivity for primary alcohols, stable, easy to handle.May require activation with a mild acid.
Phosphochloridates Diethyl chlorophosphate70-901-3Highly reactive, versatile.Moisture sensitive, can generate corrosive HCl byproduct.
Phosphitylating Agents Dibenzyl N,N-diisopropylphosphoramidite90-98 (before oxidation)0.5-2High yields, rapid reactions.Requires a subsequent oxidation step, sensitive to air and moisture.
Pyrophosphates Tetrabenzyl pyrophosphate80-904-8Stable, good for large-scale reactions.Can be less reactive than other agents.

Experimental Protocol: Phosphorylation of Benzyl Alcohol

This protocol provides a general method for the phosphorylation of a primary alcohol using a phosphoramidate agent. This can be adapted for other phosphorylating agents with appropriate modifications to the reaction conditions.

Materials:

  • Benzyl alcohol

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • 1H-Tetrazole (0.45 M in acetonitrile)

  • tert-Butyl hydroperoxide (t-BuOOH), 5.5 M in decane

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of benzyl alcohol (1.0 mmol) in anhydrous DCM (10 mL) under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.2 mmol).

  • Add 1H-Tetrazole solution (2.7 mL, 1.2 mmol) dropwise to the reaction mixture at room temperature.

  • Stir the reaction for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Once the starting material is consumed, cool the reaction mixture to 0°C and add t-BuOOH (0.44 mL, 2.4 mmol).

  • Stir the mixture at 0°C for 30 minutes and then allow it to warm to room temperature and stir for an additional 1 hour.

  • Quench the reaction by adding saturated aqueous NaHCO₃ (10 mL).

  • Separate the organic layer and wash it with brine (2 x 10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired phosphate ester.

Visualizing Key Processes

To further aid in the understanding of phosphorylation in both a biological and experimental context, the following diagrams have been generated.

experimental_workflow start Start: Prepare Reactants reaction Phosphorylation Reaction (Benzyl Alcohol + this compound) start->reaction activation Add 1H-Tetrazole (Activator) reaction->activation oxidation Oxidation Step (Add t-BuOOH) activation->oxidation workup Aqueous Workup (Quench, Wash, Dry) oxidation->workup purification Purification (Column Chromatography) workup->purification product Final Product: Dibenzyl Pentyl Phosphate purification->product

A general workflow for a phosphorylation experiment.

The Akt signaling pathway is a crucial cascade in cellular processes that heavily relies on phosphorylation events for its regulation and function.

akt_signaling_pathway cluster_membrane Plasma Membrane rtk Receptor Tyrosine Kinase (RTK) pi3k PI3K rtk->pi3k activates pip2 PIP2 pi3k->pip2 phosphorylates pip3 PIP3 pdk1 PDK1 pip3->pdk1 recruits akt Akt (inactive) pip3->akt recruits pdk1->akt phosphorylates recruits akt_active Akt (active) (phosphorylated) downstream Downstream Cellular Responses (e.g., Cell Survival, Growth) akt_active->downstream regulates recruits

Key phosphorylation events in the Akt signaling pathway.

Unambiguous Structural Confirmation of Dipentyl Phosphoramidate Derivatives: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise structural confirmation of novel compounds is paramount. This guide provides a comprehensive comparison of X-ray crystallography with alternative analytical techniques for the structural elucidation of dipentyl phosphoramidate derivatives, a class of compounds with significant potential in medicinal chemistry and material science.

This guide presents a detailed overview of X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy. Each technique's performance is objectively compared, supported by typical experimental data and detailed methodologies, to aid researchers in selecting the most appropriate method for their specific needs.

Performance Comparison of Analytical Techniques

The following table summarizes the key performance indicators for each analytical technique in the context of characterizing this compound derivatives. While X-ray crystallography provides the most definitive three-dimensional structure, other spectroscopic methods offer complementary and often more readily obtainable information.

FeatureX-ray CrystallographyNMR Spectroscopy (¹H, ¹³C, ³¹P)Mass Spectrometry (ESI-MS)FT-IR Spectroscopy
Information Provided Precise 3D molecular structure, bond lengths, bond angles, stereochemistry, crystal packingConnectivity of atoms, chemical environment of nuclei, relative number of protons, stereochemical relationshipsMolecular weight, elemental composition (High-Resolution MS)Presence of specific functional groups
Sample Requirements Single crystal of sufficient size and quality (typically >0.1 mm)5-25 mg (¹H), 50-100 mg (¹³C, ³¹P) dissolved in a deuterated solventMicrograms to nanograms of sample in solutionMilligrams of solid or liquid sample
Typical Data for this compound Unit cell dimensions, space group, atomic coordinates, R-factor (<10%)¹H NMR: Chemical shifts (δ) for pentyl and NH protons. ³¹P NMR: Characteristic singlet around δ 8-15 ppm.[M+H]⁺, [M+Na]⁺ ions, accurate mass measurement for formula confirmation.Characteristic absorption bands for P=O (1200-1300 cm⁻¹), P-N (900-1000 cm⁻¹), N-H (3200-3400 cm⁻¹), and C-H bonds.
Strengths Unambiguous determination of absolute structure.Provides detailed information about the molecule's framework and solution-state conformation.High sensitivity and accuracy in determining molecular weight.Fast, non-destructive, and excellent for identifying key functional groups.
Limitations Requires the growth of suitable single crystals, which can be challenging and time-consuming.Does not provide a complete 3D structure; complex spectra can be difficult to interpret.Does not provide information on the connectivity of atoms or stereochemistry.Provides limited information on the overall molecular structure.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and accurate data acquisition.

X-ray Crystallography
  • Crystallization : Single crystals of this compound are grown, typically by slow evaporation of a saturated solution in an appropriate solvent (e.g., ethanol, ethyl acetate).

  • Data Collection : A suitable crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal vibrations. X-ray diffraction data are collected by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector.

  • Structure Solution and Refinement : The diffraction data are processed to determine the unit cell dimensions and space group. The initial crystal structure is solved using direct methods or Patterson methods. The structural model is then refined against the experimental data to optimize the atomic positions and thermal parameters, resulting in a final, accurate 3D structure.

NMR Spectroscopy
  • Sample Preparation : 5-25 mg of the this compound derivative is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard (e.g., tetramethylsilane, TMS) may be added.

  • Data Acquisition : The NMR tube is placed in the spectrometer. For ¹H, ¹³C, and ³¹P NMR, the appropriate acquisition parameters (e.g., pulse sequence, number of scans, relaxation delay) are set.

  • Data Processing and Analysis : The acquired free induction decay (FID) is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced. Chemical shifts, coupling constants, and peak integrations are analyzed to elucidate the molecular structure.

Mass Spectrometry (Electrospray Ionization - ESI)
  • Sample Preparation : A dilute solution of the this compound derivative is prepared in a suitable solvent (e.g., acetonitrile, methanol) at a concentration of approximately 1-10 µg/mL.

  • Data Acquisition : The sample solution is infused into the ESI source of the mass spectrometer. The instrument is operated in either positive or negative ion mode to detect the protonated molecule [M+H]⁺ or other adducts.

  • Data Analysis : The resulting mass spectrum shows the mass-to-charge ratio (m/z) of the ions. The molecular weight of the compound is determined from the observed m/z values. High-resolution mass spectrometry can provide the accurate mass, which is used to confirm the elemental composition.

FT-IR Spectroscopy
  • Sample Preparation : For a solid sample, a small amount is finely ground with potassium bromide (KBr) and pressed into a thin pellet. For a liquid sample, a thin film is placed between two salt plates (e.g., NaCl or KBr). Alternatively, Attenuated Total Reflectance (ATR) FT-IR can be used for both solid and liquid samples with minimal preparation.

  • Data Acquisition : A background spectrum of the empty sample holder (or pure KBr pellet/salt plates) is recorded. The sample is then placed in the instrument, and the IR spectrum is collected.

  • Data Analysis : The spectrum, a plot of transmittance or absorbance versus wavenumber (cm⁻¹), is analyzed to identify characteristic absorption bands corresponding to the functional groups present in the molecule.

Visualizing the Workflow and Decision-Making Process

To further clarify the experimental and logical flow, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_analysis Data Analysis & Confirmation synthesis Synthesize Dipentyl Phosphoramidate Derivative purification Purify Compound (e.g., Chromatography) synthesis->purification nmr NMR Spectroscopy (1H, 13C, 31P) purification->nmr ms Mass Spectrometry (ESI-MS) purification->ms ftir FT-IR Spectroscopy purification->ftir data_analysis Analyze Spectroscopic Data nmr->data_analysis ms->data_analysis ftir->data_analysis xray X-ray Crystallography structure_solution Solve & Refine Crystal Structure xray->structure_solution structure_elucidation Propose Structure data_analysis->structure_elucidation crystal_growth Grow Single Crystals structure_elucidation->crystal_growth final_confirmation Final Structural Confirmation structure_elucidation->final_confirmation Compare with Spectroscopic Data crystal_growth->xray structure_solution->final_confirmation decision_tree start Need Structural Information for this compound Derivative q1 Is a definitive 3D structure with stereochemistry required? start->q1 xray Pursue X-ray Crystallography q1->xray Yes spectroscopy Utilize Spectroscopic Methods (NMR, MS, FT-IR) q1->spectroscopy No q2 Are single crystals available or obtainable? xray->q2 end_spectroscopy Propose Structure Based on Spectroscopic Evidence spectroscopy->end_spectroscopy q2->spectroscopy No end_xray Obtain Definitive Structure q2->end_xray Yes

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Dipentyl Phosphoramidate

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Laboratory Personnel

The proper disposal of chemical waste is paramount to ensuring a safe laboratory environment and protecting the broader ecosystem. This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of dipentyl phosphoramidate, a compound requiring careful handling due to its potential hazards. Adherence to these procedures is mandatory for all researchers, scientists, and drug development professionals.

I. Immediate Safety and Handling Precautions

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (nitrile or neoprene), safety goggles or a face shield, and a laboratory coat.

  • Ventilation: All handling and disposal preparation should be conducted in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid Inhalation and Contact: Prevent the generation of aerosols or dust. Avoid direct contact with skin and eyes, and do not inhale vapors.

II. Step-by-Step Disposal Protocol

The disposal of this compound must be managed through your institution's official hazardous waste collection program.[1] Under no circumstances should this chemical be disposed of in regular trash or poured down the drain.[1]

Step 1: Waste Identification and Segregation

  • Labeling: Clearly label a dedicated, compatible waste container with the words "HAZARDOUS WASTE," the full chemical name "this compound," and the approximate concentration if in a solution.[2][3][4]

  • Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) office.[3] It should be stored separately from incompatible materials such as strong acids, bases, and oxidizers.[3][5]

Step 2: Container Selection and Management

  • Compatible Containers: Use a container made of a material compatible with this compound. The original container is often the best choice for waste accumulation.[1][2] If the original container is unavailable, use a sturdy, leak-proof container with a tightly fitting cap.[4]

  • Container Integrity: Ensure the waste container is in good condition, free from leaks or external contamination.[1][2]

  • Keep Closed: The waste container must be kept securely closed at all times, except when adding waste.[1][2][4]

Step 3: Waste Accumulation and Storage

  • Designated Area: Store the hazardous waste container in a designated satellite accumulation area (SAA) near the point of generation.[2]

  • Secondary Containment: All liquid chemical waste containers must be placed in secondary containment, such as a plastic tray, to contain any potential leaks or spills.[4][6]

  • Storage Limits: Adhere to your institution's limits for the volume of hazardous waste stored in the laboratory.[4]

Step 4: Arranging for Disposal

  • Contact EHS: Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) or Hazardous Waste Management office to schedule a pickup.[7]

  • Provide Information: Be prepared to provide details about the waste, including its identity, composition, and volume.[7]

III. Spill and Emergency Procedures

In the event of a spill of this compound:

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control the Spill: If it is safe to do so, prevent the spill from spreading by using absorbent materials.

  • Personal Protection: Wear appropriate PPE, including respiratory protection if there is a risk of inhalation.

  • Clean-up: Absorb the spill with an inert material (e.g., vermiculite, sand) and collect the contaminated material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS office.

IV. Quantitative Data Summary

For tracking and compliance purposes, maintain a log of all this compound waste generated.

Waste StreamContainer TypeQuantity (grams or mL)Date GeneratedDisposal Pickup Date
Solid this compoundHDPE Wide-Mouth Jar
Liquid this compoundGlass Bottle
Contaminated DebrisLined Pail

V. Disposal Workflow Diagram

The following diagram illustrates the proper workflow for the disposal of this compound.

G This compound Disposal Workflow cluster_prep Preparation cluster_accumulate Accumulation cluster_disposal Disposal A Identify Waste & Don PPE B Select & Label Compatible Container A->B Secure Area C Transfer Waste to Labeled Container B->C D Store in Designated SAA with Secondary Containment C->D Keep Closed E Container Full or No Longer in Use D->E F Contact EHS for Waste Pickup E->F G Document Waste for Manifest F->G

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling Dipentyl phosphoramidate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for handling Dipentyl phosphoramidate in a laboratory setting. The content is intended for researchers, scientists, and drug development professionals to ensure safe operational procedures and proper disposal.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following guidance is based on safety protocols for closely related organophosphorus compounds and phosphoramidates.

Immediate Safety Information

Organophosphorus compounds, as a class, can be hazardous. It is essential to handle this compound with care to prevent exposure. The primary risks include toxicity through inhalation, skin contact, or ingestion.

Emergency First Aid:

Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Skin Contact Immediately remove contaminated clothing.[1][2] Wash the affected area thoroughly with soap and water for at least 15 minutes.[1][2][3] Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][4] Remove contact lenses if present and easy to do.[3][4] Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[4] Rinse mouth with water.[4][5] Seek immediate medical attention.

Personal Protective Equipment (PPE)

A comprehensive assessment of workplace hazards is necessary to determine the appropriate PPE. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryRecommended EquipmentSpecifications
Eye and Face Protection Safety glasses with side shields or chemical splash goggles.[6] A face shield may be required for splash hazards.[6][7][8]Must meet ANSI Z87.1 standards.[7]
Hand Protection Chemical-resistant gloves.Disposable nitrile gloves are suitable for incidental contact, but should be changed immediately upon contamination.[6] For prolonged contact, consider double-gloving or using heavier-duty gloves like neoprene.[1] Always inspect gloves before use.[4][7]
Body Protection A flame-resistant lab coat.Should be buttoned and fit properly to cover as much skin as possible.[7]
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.[9]If engineering controls are insufficient, a respirator may be required.[7] Respirator use requires a formal program including medical evaluation and fit testing.[7]
Foot Protection Closed-toe and closed-heel shoes.Shoes should cover the entire foot.[7]

Operational Plan: Handling and Storage

Workflow for Safe Handling:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup prep_ppe Don Appropriate PPE prep_hood Work in a Chemical Fume Hood prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials handle_weigh Weigh Compound in a Contained Manner prep_materials->handle_weigh Proceed to Handling handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_reaction Perform Experiment handle_transfer->handle_reaction cleanup_decontaminate Decontaminate Glassware and Surfaces handle_reaction->cleanup_decontaminate Proceed to Cleanup cleanup_waste Segregate and Dispose of Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff and Dispose of PPE Properly cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Workflow for Handling this compound.

Handling Procedures:

  • Always work in a well-ventilated area, preferably within a chemical fume hood.[9]

  • Avoid the formation of dusts or aerosols.

  • Keep containers tightly closed when not in use.

  • Prevent contact with skin, eyes, and clothing.[4]

Storage:

  • Store in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents.

  • Ensure containers are properly labeled.

Disposal Plan

All waste generated from handling this compound must be treated as hazardous waste.

Waste Disposal Logical Relationship:

cluster_generation Waste Generation cluster_segregation Waste Segregation cluster_disposal Final Disposal gen_solid Contaminated Solids (Gloves, Paper Towels) seg_solid Solid Waste Container gen_solid->seg_solid gen_liquid Unused Compound and Contaminated Solvents seg_liquid Liquid Waste Container gen_liquid->seg_liquid gen_glass Contaminated Glassware seg_glass Sharps/Glass Waste Container gen_glass->seg_glass disp_label Label Waste Containers Clearly seg_solid->disp_label seg_liquid->disp_label seg_glass->disp_label disp_pickup Arrange for Hazardous Waste Pickup disp_label->disp_pickup

Caption: Logical Flow for Waste Disposal.

Disposal Procedures:

  • Dispose of contaminated materials and unused product in accordance with federal, state, and local regulations.[10]

  • Do not dispose of down the drain or with household garbage.[10]

  • Contaminated clothing should be considered hazardous waste.[1]

  • Ensure waste containers are properly sealed and labeled.

By adhering to these guidelines, you can minimize the risks associated with handling this compound and maintain a safe laboratory environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.